Product packaging for Hydroxy Flunarizine(Cat. No.:CAS No. 100551-77-7)

Hydroxy Flunarizine

Cat. No.: B009693
CAS No.: 100551-77-7
M. Wt: 420.5 g/mol
InChI Key: BORXUYRMIOAMIE-OWOJBTEDSA-N
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Description

Hydroxy Flunarizine is a research-standard analog of flunarizine, a well-characterized diphenylpiperazine calcium channel antagonist. This compound is of significant interest in neuroscience and pharmacology for its potent and selective inhibition of T-type and L-type voltage-gated calcium channels. By modulating calcium influx into cells, this compound provides a powerful tool for researchers investigating calcium-mediated signaling pathways, neuronal excitability, and the pathophysiology of conditions such as migraine and various neurological disorders. Its primary research applications include the study of cellular mechanisms underlying neuroprotection, the role of calcium channels in vasodilation and cerebral blood flow, and the development of potential therapeutic strategies. The compound's high affinity and selectivity make it an invaluable pharmacological probe for in vitro and ex vivo studies aimed at dissecting complex calcium-dependent processes. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity, enabling reproducible and reliable research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26F2N2O B009693 Hydroxy Flunarizine CAS No. 100551-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORXUYRMIOAMIE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100551-77-7
Record name 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy Flunarizine: Structure, Properties, and Inferred Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Flunarizine is recognized as a principal metabolite of Flunarizine, a selective calcium channel blocker.[1][2] Flunarizine is a diphenylmethylpiperazine derivative utilized in the prophylaxis of migraine and the management of vertigo.[3][4] The pharmacological and physicochemical characteristics of this compound are intrinsically linked to its parent compound. This guide provides a comprehensive overview of the known chemical structure and properties of this compound, supplemented with extensive data from its parent compound, Flunarizine, to infer its biological activities and potential mechanisms of action.

Chemical Structure and Properties

The chemical identity of this compound is established by its unique structural features, which are a direct result of the metabolic hydroxylation of Flunarizine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-[(1E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-en-1-yl]phenolChemSpider
CAS Number 87166-81-2Santa Cruz Biotechnology
Molecular Formula C₂₆H₂₆F₂N₂OSanta Cruz Biotechnology
Molecular Weight 420.49 g/mol Santa Cruz Biotechnology
Predicted Boiling Point 544.6 ± 50.0 °CChemicalBook
Predicted Density 1.222 ± 0.06 g/cm³ChemicalBook
Predicted pKa 10.06 ± 0.26ChemicalBook

For comparative purposes, the more extensively studied properties of the parent compound, Flunarizine, are presented below.

Table 2: Experimental Properties of Flunarizine

PropertyValueSource
Melting Point 251.5 °C (dihydrochloride)Wikipedia
Solubility Poorly soluble in waterPubMed
LogP 5.3DrugBank
pKa (Strongest Basic) 7.22DrugBank

Inferred Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is presumed to mirror that of Flunarizine, which functions as a selective calcium entry blocker.[4][5] Flunarizine inhibits the influx of extracellular calcium through voltage-gated calcium channels, thereby preventing cellular calcium overload.[5] This action is particularly relevant in neuronal tissues, where excessive calcium influx can lead to hyperexcitability, a key factor in the pathophysiology of migraines.

The primary signaling pathway involves the blockade of T-type and L-type calcium channels in neurons and smooth muscle cells.[6] This leads to a reduction in intracellular calcium levels, which in turn decreases neuronal excitability and the release of neurotransmitters. Additionally, Flunarizine exhibits antihistaminic properties by blocking H1 histamine receptors, which may contribute to its efficacy in treating vertigo.[5]

G Inferred Signaling Pathway of this compound cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Hydroxy_Flunarizine This compound Ca_Channel Voltage-Gated Calcium Channel (T-type & L-type) Hydroxy_Flunarizine->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Inhibits Neuronal_Excitability Decreased Neuronal Hyperexcitability Ca_Influx->Neuronal_Excitability Leads to Neurotransmitter_Release Reduced Neurotransmitter Release Neuronal_Excitability->Neurotransmitter_Release Therapeutic_Effect Therapeutic Effect (e.g., Migraine Prophylaxis) Neurotransmitter_Release->Therapeutic_Effect

Inferred signaling pathway of this compound.

Experimental Protocols

Synthesis of Flunarizine (Parent Compound)

G General Synthesis Workflow for Flunarizine Start Starting Materials: 1-Boc-piperazine Bis(4-fluorophenyl)methanol Step1 Step 1: Alkylation Reaction of 1-Boc-piperazine with bis(4-fluorophenyl)methyl bromide Start->Step1 Intermediate1 Intermediate: 1-[Bis(4-fluorophenyl)methyl]-4-Boc-piperazine Step1->Intermediate1 Step2 Step 2: Deprotection Removal of the Boc protecting group using an acid (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate: 1-[Bis(4-fluorophenyl)methyl]piperazine Step2->Intermediate2 Step3 Step 3: N-Alkylation Reaction with cinnamyl bromide Intermediate2->Step3 Product Final Product: Flunarizine Step3->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General synthesis workflow for Flunarizine.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of Flunarizine and its metabolites, including this compound, is crucial for pharmacokinetic and metabolism studies. A validated HPLC method for the determination of Flunarizine and its impurities can be adapted for the quantification of this compound.[7][8][9][10]

Protocol for HPLC Analysis of Flunarizine and Related Substances

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio can be optimized for the best separation. A common mobile phase composition is a mixture of Methanol: Acetonitrile: Water (50:30:20 v/v) with the pH adjusted to 4.6.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[8]

  • Detection: UV detection at a wavelength of 245 nm is appropriate for Flunarizine and its derivatives.[8]

  • Sample Preparation: Samples (e.g., from bulk drug, dosage forms, or biological matrices) should be dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations to quantify the analyte in the sample.

G HPLC Analytical Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation (Isocratic or Gradient Elution) HPLC_System->Separation Injection->HPLC_System Detection UV Detection (at 245 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Calibration Curve) Data_Acquisition->Quantification

HPLC analytical workflow.

Conclusion

This compound, as a key metabolite of Flunarizine, is of significant interest to researchers in pharmacology and drug development. While specific experimental data for this compound remains limited, its chemical properties and biological activities can be largely inferred from its well-characterized parent compound. The provided information on its structure, properties, and inferred mechanism of action, along with generalized experimental workflows, serves as a valuable resource for further investigation. Future research should focus on dedicated studies to elucidate the specific pharmacological and toxicological profile of this compound to fully understand its contribution to the overall therapeutic and adverse effects of Flunarizine.

References

An In-depth Technical Guide to the Synthesis of Hydroxy Flunarizine for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for hydroxy flunarizine, a primary metabolite of the calcium channel blocker flunarizine. The synthesis of this metabolite is crucial for its use as a reference standard in pharmacokinetic and metabolic studies, ensuring accurate quantification and identification. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and experimental workflows.

Introduction

Flunarizine is a selective calcium entry blocker widely used in the treatment of migraine and vertigo.[1][2] In vivo, flunarizine undergoes extensive metabolism, primarily through aromatic hydroxylation and N-oxidation, leading to the formation of various metabolites.[1] One of the major metabolites is this compound, which is formed by the hydroxylation of one of the phenyl rings. The availability of a pure, well-characterized reference standard of this compound is essential for a variety of research applications, including:

  • Pharmacokinetic (PK) studies: To accurately quantify the concentration of the metabolite in biological matrices.

  • Metabolism studies: To investigate the metabolic pathways of flunarizine.

  • In vitro biological assays: To assess the pharmacological activity of the metabolite.

  • Impurity profiling: To identify and quantify related substances in flunarizine drug products.

This guide details a plausible and robust multi-step synthesis of this compound, designed to be accessible to researchers with a background in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a four-step sequence, starting from commercially available precursors:

  • Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of p-hydroxycinnamyl alcohol is protected as an acetate ester to prevent unwanted side reactions in subsequent steps.

  • Conversion of the protected alcohol to an alkyl chloride: The allylic alcohol of the protected intermediate is converted to the corresponding chloride, creating a reactive electrophile for the subsequent alkylation step.

  • N-alkylation of the piperazine derivative: The protected and activated cinnamyl derivative is coupled with 1-bis(4-fluorophenyl)methyl piperazine.

  • Deprotection of the phenolic hydroxyl group: The acetate protecting group is removed to yield the final product, this compound.

Synthesis_Pathway p_hydroxycinnamyl_alcohol p-Hydroxycinnamyl Alcohol p_acetoxycinnamyl_alcohol p-Acetoxycinnamyl Alcohol p_hydroxycinnamyl_alcohol->p_acetoxycinnamyl_alcohol Acetic Anhydride, Pyridine p_acetoxycinnamyl_chloride p-Acetoxycinnamyl Chloride p_acetoxycinnamyl_alcohol->p_acetoxycinnamyl_chloride Thionyl Chloride, DCM protected_hydroxy_flunarizine Protected Hydroxy Flunarizine p_acetoxycinnamyl_chloride->protected_hydroxy_flunarizine K2CO3, Acetonitrile, Reflux hydroxy_flunarizine This compound protected_hydroxy_flunarizine->hydroxy_flunarizine NaOH, Methanol/Water piperazine 1-bis(4-fluorophenyl)methyl piperazine piperazine->protected_hydroxy_flunarizine

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and provide a detailed guide for the synthesis of this compound.

3.1. Step 1: Synthesis of p-Acetoxycinnamyl Alcohol (Protection)

This step involves the selective acetylation of the phenolic hydroxyl group of p-hydroxycinnamyl alcohol.

  • Reaction Scheme: p-Hydroxycinnamyl alcohol + Acetic Anhydride → p-Acetoxycinnamyl Alcohol

  • Methodology:

    • To a solution of p-hydroxycinnamyl alcohol (1 equivalent) in pyridine at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford p-acetoxycinnamyl alcohol.

3.2. Step 2: Synthesis of p-Acetoxycinnamyl Chloride (Activation)

The allylic alcohol of p-acetoxycinnamyl alcohol is converted to the corresponding chloride.

  • Reaction Scheme: p-Acetoxycinnamyl Alcohol + Thionyl Chloride → p-Acetoxycinnamyl Chloride

  • Methodology:

    • Dissolve p-acetoxycinnamyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add thionyl chloride (1.2 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude p-acetoxycinnamyl chloride, which can be used in the next step without further purification.

3.3. Step 3: Synthesis of Protected this compound (N-Alkylation)

This key step involves the coupling of the piperazine derivative with the prepared cinnamyl chloride.

  • Reaction Scheme: 1-bis(4-fluorophenyl)methyl piperazine + p-Acetoxycinnamyl Chloride → Protected this compound

  • Methodology:

    • To a solution of 1-bis(4-fluorophenyl)methyl piperazine (1 equivalent) in acetonitrile, add p-acetoxycinnamyl chloride (1.1 equivalents) and potassium carbonate (2.5 equivalents).

    • Heat the reaction mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the protected this compound.

3.4. Step 4: Synthesis of this compound (Deprotection)

The final step is the hydrolysis of the acetate protecting group to yield the target compound.

  • Reaction Scheme: Protected this compound → this compound

  • Methodology:

    • Dissolve the protected this compound (1 equivalent) in a mixture of methanol and water.

    • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. The yields are estimated based on similar reactions reported in the literature.

Table 1: Reagents and Estimated Yields

StepStarting MaterialReagentsProductEstimated Yield (%)
1p-Hydroxycinnamyl AlcoholAcetic Anhydride, Pyridinep-Acetoxycinnamyl Alcohol90-95
2p-Acetoxycinnamyl AlcoholThionyl Chloride, DCMp-Acetoxycinnamyl Chloride85-90
31-bis(4-fluorophenyl)methyl piperazine & p-Acetoxycinnamyl ChlorideK₂CO₃, AcetonitrileProtected this compound70-80
4Protected this compoundNaOH, Methanol/WaterThis compound80-90

Table 2: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR DataExpected ¹³C NMR DataExpected Mass Spectrum (m/z)
This compound C₂₆H₂₆F₂N₂O420.50Data not available in literature. Expected signals for aromatic protons, vinyl protons, piperazine protons, and a benzhydryl proton.Data not available in literature. Expected signals for aromatic carbons, vinyl carbons, piperazine carbons, and a benzhydryl carbon.[M+H]⁺ = 421.21
Flunarizine (for comparison) C₂₆H₂₆F₂N₂404.50Aromatic protons (7.2-7.4 ppm), vinyl protons (6.1-6.5 ppm), piperazine protons (2.4-3.2 ppm), benzhydryl proton (4.2 ppm)Aromatic carbons (115-163 ppm), vinyl carbons (126-131 ppm), piperazine carbons (50-55 ppm), benzhydryl carbon (~75 ppm)[M+H]⁺ = 405.2[3]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Protection Step 1: Protection (Acetylation) Start->Protection Activation Step 2: Activation (Chlorination) Protection->Activation Coupling Step 3: N-Alkylation Activation->Coupling Deprotection Step 4: Deprotection (Hydrolysis) Coupling->Deprotection Workup_Purification Work-up and Purification Deprotection->Workup_Purification Characterization Characterization (NMR, MS, HPLC) Workup_Purification->Characterization Final_Product This compound Reference Standard Characterization->Final_Product

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound, a key metabolite of flunarizine. By following the outlined experimental protocols, researchers can produce a high-purity reference standard necessary for a range of scientific applications. The provided data tables and workflow diagrams offer a clear and concise summary of the process. While specific analytical data for the final compound is not currently available in the literature, the characterization of the synthesized material using standard analytical techniques (NMR, MS, HPLC) will be crucial to confirm its identity and purity, thereby validating its use as a reference standard.

References

Unraveling the Enigmatic Mechanism of Hydroxy Flunarizine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Hydroxy Flunarizine, a primary metabolite of the widely prescribed calcium channel blocker Flunarizine, is emerging as a molecule of significant interest in neuropharmacology. While the mechanism of action of the parent compound, Flunarizine, is well-documented, the specific pharmacological activities of its hydroxylated metabolite remain largely uncharted territory. This technical guide synthesizes the current understanding of this compound, delving into its metabolic generation, its putative molecular targets, and the experimental methodologies required for its comprehensive investigation. Drawing upon the established pharmacology of Flunarizine and nascent research into its metabolites, this document aims to provide a foundational resource for researchers seeking to elucidate the precise role of this compound in both therapeutic efficacy and potential side-effect profiles.

Introduction: The Significance of a Metabolite

Flunarizine is a selective calcium entry blocker with established efficacy in the prophylaxis of migraine and the management of certain neurological disorders.[1][2] Its therapeutic effects are primarily attributed to the prevention of cellular calcium overload by mitigating excessive transmembrane calcium influx.[3] However, like many xenobiotics, Flunarizine undergoes extensive hepatic metabolism, giving rise to a number of derivatives. Among these, this compound, formed through aromatic hydroxylation, is a major metabolite in humans.[4][5] Understanding the intrinsic pharmacological activity of this metabolite is crucial, as it may contribute significantly to the overall clinical profile of Flunarizine, including its therapeutic actions and adverse effects. A notable patent suggests that hydroxylated flunarizine exhibits a stronger affinity for the 5-HT2A receptor than its parent compound, a characteristic that could be linked to certain side effects such as extrapyramidal symptoms.[6]

Metabolic Pathway: The Genesis of this compound

The biotransformation of Flunarizine to this compound is a critical step in its pharmacology. This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Conversion:

  • Primary Enzyme: Studies have identified CYP2D6 as the principal enzyme responsible for the aromatic hydroxylation of Flunarizine.[7][8][9]

  • Reaction: The hydroxylation occurs on the cinnamyl phenyl ring of the Flunarizine molecule, resulting in the formation of p-Hydroxyflunarizine.[4][7]

This metabolic pathway is a key determinant of the circulating levels of both the parent drug and its hydroxylated metabolite, and variations in CYP2D6 activity among individuals could influence the clinical response to Flunarizine.

Flunarizine Flunarizine CYP2D6 CYP2D6 Flunarizine->CYP2D6 Hydroxy_Flunarizine Hydroxy_Flunarizine CYP2D6->Hydroxy_Flunarizine Aromatic Hydroxylation

Fig. 1: Metabolic Conversion of Flunarizine

Putative Mechanism of Action: A Multifaceted Profile

Based on the known pharmacology of Flunarizine and preliminary data on its metabolites, this compound is hypothesized to possess a multi-target mechanism of action.

3.1. Calcium Channel Modulation:

As a primary metabolite of a potent calcium channel blocker, it is highly probable that this compound retains some activity at voltage-gated calcium channels. The extent of this activity, whether it is comparable to, greater than, or less than that of Flunarizine, remains a critical question for investigation. The parent compound is known to interact with T-type and L-type calcium channels.[10]

3.2. Serotonergic System Interaction:

The most direct evidence for the activity of this compound comes from a patent suggesting a higher affinity for the 5-HT2A receptor.[6] This interaction could have significant implications for its neurological effects. Flunarizine itself has a recognized, albeit weaker, antagonistic effect at 5-HT2 receptors.

3.3. Other Potential Targets:

Given Flunarizine's broader pharmacological profile, which includes antagonism of dopamine D2 and histamine H1 receptors, it is plausible that this compound may also interact with these targets.[11] Comparative binding affinity studies are necessary to confirm these interactions and determine their significance.

cluster_targets Molecular Targets Calcium_Channels Calcium_Channels 5HT2A_Receptor 5HT2A_Receptor D2_Receptor D2_Receptor H1_Receptor H1_Receptor Hydroxy_Flunarizine Hydroxy_Flunarizine Hydroxy_Flunarizine->Calcium_Channels Modulation (?) Hydroxy_Flunarizine->5HT2A_Receptor Antagonism (putative high affinity) Hydroxy_Flunarizine->D2_Receptor Antagonism (?) Hydroxy_Flunarizine->H1_Receptor Antagonism (?) cluster_prep Sample Preparation cluster_analysis Analysis Flunarizine Flunarizine Incubation Incubation with Cofactors Flunarizine->Incubation Microsomes Human Liver Microsomes / Recombinant CYP2D6 Microsomes->Incubation Quench Reaction Quenching Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS

References

In Vivo Pharmacokinetics and Metabolism of Flunarizine and its Hydroxy Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of flunarizine, with a specific focus on its major metabolite, hydroxy flunarizine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on absorption, distribution, metabolism, and excretion (ADME), details the experimental protocols used for its study, and visualizes the core metabolic pathways.

Pharmacokinetics of Flunarizine

Flunarizine is a selective calcium channel blocker characterized by its high absorption, extensive distribution, and slow elimination.[1][2][3] Understanding its pharmacokinetic profile is essential for optimizing therapeutic regimens and anticipating potential drug interactions.

Absorption

Following oral administration, flunarizine is well absorbed from the gastrointestinal tract, with over 80% absorption.[4][5] Peak plasma concentrations (Tmax) are typically reached within 2 to 4 hours.[2][4][5] Steady-state plasma levels are achieved after approximately 5 to 8 weeks of daily dosing, although there is significant inter-individual variability.[1][3] The presence of a high-fat meal can delay the time to maximum concentration by about 2.5 hours and increase overall exposure by 20%.[6][7]

Distribution

Flunarizine is extensively distributed throughout the body, indicated by a large apparent volume of distribution of approximately 43.2 L/kg to 78 L/kg in healthy subjects.[5][8] It is highly lipophilic and readily crosses the blood-brain barrier, with brain concentrations being about ten times higher than those in the plasma.[4][5] Flunarizine exhibits high plasma protein binding, exceeding 99%.[1][4] Of this, 90% is bound to plasma proteins and 9% is distributed to blood cells, leaving less than 1% as free drug.[1][8]

Metabolism

Flunarizine is extensively metabolized in the liver, primarily through aromatic hydroxylation and oxidative N-dealkylation.[1][8][9] The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoenzyme, plays a crucial role in its metabolism.[4][10][11]

Aromatic hydroxylation of the phenyl ring on the cinnamyl moiety is a major metabolic pathway, resulting in the formation of This compound .[9][12] This pathway is particularly prominent in female rats, male dogs, and humans.[9][12] Another significant pathway, especially in male rats, is oxidative N-dealkylation, which yields bis(4-fluorophenyl)methanol and metabolites of the cinnamylpiperazine portion, such as hippuric acid.[9] In humans, at least 15 different metabolites have been described.[4] These metabolites, including this compound, are often conjugated with glucuronic acid before excretion.[9]

Excretion

The excretion of flunarizine and its metabolites is slow and occurs predominantly via the feces through biliary excretion.[4][5] After a single oral dose, less than 6% is found in the feces and less than 0.2% in the urine within 48 hours.[1][8] The elimination half-life of flunarizine is long and variable, ranging from 5 to 15 hours after a single dose and averaging around 18 to 19 days after multiple doses.[2][4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of flunarizine have been determined in various studies. The following tables summarize key quantitative data from healthy volunteers.

Table 1: Pharmacokinetic Parameters of Flunarizine in Healthy Volunteers (Single Dose)

Parameter Value Reference
Tmax (Time to Peak Plasma Concentration) 2 - 4 hours [2][4][5]
Protein Binding >99% [1][4]
Volume of Distribution (Vd) ~78 L/kg [5]

| Elimination Half-Life (t½) | 5 - 15 hours |[4][5] |

Table 2: Pharmacokinetic Parameters of Flunarizine in Healthy Volunteers (Multiple Doses)

Parameter Value Reference
Time to Steady State 5 - 8 weeks [1][4]

| Elimination Half-Life (t½) at Steady State | ~19 days |[1] |

Metabolic Pathways of Flunarizine

The biotransformation of flunarizine is a complex process mediated by hepatic enzymes. The primary pathways involve hydroxylation and N-dealkylation, leading to the formation of its main metabolites.

G A Flunarizine B This compound (Aromatic Hydroxylation) A->B CYP2D6 C bis(4-fluorophenyl)methanol (Oxidative N-dealkylation) A->C CYP Enzymes D Glucuronide Conjugates B->D UGT Enzymes C->D

Metabolic pathway of Flunarizine.

Experimental Protocols

The characterization of flunarizine's pharmacokinetics and metabolism relies on robust experimental designs and sensitive analytical methods.

In Vivo Animal Studies

Studies investigating the metabolism and excretion of flunarizine have been conducted in rats and dogs using radiolabeled compounds (tritium or 14C).[9] For instance, in one key study, single oral doses of labeled flunarizine were administered to both species to trace the drug's fate.[9] Enterohepatic circulation of metabolites was confirmed using a "donor-acceptor" rat model, where bile from a donor rat administered the drug was infused into the duodenum of an acceptor rat.[9]

In Vitro Metabolism Studies

To identify the specific enzymes involved, in vitro studies have been performed using human liver microsomes and microsomes from lymphoblastoid cells engineered to express specific human CYP enzymes.[10][11] These experiments demonstrated that CYP2D6 is the primary enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring to form this compound.[10]

Bioanalytical Methods for Quantification

The quantification of flunarizine in biological matrices such as human plasma is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13][14]

A typical protocol involves:

  • Sample Collection: Collection of blood samples from human subjects at predetermined time points after drug administration.[7]

  • Sample Preparation: Extraction of flunarizine and an internal standard (e.g., flunarizine-d8) from a small volume of plasma (e.g., 100 µL) using liquid-liquid extraction under acidic conditions.[13][14]

  • Chromatographic Separation: Separation of the analyte from matrix components on a C18 column (e.g., Hypersil Gold C18, 50 × 2.1 mm, 3 µm) using a mobile phase such as methanol and ammonium formate buffer.[13][14]

  • Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13] Multiple reaction monitoring (MRM) is used for high selectivity, with specific precursor-to-product ion transitions (e.g., m/z 405.2 → 203.2 for flunarizine).[13]

  • Method Validation: The method is validated for linearity, accuracy, precision, and stability to ensure reliable results.[13]

G A 1. Plasma Sample Collection (100 µL) B 2. Addition of Internal Standard (Flunarizine-d8) A->B C 3. Liquid-Liquid Extraction B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis (C18 Column, ESI+) D->E F 6. Data Acquisition & Quantification (MRM: m/z 405.2 → 203.2) E->F

Workflow for Flunarizine quantification.

References

Hydroxy Flunarizine: An In-Depth Technical Guide to the Primary Metabolite of Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunarizine, a piperazine derivative with calcium channel blocking and histamine H1 antagonistic properties, is a widely prescribed medication for the prophylaxis of migraine and the management of vertigo.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of Hydroxy Flunarizine, the principal metabolite of Flunarizine in humans. This document will delve into the metabolic pathway, the key enzymatic players, available pharmacokinetic data, and the analytical methodologies pertinent to the study of Flunarizine and its metabolites.

Introduction to Flunarizine Metabolism

Flunarizine undergoes extensive metabolism in the liver, with aromatic hydroxylation being the major biotransformation pathway in humans.[3][4] This process leads to the formation of this compound, which is considered the primary metabolite.[5] Understanding the characteristics of this metabolite is crucial for a complete comprehension of Flunarizine's pharmacological profile, including its efficacy and potential for drug-drug interactions.

The Metabolic Pathway: From Flunarizine to this compound

The conversion of Flunarizine to its hydroxylated counterpart is a phase I metabolic reaction. This enzymatic process introduces a hydroxyl group onto one of the aromatic rings of the Flunarizine molecule.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The primary enzyme responsible for the aromatic hydroxylation of Flunarizine is Cytochrome P450 2D6 (CYP2D6).[2][6] This enzyme is a member of the cytochrome P450 mixed-function oxidase system, which plays a critical role in the metabolism of a vast array of xenobiotics, including many clinically significant drugs. The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to variations in metabolic rates among individuals.

Flunarizine Flunarizine Hydroxy_Flunarizine Hydroxy_Flunarizine Flunarizine->Hydroxy_Flunarizine Aromatic Hydroxylation CYP2D6 CYP2D6 CYP2D6->Flunarizine Catalyzes

Metabolic conversion of Flunarizine to this compound.

Pharmacokinetics of Flunarizine

ParameterValueReference
Absorption Well absorbed (>80%)[6]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours[6]
Protein Binding >99%[6]
Metabolism Hepatic, mainly by CYP2D6[6]
Elimination Half-life (single dose) 5 - 15 hours[6]
Elimination Half-life (multiple doses) 18 - 19 days[6]
Excretion Primarily via bile and feces[6]

Experimental Protocols: Quantification of Flunarizine

The quantification of Flunarizine in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). While a specific, validated protocol for the simultaneous quantification of this compound is not detailed in the reviewed literature, the following methodology for Flunarizine can be adapted for the analysis of its hydroxylated metabolite.

Representative LC-MS/MS Method for Flunarizine in Human Plasma

This protocol is based on established methods for the bioanalysis of Flunarizine.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of Flunarizine).

  • Add a suitable organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex mix for a specified time (e.g., 10 minutes) to ensure thorough extraction.

  • Centrifuge at a high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

4.1.3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transition for Flunarizine: The specific parent-to-product ion transition for Flunarizine would be monitored.

    • MRM Transition for this compound: A specific transition for the hydroxylated metabolite would need to be determined and optimized.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS

Workflow for the bioanalysis of Flunarizine and its metabolites.

Conclusion

This compound is the primary metabolite of Flunarizine in humans, formed via aromatic hydroxylation predominantly by the CYP2D6 enzyme. While the pharmacokinetic profile of the parent drug is well-documented, further research is required to fully characterize the quantitative pharmacokinetics of this compound. The development and validation of a specific and sensitive analytical method for the simultaneous quantification of both Flunarizine and this compound in biological matrices would be a valuable contribution to the field, enabling a more comprehensive understanding of Flunarizine's disposition and its clinical implications.

References

In Vitro Metabolism of Flunarizine to Hydroxy Flunarizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Flunarizine, with a specific focus on its hydroxylation to Hydroxy Flunarizine. This document outlines the key metabolic pathways, the primary enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation.

Introduction to Flunarizine Metabolism

Flunarizine, a selective calcium channel blocker, undergoes extensive metabolism in the liver. The primary metabolic pathway in humans is aromatic hydroxylation, leading to the formation of this compound.[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6.[2][3] Understanding the kinetics and species differences in this metabolic pathway is crucial for drug development, enabling accurate prediction of in vivo clearance and potential drug-drug interactions. Other metabolic routes for Flunarizine include oxidative N-dealkylation.[1]

Quantitative Data on Flunarizine Metabolism

The following tables summarize the key quantitative data for the in vitro metabolism of Flunarizine to this compound.

Table 1: Kinetic Parameters for this compound Formation

In Vitro SystemEnzymeSubstrate Concentration Range (µM)Km (µM)Vmax (nmol/min/nmol CYP)Intrinsic Clearance (Vmax/Km) (ml/min/nmol CYP)Reference
Microsomes from B-lymphoblastoid cell lines expressing human CYP2D6CYP2D6Not Specified2 to 4Not Directly Reported0.14[2][4][5]
Human Liver MicrosomesCYP2D6Not SpecifiedNot ReportedNot ReportedNot Reported[3]
Dog Liver MicrosomesNot Specified0.1 - 20Not ReportedNot ReportedNot Reported[1]

Note: The metabolism of Flunarizine in dog and human microsomes has been shown to follow linear Michaelis-Menten kinetics over a concentration range of 0.1-20 µM.[1]

Table 2: Species Differences in the Major In Vitro Metabolic Pathways of Flunarizine

SpeciesIn Vitro SystemMajor Metabolic Pathway(s)Key Metabolite(s)Reference
HumanSubcellular liver fractionsAromatic hydroxylationThis compound[1]
Primary hepatocytesOxidative N-dealkylation, GlucuronidationBis(4-fluorophenyl)methanol and its glucuronide[1]
Rat (Female)Subcellular liver fractions, HepatocytesAromatic hydroxylationThis compound[1]
Rat (Male)Subcellular liver fractions, HepatocytesOxidative N-dealkylationBis(4-fluorophenyl)methanol[1]
DogSubcellular liver fractions, HepatocytesAromatic hydroxylationThis compound[1]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the metabolism of Flunarizine to this compound using human liver microsomes.

Materials and Reagents
  • Flunarizine

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

  • Purified water

Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (final concentration, e.g., 100 mM, pH 7.4), pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), and Flunarizine at various concentrations (e.g., 0.1 to 20 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Quantification

The concentrations of Flunarizine and this compound in the supernatant are quantified using a validated LC-MS/MS method.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).[6]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Flunarizine: m/z 405.2 → 203.2[6]

      • This compound: The transition for this compound would be determined by direct infusion of the reference standard. It is expected to be m/z 421.2 → [fragment ion].

      • Internal Standard: Determined based on the specific compound used.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the reference standards. The concentrations of Flunarizine and this compound in the samples are then determined from this calibration curve.

Visualizations

Metabolic Pathway of Flunarizine to this compound

cluster_metabolism Flunarizine Metabolism Flunarizine Flunarizine Hydroxy_Flunarizine This compound Flunarizine->Hydroxy_Flunarizine Aromatic Hydroxylation CYP2D6 CYP2D6 CYP2D6->Flunarizine

Caption: Metabolic conversion of Flunarizine to this compound.

Experimental Workflow for In Vitro Metabolism Study

cluster_workflow Experimental Workflow A Prepare Incubation Mixture (HLMs, Flunarizine, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for an in vitro Flunarizine metabolism experiment.

References

Hydroxy Flunarizine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Hydroxy Flunarizine, a principal metabolite of the selective calcium channel blocker, Flunarizine. While Flunarizine has been extensively studied for its therapeutic applications in migraine prophylaxis and vertigo, the specific details surrounding the discovery, isolation, and in-depth characterization of its hydroxylated metabolite are less documented. This document collates available information from in vitro and in vivo metabolism studies to offer a detailed account of its formation, analytical detection, and potential biological significance. The guide includes summaries of quantitative data, detailed experimental methodologies derived from metabolic studies of the parent compound, and visualizations of the metabolic pathway.

Introduction

Flunarizine, a diphenylmethylpiperazine derivative discovered by Janssen Pharmaceutica in 1968, is a well-established selective calcium antagonist.[1] Its mechanism of action involves the blockade of excessive transmembrane calcium influx, thereby preventing cellular calcium overload.[2] Flunarizine undergoes extensive hepatic metabolism, with aromatic hydroxylation being a primary route of biotransformation, leading to the formation of this compound.[3][4] This metabolite has garnered interest due to its potential contribution to the overall pharmacological and toxicological profile of Flunarizine. Notably, a patent suggests that the hydroxylation of Flunarizine is a major metabolic pathway and that this compound may be implicated in certain side effects.[5] This guide aims to consolidate the fragmented information available on this compound to serve as a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Discovery and Formation

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, Flunarizine. In vitro studies utilizing subcellular liver fractions (microsomes) and isolated hepatocytes from rats, dogs, and humans have been instrumental in identifying the metabolic pathways of Flunarizine.[1]

Aromatic hydroxylation has been consistently identified as a major metabolic pathway for Flunarizine, yielding this compound.[1][3][4] In human subcellular fractions, aromatic hydroxylation to form this compound was found to be the predominant metabolic route.[1] Interestingly, a significant sex-dependent difference in Flunarizine metabolism has been observed in rats, with aromatic hydroxylation being the major pathway in female rats, while oxidative N-dealkylation is more prominent in male rats.[1] The in vitro metabolism in humans more closely resembles that of female rats.[1] The primary enzyme responsible for the metabolism of Flunarizine is Cytochrome P450 2D6 (CYP2D6).[2]

The following diagram illustrates the metabolic transformation of Flunarizine to this compound.

Flunarizine Flunarizine CYP2D6 CYP2D6 (Aromatic Hydroxylation) Flunarizine->CYP2D6 Hydroxy_Flunarizine This compound CYP2D6->Hydroxy_Flunarizine

Metabolic conversion of Flunarizine to this compound.

Isolation and Purification

Detailed protocols specifically for the isolation and purification of this compound as a pure standard are not extensively described in the available literature. However, methods for the chromatographic separation of Flunarizine and its metabolites from biological matrices have been reported, which can be adapted for isolation purposes.

Experimental Protocol: Chromatographic Separation of Flunarizine Metabolites

The following protocol is a composite methodology based on analytical techniques used for the determination of Flunarizine and its metabolites in various studies.[6][7][8]

Objective: To separate this compound from the parent drug and other metabolites in a biological sample extract.

Materials and Reagents:

  • Biological matrix (e.g., plasma, liver microsome incubate)

  • Liquid-liquid extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm × 2.1 mm, 3 µm)[6]

  • Mobile phase A: Acetonitrile

  • Mobile phase B: Ammonium acetate buffer or formic acid solution

  • Mass spectrometer for detection and identification

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add an internal standard (e.g., flunarizine-d8).[6]

    • Perform liquid-liquid extraction under acidic conditions to extract Flunarizine and its metabolites.[6]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 (50 mm × 2.1 mm, 3 µm).[6]

    • Mobile Phase: A gradient of methanol and 10 mM ammonium formate, pH 3.0 (e.g., starting with a higher aqueous composition and increasing the organic content).[6]

    • Flow Rate: As per column specifications and system pressure limits.

    • Detection: UV detection (e.g., at 230 nm or 254 nm) coupled with tandem mass spectrometry (MS/MS) for identification.[6][8]

  • Fraction Collection:

    • Monitor the chromatogram for the peak corresponding to the mass-to-charge ratio (m/z) of this compound.

    • Collect the eluent corresponding to this peak.

    • Multiple collections may be necessary to obtain a sufficient quantity for further characterization.

  • Purity Assessment:

    • Re-inject the collected fraction into the HPLC-MS/MS system to assess its purity.

The following workflow diagram illustrates the general process for isolating this compound from a biological matrix.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Analysis & Characterization Biological_Sample Biological Sample (e.g., Plasma, Microsomes) LLE Liquid-Liquid Extraction Biological_Sample->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation HPLC HPLC / UPLC System Evaporation->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Assessment Purity Assessment (HPLC-MS/MS) Fraction_Collection->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR, High-Res MS) Purity_Assessment->Structural_Elucidation

Workflow for the isolation of this compound.

Characterization

The characterization of this compound has primarily been achieved through hyphenated analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Physicochemical Properties
PropertyValue/DescriptionReference
Parent Compound Flunarizine[9]
Molecular FormulaC26H26F2N2[9]
Molecular Weight404.51 g/mol [9]
Metabolite This compound
Molecular FormulaC26H26F2N2OInferred
Molecular Weight420.51 g/mol Inferred
Solubility Likely to have slightly increased polarity compared to Flunarizine due to the hydroxyl group.Inferred
Spectroscopic and Chromatographic Data

While specific spectra for pure this compound are not published, studies on Flunarizine metabolism have utilized mass spectrometry for its identification.

Mass Spectrometry (MS):

  • Expected [M+H]+: m/z 421.2

  • Fragmentation Pattern: The fragmentation pattern in MS/MS would be expected to show characteristic losses, such as the loss of water from the hydroxyl group, and fragmentation of the piperazine ring and the diphenylmethyl moiety, similar to Flunarizine but with mass shifts corresponding to the added oxygen atom.

High-Performance Liquid Chromatography (HPLC):

  • Retention Time: Due to the increased polarity from the hydroxyl group, this compound is expected to have a shorter retention time than Flunarizine on a reversed-phase C18 column under typical elution conditions.

Biological Activity and Significance

The biological activity of this compound is not well-characterized. However, a patent for novel Flunarizine derivatives suggests that blocking the hydroxylation metabolic pathway could reduce extrapyramidal side effects.[5] This implies that this compound may have its own pharmacological or toxicological profile that contributes to the overall effects of Flunarizine administration. The patent further suggests that this compound has a weaker antagonism of the 5-hydroxytryptamine (5-HT) receptor compared to Flunarizine.[5]

Conclusion

This compound is a significant metabolite of Flunarizine, formed predominantly through aromatic hydroxylation by CYP2D6, especially in humans and female rats. While its existence is well-documented in metabolic studies, a comprehensive, dedicated body of research on its discovery, isolation, and detailed characterization is lacking. The available information, primarily from in vitro metabolism studies, provides a foundational understanding of its formation and analytical detection. Further research is warranted to isolate and purify this compound to enable a thorough characterization of its physicochemical properties and to elucidate its specific pharmacological and toxicological profile. Such studies would provide valuable insights into its contribution to the therapeutic effects and potential side effects of Flunarizine, aiding in the development of safer and more effective therapeutic strategies.

References

An In-depth Technical Guide to the Aromatic Hydroxylation of Flunarizine in the Liver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic hydroxylation of Flunarizine, a selective calcium entry blocker, within the liver. The document details the metabolic pathways, key enzymes, quantitative kinetic data, and experimental protocols relevant to the study of Flunarizine's hepatic metabolism. This guide is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and toxicology.

Introduction to Flunarizine Metabolism

Flunarizine is a difluorinated derivative of cinnarizine used in the prophylaxis of migraine and the management of vertigo.[1][2] Its lipophilic nature necessitates metabolic conversion in the liver to facilitate excretion. The primary metabolic routes for Flunarizine are N-oxidation and aromatic hydroxylation.[1] This guide focuses on the latter, a critical Phase I metabolic reaction.

Key Enzymes in Flunarizine's Aromatic Hydroxylation

The aromatic hydroxylation of Flunarizine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

Cytochrome P450 2D6 (CYP2D6): This is the principal enzyme responsible for the para-hydroxylation of the cinnamyl phenyl ring of Flunarizine.[3][4] Studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed the significant role of CYP2D6 in this metabolic pathway.[4] The activity of CYP2D6 is highly correlated with the formation of the hydroxylated metabolite of Flunarizine.[4]

Other Contributing Enzymes: While CYP2D6 is the major contributor to aromatic hydroxylation, other CYP isoforms are involved in the overall metabolism of Flunarizine, primarily through N-desalkylation. These include CYP2B6, CYP2C9, CYP1A1, CYP1A2, and CYP2A6.

Quantitative Analysis of Flunarizine Metabolism

The kinetics of Flunarizine's metabolism have been investigated in vitro, providing valuable data for predicting its in vivo behavior. The following table summarizes the available kinetic parameters for the key metabolic reactions.

EnzymeReactionSubstrateKm (µM)VmaxIntrinsic Clearance (Vmax/Km) (mL/min/nmol CYP)
CYP2D6 p-hydroxylation of cinnamyl phenyl ringFlunarizine2 - 4Not Specified0.14

Data sourced from studies on microsomes from B-lymphoblastoid cell lines expressing human CYP2D6.

Metabolic Pathway of Flunarizine

The metabolic transformation of Flunarizine in the liver involves several key steps. Aromatic hydroxylation leads to the formation of p-Hydroxyflunarizine.[5] Concurrently, N-dealkylation at the piperazine ring results in other metabolites.[6] These Phase I metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion.[6]

Flunarizine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Flunarizine Flunarizine p_Hydroxyflunarizine p_Hydroxyflunarizine Flunarizine->p_Hydroxyflunarizine Aromatic Hydroxylation (CYP2D6) N_Dealkylated_Metabolites N_Dealkylated_Metabolites Flunarizine->N_Dealkylated_Metabolites N-Dealkylation (CYP2B6, CYP2C9, etc.) Glucuronide_Conjugates Glucuronide_Conjugates p_Hydroxyflunarizine->Glucuronide_Conjugates Glucuronidation (UGTs) N_Dealkylated_Metabolites->Glucuronide_Conjugates Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Thaw Human Liver Microsomes D Combine Microsomes, Buffer, and Flunarizine A->D B Prepare Flunarizine Stock Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C E->F G Terminate Reaction (e.g., Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Interpretation and Kinetic Analysis J->K

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Hydroxy Flunarizine: Chemical Identity, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of this compound, a principal metabolite of the peripherally acting calcium channel blocker, Flunarizine. This document details its chemical identifiers, outlines a probable synthetic route and analytical methodology, and explores its biological relevance, particularly its interaction with the serotonergic system.

Chemical Identifiers and Physicochemical Properties

This compound is the product of aromatic hydroxylation of Flunarizine, a metabolic process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1] Its chemical identity is established by the following identifiers and properties.

Identifier Value
CAS Number 87166-81-2
IUPAC Name 4-[(1E)-3-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-propen-1-yl]phenol
Molecular Formula C₂₆H₂₆F₂N₂O
Molecular Weight 420.49 g/mol
Canonical SMILES C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChI Key Not readily available

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of Flunarizine and related derivatives.[2][3][4] The synthesis would likely involve the coupling of a protected 4-hydroxyphenylethyl moiety to the piperazine core of a bis(4-fluorophenyl)methylpiperazine derivative.

Proposed Experimental Protocol for Synthesis

This proposed synthesis is a multi-step process:

  • Protection of the phenolic hydroxyl group: The hydroxyl group of a suitable starting material, such as 4-hydroxycinnamic acid, would first be protected to prevent unwanted side reactions. A common protecting group for phenols is a benzyl ether or a silyl ether.

  • Activation of the carboxylic acid: The carboxylic acid of the protected 4-hydroxycinnamic acid would then be activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Coupling with bis(4-fluorophenyl)methylpiperazine: The activated, protected 4-hydroxycinnamic acid is then reacted with 1-[bis(4-fluorophenyl)methyl]piperazine.[5] This reaction forms the core structure of this compound.

  • Reduction of the amide: The resulting amide is then reduced to the corresponding amine to complete the ethylamine bridge. This can be accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Deprotection of the phenolic hydroxyl group: Finally, the protecting group on the phenolic hydroxyl is removed to yield this compound. The deprotection method will depend on the protecting group used (e.g., hydrogenolysis for a benzyl ether, or fluoride-ion-mediated cleavage for a silyl ether).

Purification at each step would likely be carried out using column chromatography, and the final product would be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Analytical Methodology

The detection and quantification of this compound, particularly in biological matrices, can be achieved using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometer (MS) detector.[6][7][8][9][10]

A typical HPLC method would involve:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 254 nm or, for higher sensitivity and specificity, mass spectrometry in multiple reaction monitoring (MRM) mode.

Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Biological Significance and Pharmacological Profile

This compound is a major metabolite of Flunarizine, and its pharmacological activity is of significant interest, particularly concerning the side-effect profile of the parent drug. Emerging evidence suggests that this compound may possess a higher affinity for serotonin receptors, specifically the 5-HT2A receptor, than Flunarizine itself. This interaction is hypothesized to contribute to the extrapyramidal side effects observed in some patients treated with Flunarizine.

Interaction with the Serotonergic System
Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[12][13][14][15] Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability and other cellular functions. The binding of an agonist, such as serotonin or potentially this compound, initiates this cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylates Target Proteins Ca_ER->Cell_Response Modulates

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Metabolic Formation of this compound

The biotransformation of Flunarizine to this compound is a key metabolic pathway. This process is primarily mediated by the CYP2D6 enzyme in the liver.[1] Understanding this metabolic conversion is crucial for predicting potential drug-drug interactions and variability in patient response to Flunarizine.

Metabolic_Pathway Flunarizine Flunarizine Aromatic_Hydroxylation Aromatic Hydroxylation Flunarizine->Aromatic_Hydroxylation Hydroxy_Flunarizine This compound CYP2D6 CYP2D6 Enzyme (Liver) CYP2D6->Aromatic_Hydroxylation Catalyzes Aromatic_Hydroxylation->Hydroxy_Flunarizine

References

Preliminary Screening of Hydroxy Flunarizine for Therapeutic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive preliminary screening strategy for Hydroxy Flunarizine, a primary metabolite of the selective calcium channel blocker Flunarizine. Given the established therapeutic profile of Flunarizine in the management of migraine, vertigo, and as an adjunctive therapy for epilepsy, it is hypothesized that its hydroxylated metabolite may exhibit similar or distinct pharmacological activities. This document provides a series of proposed in vitro and in vivo assays to systematically evaluate the therapeutic potential of this compound. The protocols and methodologies are based on the known mechanisms of action of the parent compound, Flunarizine.[1][2] In humans, the aromatic hydroxylation of Flunarizine is a major metabolic pathway, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3]

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured framework for the presentation of quantitative data that would be generated from the proposed screening assays.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayTest SubstanceConcentrationEndpointResult (Mean ± SD)
Chick Chorioallantoic Membrane (CAM) Assay Vehicle Control-Number of Branch Points
This compound1 µMNumber of Branch Points
This compound10 µMNumber of Branch Points
This compound100 µMNumber of Branch Points
Flunarizine (Positive Control)10 µMNumber of Branch Points
Rat Aortic Ring Assay Vehicle Control-Sprouting Area (mm²)
This compound1 µMSprouting Area (mm²)
This compound10 µMSprouting Area (mm²)
This compound100 µMSprouting Area (mm²)
Flunarizine (Positive Control)10 µMSprouting Area (mm²)
Endothelial Cell Proliferation Assay (MTT) Vehicle Control-% Inhibition of Proliferation
This compound1 µM% Inhibition of Proliferation
This compound10 µM% Inhibition of Proliferation
This compound100 µM% Inhibition of Proliferation
Flunarizine (Positive Control)10 µM% Inhibition of Proliferation

Table 2: In Vivo Efficacy of this compound in a Migraine Model

Treatment GroupDose (mg/kg)Latency to Facial Grooming (min)Number of Head Scratches
Nitroglycerin-Induced Migraine Model
Vehicle Control-
This compound1
This compound5
This compound10
Flunarizine (Positive Control)5

Table 3: In Vivo Efficacy of this compound in a Vertigo Model

Treatment GroupDose (mg/kg)Time on Rotarod (s)Spontaneous Nystagmus Frequency
Unilateral Labyrinthectomy-Induced Vertigo Model
Vehicle Control-
This compound1
This compound5
This compound10
Flunarizine (Positive Control)5

Table 4: In Vivo Efficacy of this compound in an Epilepsy Model

Treatment GroupDose (mg/kg)Seizure Score (Racine Scale)Latency to Seizure Onset (s)
Pentylenetetrazole (PTZ)-Induced Seizure Model
Vehicle Control-
This compound1
This compound5
This compound10
Flunarizine (Positive Control)5

Experimental Protocols

In Vitro Assays

1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

  • Objective: To assess the anti-angiogenic potential of this compound in vivo.

  • Materials: Fertilized chicken eggs, 70% ethanol, sterile phosphate-buffered saline (PBS), Whatman filter paper discs, this compound, vehicle control, positive control (e.g., Flunarizine), stereomicroscope.

  • Procedure:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

    • On day 8, place sterile filter paper discs saturated with vehicle, this compound (at various concentrations), or a positive control onto the CAM.

    • Reseal the window and continue incubation for another 48-72 hours.

    • On day 10 or 11, open the window and examine the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within the area of the filter paper disc.

2. Rat Aortic Ring Assay

  • Objective: To evaluate the effect of this compound on endothelial cell migration and tube formation in an ex vivo model.

  • Materials: Thoracic aorta from a rat, sterile PBS, Matrigel, 24-well plates, endothelial cell growth medium, this compound, vehicle control, positive control (e.g., Flunarizine), inverted microscope.

  • Procedure:

    • Aseptically dissect the thoracic aorta from a euthanized rat and place it in sterile PBS.

    • Clean the aorta of surrounding connective tissue and cut it into 1-2 mm thick rings.

    • Coat the wells of a 24-well plate with Matrigel and allow it to solidify.

    • Place one aortic ring in the center of each well and embed it in another layer of Matrigel.

    • After polymerization, add endothelial cell growth medium containing vehicle, this compound (at various concentrations), or a positive control to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 7-10 days.

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • Quantify the angiogenic response by measuring the area of sprouting microvessels.

3. Endothelial Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the direct effect of this compound on the proliferation of endothelial cells.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, 96-well plates, this compound, vehicle control, positive control (e.g., Flunarizine), MTT reagent, DMSO, microplate reader.

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing vehicle, this compound (at various concentrations), or a positive control.

    • Incubate for 24-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

In Vivo Models

1. Nitroglycerin-Induced Migraine Model in Rats

  • Objective: To assess the prophylactic effect of this compound on migraine-like pain behavior.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer this compound, vehicle, or a positive control (Flunarizine) orally or via intraperitoneal injection.

    • After a predetermined pretreatment time, induce migraine-like symptoms by administering nitroglycerin.

    • Observe and record behavioral parameters such as head scratching, facial grooming, and photophobia for a period of 2-4 hours.

    • A reduction in these behaviors compared to the vehicle-treated group indicates a potential anti-migraine effect.

2. Unilateral Labyrinthectomy-Induced Vertigo Model in Mice

  • Objective: To evaluate the efficacy of this compound in a model of peripheral vestibular dysfunction.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Surgically induce unilateral labyrinthectomy to create a model of acute vertigo.

    • Administer this compound, vehicle, or a positive control (Flunarizine) post-surgery.

    • Assess vestibular function using tests such as the rotarod test for motor coordination and observation of spontaneous nystagmus.

    • An improvement in motor performance and a reduction in nystagmus suggest a therapeutic effect on vertigo.

3. Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

  • Objective: To screen for the anticonvulsant activity of this compound.

  • Animals: Male ICR mice.

  • Procedure:

    • Administer this compound, vehicle, or a positive control (Flunarizine) to the mice.

    • After the appropriate pretreatment time, induce seizures by administering a sub-convulsive or convulsive dose of PTZ.

    • Observe the mice for the onset and severity of seizures, typically using the Racine scale.

    • An increase in the latency to seizure onset and a decrease in the seizure severity score indicate potential anticonvulsant properties.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Preliminary Screening Workflow for this compound Start This compound Synthesis & Characterization InVitro In Vitro Screening - Anti-Angiogenesis Assays - Receptor Binding Assays Start->InVitro Initial Activity Assessment InVivo In Vivo Screening - Migraine Models - Vertigo Models - Epilepsy Models InVitro->InVivo Promising Candidates PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivo->PK_PD Efficacious Compounds Lead Lead Candidate Identification PK_PD->Lead Optimized Profile

Caption: Proposed workflow for the preliminary screening of this compound.

G Hydroxy_Flunarizine This compound Calcium_Channel Voltage-Gated Calcium Channel Hydroxy_Flunarizine->Calcium_Channel Blocks Calcium_Influx Decreased Ca²⁺ Influx Calcium_Channel->Calcium_Influx Leads to Neuronal_Excitability Reduced Neuronal Hyperexcitability Calcium_Influx->Neuronal_Excitability Results in Therapeutic_Effect Potential Therapeutic Effect (Migraine, Epilepsy) Neuronal_Excitability->Therapeutic_Effect

Caption: Hypothesized Calcium Channel Blocking Mechanism of this compound.

G Hydroxy_Flunarizine This compound D2_Receptor Dopamine D2 Receptor Hydroxy_Flunarizine->D2_Receptor Antagonizes Dopamine_Signaling Modulation of Dopaminergic Signaling D2_Receptor->Dopamine_Signaling Therapeutic_Effect Potential Therapeutic Effect (Vertigo, Neurological Disorders) Dopamine_Signaling->Therapeutic_Effect

Caption: Hypothesized Dopamine D2 Receptor Antagonism of this compound.

G Hydroxy_Flunarizine This compound H1_Receptor Histamine H1 Receptor Hydroxy_Flunarizine->H1_Receptor Blocks Histamine_Signaling Inhibition of Histaminergic Signaling H1_Receptor->Histamine_Signaling Therapeutic_Effect Potential Therapeutic Effect (Vertigo) Histamine_Signaling->Therapeutic_Effect

Caption: Hypothesized Histamine H1 Receptor Antagonism of this compound.

References

The Pivotal Role of Cytochrome P450 2D6 in the Metabolic Activation of Flunarizine to Hydroxyflunarizine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flunarizine, a widely prescribed calcium channel blocker, undergoes extensive hepatic metabolism, with hydroxylation being a key biotransformation pathway. This technical guide delineates the critical role of the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) in the formation of hydroxyflunarizine, a major metabolite. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in vitro assessment, and a summary of the kinetic parameters governing this specific metabolic reaction. The information presented herein is intended to support further research and development efforts in the fields of drug metabolism, pharmacokinetics, and personalized medicine.

Introduction

Flunarizine is a difluorinated piperazine derivative with selective calcium antagonist properties, primarily used in the prophylaxis of migraine and the management of vertigo.[1] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolism in the liver. The biotransformation of flunarizine is complex, involving multiple enzymatic pathways that lead to the formation of at least 15 different metabolites.[2] Among these, the hydroxylated derivatives are of significant interest. This guide focuses specifically on the formation of hydroxyflunarizine, a product of aromatic hydroxylation, and the central role played by the cytochrome P450 enzyme, CYP2D6. Understanding the nuances of this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic strategies.

Metabolic Pathways of Flunarizine

The metabolism of flunarizine is extensive and occurs primarily in the liver. The main metabolic routes include N-oxidation, aromatic hydroxylation, and N-dealkylation.[3] While several cytochrome P450 enzymes are involved in the overall metabolism of flunarizine, CYP2D6 has been identified as the principal enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring, leading to the formation of hydroxyflunarizine.[4] Other CYP isoforms, such as CYP2B6, CYP1A1, CYP1A2, CYP2C9, and CYP2A6, are primarily involved in the N-desalkylation pathways.

dot

Caption: Metabolic pathways of Flunarizine.

The Role of CYP2D6 in Hydroxyflunarizine Formation

CYP2D6 is a highly polymorphic enzyme that is responsible for the metabolism of approximately 25% of clinically used drugs. Its genetic variability leads to distinct phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly impact drug efficacy and toxicity.

Studies utilizing human liver microsomes and recombinant human CYP enzymes have unequivocally demonstrated that CYP2D6 is the primary catalyst for the p-hydroxylation of the cinnamyl moiety of flunarizine to form hydroxyflunarizine.[4] The high correlation observed between debrisoquine 4-hydroxylase activity (a specific marker for CYP2D6) and the rate of hydroxyflunarizine formation further substantiates the predominant role of this enzyme.[4]

Quantitative Data

The following table summarizes the key kinetic parameters for the formation of hydroxyflunarizine catalyzed by CYP2D6.

ParameterValueEnzyme SourceReference
Km (μM) 2 - 4Recombinant Human CYP2D6[2]
Vmax (pmol/min/pmol CYP) Not explicitly statedRecombinant Human CYP2D6[2]
Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP) 0.14Recombinant Human CYP2D6[2]

Note: The intrinsic clearance value provides a measure of the enzyme's catalytic efficiency.

Inhibition of Hydroxyflunarizine Formation

The formation of hydroxyflunarizine is susceptible to inhibition by known CYP2D6 inhibitors. Quinidine, a potent and selective inhibitor of CYP2D6, has been shown to significantly suppress the ring-hydroxylase activity responsible for producing this metabolite.[4] This highlights the potential for clinically significant drug-drug interactions when flunarizine is co-administered with strong CYP2D6 inhibitors.

Experimental Protocols

This section provides detailed methodologies for the in vitro assessment of hydroxyflunarizine formation.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to determine the metabolic stability of flunarizine and identify the metabolites formed.

Materials:

  • Human Liver Microsomes (pooled)

  • Flunarizine

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., a structurally similar compound not metabolized by the same enzymes)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL), MgCl2 (final concentration 5 mM), and flunarizine (final concentration 1 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Recombinant Human CYP Enzyme Screening

This protocol is used to identify the specific CYP isoforms responsible for the formation of hydroxyflunarizine.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)

  • Flunarizine

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Control microsomes (without expressed CYP)

Procedure:

  • Follow the same procedure as the human liver microsome incubation, but replace the human liver microsomes with individual recombinant human CYP enzymes (e.g., 25 pmol/mL).

  • Incubate for a fixed time point (e.g., 60 minutes).

  • Analyze the formation of hydroxyflunarizine in each reaction mixture using LC-MS/MS.

  • Compare the rate of metabolite formation across the different CYP isoforms to identify the primary contributing enzyme.

Enzyme Inhibition Assay (IC50 Determination)

This protocol is to determine the inhibitory potential of a compound (e.g., quinidine) on the CYP2D6-mediated formation of hydroxyflunarizine.

Materials:

  • Human Liver Microsomes or recombinant CYP2D6

  • Flunarizine (at a concentration near the Km value)

  • CYP2D6 inhibitor (e.g., quinidine) at various concentrations

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

Procedure:

  • Prepare a series of incubation mixtures containing the CYP enzyme source, flunarizine, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme, substrate, and inhibitor for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a fixed time within the linear range of metabolite formation.

  • Terminate the reaction and process the samples as described previously.

  • Quantify the amount of hydroxyflunarizine formed at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Analytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of flunarizine and hydroxyflunarizine.

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of flunarizine and hydroxyflunarizine.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Incubation In Vitro Incubation (HLM or recombinant CYP) Termination Reaction Termination (Acetonitrile) Incubation->Termination Precipitation Protein Precipitation (Centrifugation) Termination->Precipitation LC_Separation LC Separation (C18 Column) Precipitation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis (Kinetics, IC50) Quantification->Data_Analysis

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The formation of hydroxyflunarizine is a key metabolic pathway for flunarizine, and this biotransformation is predominantly mediated by the polymorphic enzyme CYP2D6. The significant role of CYP2D6 underscores the potential for variability in flunarizine metabolism due to genetic polymorphisms and co-administration of CYP2D6-inhibiting drugs. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the metabolism of flunarizine, predict potential drug interactions, and contribute to the advancement of personalized medicine approaches for this important therapeutic agent.

References

An In-depth Technical Guide on the Basic Pharmacology of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunarizine, a selective calcium channel antagonist, is a well-established therapeutic agent for the prophylaxis of migraine and the management of vertigo.[1] Its pharmacological activity is attributed to its ability to mitigate cellular calcium overload in various tissues.[2] The metabolism of flunarizine in humans is an important aspect of its overall pharmacological profile, leading to the formation of several metabolites, including hydroxylated derivatives.[1] This technical guide focuses on the basic pharmacology of a key metabolite, Hydroxy Flunarizine, providing a comprehensive overview for researchers and professionals in drug development. Due to the limited direct research on this specific metabolite, this guide synthesizes information from studies on flunarizine's metabolism and general pharmacological principles.

Metabolism and Formation of this compound

Flunarizine undergoes extensive hepatic metabolism, with aromatic hydroxylation being one of the principal pathways.[2] This process leads to the formation of this compound. In vivo and in vitro studies have identified the specific cytochrome P450 (CYP) isoenzyme responsible for this metabolic step.

Experimental Protocol: In Vitro Metabolism of Flunarizine

A common experimental approach to identify the enzymes involved in drug metabolism is through the use of human liver microsomes or recombinant CYP enzymes.

Objective: To determine the specific CYP isoenzyme(s) responsible for the hydroxylation of flunarizine.

Methodology:

  • Microsome Incubation: Human liver microsomes are incubated with flunarizine at a specified concentration (e.g., 50 µM).[3]

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system.

  • Incubation Conditions: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis: The formation of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • CYP Isoform Identification: To identify the specific CYP isoform, experiments are repeated using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4). The isoform that produces the highest amount of the hydroxylated metabolite is identified as the primary enzyme responsible. Additionally, selective chemical inhibitors for specific CYP isoforms can be used with human liver microsomes to confirm the findings.[4]

Key Findings: Studies utilizing these methods have demonstrated that CYP2D6 is the primary enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring of flunarizine, leading to the formation of this compound.[3][4]

Pharmacodynamics of this compound (Inferred)

Direct pharmacological studies on isolated this compound are not extensively available in the public domain. However, based on the well-documented pharmacology of the parent compound, flunarizine, we can infer the likely targets and potential activities of its hydroxylated metabolite.

Potential Mechanism of Action

The primary mechanism of action of flunarizine is the selective blockade of voltage-gated calcium channels, thereby reducing excessive transmembrane calcium influx.[2] It is plausible that this compound retains some affinity for these channels. The addition of a hydroxyl group can, however, alter the lipophilicity and electronic properties of the molecule, which may modulate its binding affinity and selectivity for calcium channels and other receptors.

Receptor Binding Profile (Inferred)

Flunarizine exhibits moderate binding affinity for several other receptors, which contributes to its overall pharmacological effect and side effect profile.[5]

Table 1: In Vitro Receptor Binding Affinity of Flunarizine [5]

Receptor SiteKi (nM)
Histamine-H168
Dopamine-D280
Serotonin-S2200
α1-adrenergic250
Nitrendipine Calcium Sites380

It is hypothesized that this compound may also interact with these receptors. The polarity introduced by the hydroxyl group could potentially decrease its affinity for some of the more lipophilic binding pockets, but this would require empirical confirmation through dedicated binding assays.

Pharmacokinetics of Flunarizine and its Metabolites

The pharmacokinetic profile of flunarizine is characterized by good absorption, extensive tissue distribution, and a long elimination half-life.[2][6]

Table 2: Pharmacokinetic Parameters of Flunarizine [2][6]

ParameterValue
Bioavailability>80%
Time to Peak Plasma Concentration2 - 4 hours
Protein Binding>99%
MetabolismHepatic (primarily CYP2D6)[6]
Elimination Half-life (single dose)~5 - 15 hours
Elimination Half-life (multiple doses)~18 - 19 days
ExcretionPrimarily via bile and feces (<1% unchanged in urine)

The formation of this compound is a key step in the metabolic clearance of the parent drug. The physicochemical properties of this compound, being more polar than flunarizine, would likely lead to more rapid excretion from the body.

Visualizing the Metabolic Pathway and Potential Actions

The following diagrams illustrate the metabolic formation of this compound and its potential, though unconfirmed, pharmacological actions based on the known properties of flunarizine.

Flunarizine Flunarizine CYP2D6 CYP2D6 (Aromatic Hydroxylation) Flunarizine->CYP2D6 Metabolism in Liver Hydroxy_Flunarizine This compound CYP2D6->Hydroxy_Flunarizine Excretion Further Metabolism & Excretion Hydroxy_Flunarizine->Excretion

Caption: Metabolic Conversion of Flunarizine to this compound.

cluster_drug This compound (Hypothesized) cluster_targets Potential Cellular Targets Hydroxy_Flunarizine This compound Ca_Channel Voltage-gated Calcium Channels Hydroxy_Flunarizine->Ca_Channel Blockade? D2_Receptor Dopamine D2 Receptors Hydroxy_Flunarizine->D2_Receptor Antagonism? H1_Receptor Histamine H1 Receptors Hydroxy_Flunarizine->H1_Receptor Antagonism?

Caption: Hypothesized Pharmacological Targets of this compound.

Future Research Directions

The current body of knowledge regarding the specific pharmacology of this compound is limited. To provide a more complete understanding, future research should focus on the following areas:

  • Synthesis and Isolation: Development of a robust method for the chemical synthesis or isolation of this compound in sufficient quantities for pharmacological testing.

  • In Vitro Pharmacological Profiling:

    • Receptor Binding Assays: A comprehensive panel of receptor binding assays to determine the affinity and selectivity of this compound for calcium channels, dopamine receptors, histamine receptors, and other potential off-target sites.

    • Functional Assays: In vitro functional assays to characterize the activity of this compound at its binding sites (e.g., agonist, antagonist, inverse agonist).

  • In Vivo Studies: Preclinical in vivo studies in animal models to assess the pharmacokinetic profile, efficacy, and safety of this compound.

  • Comparative Studies: Direct comparison of the pharmacological and toxicological profiles of this compound with its parent compound, flunarizine.

Conclusion

This compound is a significant metabolite of flunarizine, formed primarily through CYP2D6-mediated aromatic hydroxylation. While its specific pharmacological profile has not been extensively characterized, it is reasonable to hypothesize that it may retain some of the pharmacological properties of the parent compound, including activity at calcium channels and other neurotransmitter receptors. Further research is necessary to fully elucidate the contribution of this compound to the overall therapeutic and adverse effect profile of flunarizine. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining key areas for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection and Quantification of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of Hydroxy Flunarizine, a key metabolite of the selective calcium channel blocker, Flunarizine. The following sections offer comprehensive methodologies, data presentation, and visual workflows to support research, drug development, and pharmacokinetic studies.

Introduction

Flunarizine is a widely used medication for the prophylaxis of migraine and the management of vertigo.[1] It undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation and N-oxidation, leading to the formation of various metabolites, including this compound.[2][3][4][5] Accurate and sensitive quantification of this compound is crucial for understanding the pharmacokinetics, metabolism, and potential pharmacological activity of Flunarizine. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the preferred technique for its high selectivity and sensitivity in complex biological matrices.

Metabolic Pathway of Flunarizine

Flunarizine is principally metabolized in the liver, with one of the main pathways being aromatic hydroxylation of the phenyl ring on the cinnamyl moiety, resulting in the formation of Hydroxy-Flunarizine.[3] This metabolite, along with others, can be present in plasma, urine, and feces, primarily as glucuronide conjugates.[3] Understanding this metabolic conversion is fundamental for designing analytical strategies to quantify both the parent drug and its metabolites.

cluster_0 Metabolic Pathway of Flunarizine Flunarizine Flunarizine AromaticHydroxylation Aromatic Hydroxylation (CYP450 Enzymes) Flunarizine->AromaticHydroxylation HydroxyFlunarizine This compound AromaticHydroxylation->HydroxyFlunarizine Glucuronidation Glucuronidation (UGT Enzymes) HydroxyFlunarizine->Glucuronidation HydroxyFlunarizineGlucuronide This compound Glucuronide Glucuronidation->HydroxyFlunarizineGlucuronide Excretion Excretion (Urine and Feces) HydroxyFlunarizineGlucuronide->Excretion

Caption: Metabolic conversion of Flunarizine to this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities. The following protocol is adapted from established methods for Flunarizine and other hydroxylated metabolites.[6][7][8][9][10]

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of the parent compound, Flunarizine, using LC-MS/MS, which can serve as a benchmark for the expected performance of a this compound assay.[7][8][11]

ParameterTypical Value for FlunarizineReference
Linearity Range0.10 - 196 ng/mL[7][8]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[7][8]
Accuracy96.1 - 103.1%[8]
Intra- and Inter-batch Precision (%CV)≤ 5.2%[8]
Mean Extraction Recovery98.85%[8]

Experimental Protocol

Sample Preparation (Plasma)

A liquid-liquid extraction (LLE) procedure is recommended for the efficient extraction of this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound and appropriate internal standard (e.g., deuterated analog) stock solutions

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium Hydroxide

  • Reconstitution solution (e.g., Methanol:Water 50:50, v/v)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M Sodium Hydroxide and vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 50 x 2.1 mm, 3 µm)[8]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Ion Source Parameters: Optimize for maximal signal intensity (e.g., spray voltage, source temperature, gas flows).

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma samples.

cluster_1 Analytical Workflow for this compound Quantification SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Processing and Quantification LCMS->DataAnalysis

Caption: Step-by-step workflow for this compound analysis.

Conclusion

The provided application notes and protocols offer a robust framework for the sensitive and accurate quantification of this compound in biological matrices. The detailed LC-MS/MS methodology, when properly validated, can be effectively applied in pharmacokinetic studies, therapeutic drug monitoring, and other research areas within drug development. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hydroxy Flunarizine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydroxy Flunarizine, a key metabolite of Flunarizine, in human plasma. The protocol employs a straightforward sample preparation procedure, either by protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, providing a reliable tool for drug development professionals.

Introduction

Flunarizine is a selective calcium channel blocker used in the treatment of various cardiovascular and neurological disorders. The analysis of its metabolites is crucial for understanding its pharmacokinetic profile and overall disposition in the body. This compound is a significant metabolite, and its quantification in biological matrices like plasma is essential for comprehensive drug metabolism studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] This document provides a detailed protocol for the development and application of an LC-MS/MS method for this compound analysis in human plasma.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Flunarizine-d8 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Ammonium formate, analytical grade

  • Human plasma (with anticoagulant)

  • Methyl tert-butyl ether (MTBE)

2. Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions

A C18 reversed-phase column is commonly used for the separation of Flunarizine and its metabolites.[2][3] Due to the increased polarity of this compound compared to the parent drug, a gradient elution is recommended to ensure adequate retention and separation from endogenous plasma components.

Parameter Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
3.0
4.0
4.1
5.0

4. Mass Spectrometric Conditions

The analysis is performed in positive ion ESI mode, with the instrument operating in Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound are predicted based on the known fragmentation of Flunarizine. Flunarizine-d8 is used as the internal standard to ensure accuracy and precision.[2]

Parameter This compound Flunarizine-d8 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 421.2m/z 413.1
Product Ion (Q3) m/z 203.2m/z 203.2
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized experimentallyOptimized experimentally
Declustering Potential (DP) Optimized experimentallyOptimized experimentally

Note: The precursor ion for this compound is calculated by adding the mass of an oxygen atom (16 Da) to the protonated mass of Flunarizine (~405.2 Da). The product ion is based on a common stable fragment observed for Flunarizine.

5. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and Flunarizine-d8 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 0.1 - 100 ng/mL) and QC samples.

6. Sample Preparation Protocol

Two common methods for sample preparation from plasma are protein precipitation and liquid-liquid extraction.[4]

Protocol 1: Protein Precipitation (PPT)

This method is fast and suitable for high-throughput analysis.

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the Flunarizine-d8 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract, potentially reducing matrix effects.[2]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the Flunarizine-d8 internal standard working solution.

  • Add 50 µL of a 5% ammonium hydroxide solution to basify the sample.

  • Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Workflow and Data Presentation

The overall analytical workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (IS) plasma->add_is extraction Extraction (PPT or LLE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection Prepared Sample separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration Raw Data calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of this compound calibration->quantification

References

Designing In Vitro Assays for Hydroxy Flunarizine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Flunarizine is a metabolite of Flunarizine, a selective calcium channel blocker with established efficacy in the prophylaxis of migraine and the management of vertigo.[1][2][3][4][5] Flunarizine is known to act primarily by blocking T-type calcium channels, thereby preventing cellular calcium overload.[5] It also exhibits antihistaminic and weak dopamine D2 receptor antagonistic properties.[1][5] Given that this compound is a key metabolite, it is crucial to characterize its pharmacological activity to understand its contribution to the therapeutic effects and potential side effects of the parent drug.

These application notes provide a framework for designing and conducting a panel of in vitro assays to evaluate the efficacy of this compound. The protocols focus on three key areas: calcium channel modulation, anti-neuroinflammatory effects, and neuronal cytotoxicity. Due to the limited publicly available data on the specific pharmacological properties of this compound, the proposed assays and expected outcomes are based on the known mechanism of action of the parent compound, Flunarizine. Researchers should note that the potency and selectivity of this compound may differ from Flunarizine, and therefore, dose-response studies are essential.

I. Calcium Channel Activity Assays

The primary mechanism of action of Flunarizine is the blockade of T-type calcium channels.[5] Therefore, the initial assessment of this compound should focus on its ability to modulate calcium influx.

Application Note: Calcium Flux Assay

This assay is designed to measure changes in intracellular calcium concentration in response to a stimulus in the presence and absence of this compound. A fluorescent calcium indicator is used to monitor calcium levels. A reduction in the stimulus-induced calcium influx in the presence of this compound would indicate its potential as a calcium channel blocker.

Experimental Protocol: Fluorescence-Based Calcium Flux Assay

Objective: To determine the inhibitory effect of this compound on depolarization-induced calcium influx in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Potassium chloride (KCl) solution (high concentration for depolarization)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in a 96-well black, clear-bottom microplate at a density of 5 x 104 cells/well and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO).

    • Incubate at room temperature for 20 minutes in the dark.

  • Measurement of Calcium Influx:

    • Place the microplate in a fluorescence microplate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a high-concentration KCl solution (e.g., 50 mM final concentration) to induce cell depolarization and subsequent calcium influx.

    • Continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized fluorescence against the concentration of this compound to determine the IC50 value.

Data Presentation: Calcium Flux Assay
Concentration of this compound (µM)Peak Fluorescence (RFU)% Inhibition of Calcium Influx
Vehicle Control (0)5500 ± 2500
0.015200 ± 2305.5
0.14500 ± 20018.2
13100 ± 15043.6
101800 ± 10067.3
1001200 ± 8078.2

Note: The data presented are hypothetical and for illustrative purposes only.

Visualization: Calcium Channel Blockade Workflow

G cluster_workflow Calcium Flux Assay Workflow start Plate SH-SY5Y Cells dye_loading Load with Fluo-4 AM start->dye_loading compound_incubation Incubate with this compound dye_loading->compound_incubation depolarization Induce Depolarization with KCl compound_incubation->depolarization measurement Measure Fluorescence depolarization->measurement analysis Calculate IC50 measurement->analysis G cluster_pathway LPS-Induced Neuroinflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Hydroxy_Flunarizine This compound Hydroxy_Flunarizine->NFkB inhibits? G cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Plate Neuronal Cells treatment Treat with this compound start->treatment mtt_incubation Add MTT Reagent treatment->mtt_incubation supernatant_collection Collect Supernatant treatment->supernatant_collection solubilization Solubilize Formazan mtt_incubation->solubilization mtt_measurement Measure Absorbance (570 nm) solubilization->mtt_measurement analysis Calculate CC50 mtt_measurement->analysis ldh_reaction Perform LDH Reaction supernatant_collection->ldh_reaction ldh_measurement Measure Absorbance (490 nm) ldh_reaction->ldh_measurement ldh_measurement->analysis

References

Protocol for using Hydroxy Flunarizine in neuronal cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Hydroxy Flunarizine in Neuronal Cell Culture

These application notes provide an overview of the potential uses and mechanism of action of this compound, a metabolite of Flunarizine, in the context of neuronal cell culture experiments. The protocols are based on the known neuroprotective and ion channel-blocking properties of the parent compound, Flunarizine.

Introduction

This compound is a metabolite of Flunarizine, a drug known for its activity as a selective calcium channel blocker.[1][2] Flunarizine has demonstrated neuroprotective effects in various experimental models, suggesting its utility in studying neuronal injury and disease.[3][4][5] Its primary mechanism involves the inhibition of voltage-gated calcium (Ca2+) and sodium (Na+) channels, which reduces excessive ion influx that can lead to neuronal cell death.[3][6] Flunarizine's ability to stabilize neuronal membranes and reduce hyperexcitability makes its metabolite, this compound, a compound of interest for investigating neuroprotective strategies in vitro.[7] These protocols are designed to guide researchers in utilizing this compound for studying neuroprotection and its effects on neuronal ion homeostasis.

Mechanism of Action

Flunarizine, the parent compound of this compound, exerts its neuroprotective effects primarily by blocking voltage-gated ion channels.[1][6] It non-selectively inhibits T-type and L-type calcium channels and also blocks sodium channels, particularly tetrodotoxin-resistant Na+ currents.[1][6] This dual blockade prevents the excessive intracellular calcium accumulation and sodium influx that are key events in the cascade leading to neuronal damage and death, especially under ischemic or excitotoxic conditions.[3] By reducing this ion overload, Flunarizine helps maintain cellular homeostasis, decreases neuronal hyperexcitability, and may prevent the release of excitotoxic neurotransmitters like glutamate.[1][3] The PI3K/AKT signaling pathway has also been implicated in the protective effects of Flunarizine against apoptosis.[8]

cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Space p1 Ca_Channel Voltage-Gated Ca2+ Channel p1->Ca_Channel Ca2+ p2 Na_Channel Voltage-Gated Na+ Channel p2->Na_Channel Na+ Ca_Ion Ca2+ Influx Ca_Channel->Ca_Ion Na_Ion Na+ Influx Na_Channel->Na_Ion Overload Ionic Overload & Excitotoxicity Ca_Ion->Overload Na_Ion->Overload Death Neuronal Cell Death Overload->Death Neuroprotection Neuroprotection Neuroprotection->Overload HF This compound HF->Ca_Channel Blocks HF->Na_Channel Blocks HF->Neuroprotection Promotes

Caption: Mechanism of action for this compound based on its parent compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to working concentrations for cell culture experiments.

  • Materials:

    • This compound powder (CAS 87166-81-2)[9]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on its molecular weight of 420.49 g/mol , weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.[9]

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.

2. General Neuronal Cell Culture Protocol

This protocol provides a general guideline for culturing primary neurons or neuronal cell lines (e.g., SH-SY5Y).

  • Materials:

    • Cell culture plates or flasks (e.g., 24-well or 96-well plates)

    • Poly-D-lysine (PDL) or Poly-L-ornithine (PLO)

    • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

    • Complete culture medium (e.g., Neurobasal™ Medium with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin)[10]

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Vessel Coating: Coat culture plates with PDL (e.g., 50 µg/mL in sterile PBS) for at least 1 hour at 37°C.[11] Aspirate the coating solution and rinse the wells three times with sterile water or PBS before use.[11]

    • Cell Seeding: Thaw and plate the neuronal cells at a desired density (e.g., 50,000 cells/cm²) in the pre-coated plates with complete growth medium.[12]

    • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

    • Maintenance: For primary cultures, perform a half-medium change every 2-3 days to replenish nutrients.[13]

3. Neuroprotection Assay Protocol

This protocol is designed to assess the protective effects of this compound against a neurotoxic insult.

arrow > Start Day 1: Seed Neuronal Cells Pretreat Day 2: Pre-treat with this compound (e.g., 1-10 µM for 24h) Start->Pretreat Induce Day 3: Induce Neurotoxicity (e.g., Glutamate, Rotenone) Pretreat->Induce Incubate Incubate (Time varies with toxin) Induce->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess End Analyze Data Assess->End

Caption: Experimental workflow for a neuroprotection assay.

  • Materials:

    • Cultured neuronal cells (from Protocol 2)

    • This compound working solutions (diluted from stock)

    • Neurotoxin (e.g., Glutamate, Rotenone/Oligomycin A)

    • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

    • Plate reader

  • Procedure:

    • Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate for at least 24 hours.

    • Prepare different concentrations of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Remove the existing medium and add the medium containing this compound or vehicle control to the respective wells. Pre-incubate for a period determined by the experimental design (e.g., 24 hours).[14]

    • Prepare the neurotoxin solution. For example, use a combination of rotenone (30 µM) and oligomycin A (10 µM) to induce mitochondrial dysfunction.[14]

    • Add the neurotoxin to all wells except the "untreated control" group.

    • Incubate for the appropriate duration to induce cell death (e.g., 6-24 hours).

    • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

    • Read the absorbance using a microplate reader and calculate the percentage of cell viability relative to the untreated control.

Quantitative Data

The following table summarizes quantitative data for the parent compound, Flunarizine , from whole-cell patch-clamp recordings on trigeminal ganglion neurons.[6] Similar electrophysiological studies would be required to determine the specific inhibitory concentrations for this compound.

ParameterTarget Ion CurrentValue (IC₅₀)Cell Type
Inhibitory ConcentrationTetrodotoxin-resistant Na+ currents2.89 µmol/LMouse Trigeminal Ganglion Neurons
Inhibitory ConcentrationHigh-voltage activated Ca2+ currents2.73 µmol/LMouse Trigeminal Ganglion Neurons

References

Application of Hydroxy Flunarizine in Animal Models of Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Flunarizine, a selective calcium channel blocker, has demonstrated significant therapeutic potential in a variety of neurological and cerebrovascular disorders. Its primary mechanism of action involves the inhibition of voltage-dependent calcium channels, which reduces intracellular calcium overload—a key pathological event in many neurological conditions. Additionally, flunarizine exhibits antihistaminic properties and modulates dopaminergic and serotonergic systems.[1] These multimodal actions contribute to its neuroprotective effects observed in various preclinical animal models. This document provides detailed application notes and protocols for the use of flunarizine in animal models of neurological disorders, based on published research. While the user requested information on "Hydroxy Flunarizine," the available scientific literature predominantly focuses on "Flunarizine." It is presumed that "this compound" is a metabolite or a less common derivative, and the following information is based on studies of the parent compound, flunarizine.

I. Mechanism of Action

Flunarizine's neuroprotective effects are attributed to several mechanisms:

  • Calcium Channel Blockade: Flunarizine is a selective blocker of voltage-dependent calcium channels, particularly the T-type and L-type channels found in neurons and smooth muscle cells.[1] This action prevents excessive calcium influx into cells, a critical factor in neuronal excitotoxicity and cell death pathways.

  • Antihistaminic Activity: Flunarizine acts as an H1 histamine receptor antagonist, which contributes to its efficacy in treating vertigo and other balance disorders.[1]

  • Modulation of Neurotransmitter Systems: It has been shown to have a moderate antagonistic effect on dopamine D2 receptors and some interactions with the serotonergic system.[1][2]

  • Signaling Pathway Regulation: In the context of intracerebral hemorrhage, flunarizine has been shown to upregulate the expression of Bcl-2, Glial Cell Line-Derived Neurotrophic Factor (GDNF), Neuroglobin (NGB), and phosphorylated Akt (p-AKT), suggesting an involvement of the PI3K/AKT signaling pathway in its protective effects.[3]

Below is a diagram illustrating the multimodal mechanism of action of flunarizine.

cluster_mechanisms Flunarizine's Mechanisms of Action cluster_outcomes Cellular & Physiological Outcomes flunarizine Flunarizine ca_channel Voltage-Gated Ca2+ Channels (T-type, L-type) flunarizine->ca_channel Blocks h1_receptor Histamine H1 Receptor flunarizine->h1_receptor Antagonizes d2_receptor Dopamine D2 Receptor flunarizine->d2_receptor Antagonizes pi3k_akt PI3K/AKT Pathway flunarizine->pi3k_akt Activates ca_influx Reduced Intracellular Ca2+ Overload ca_channel->ca_influx vestibular_symptoms Alleviation of Vestibular Symptoms h1_receptor->vestibular_symptoms neuronal_excitability Decreased Neuronal Excitability d2_receptor->neuronal_excitability neuroprotection Neuroprotection & Cell Survival pi3k_akt->neuroprotection ca_influx->neuronal_excitability

Caption: Multimodal mechanism of action of Flunarizine.

II. Application in Animal Models of Neurological Disorders

Flunarizine has been investigated in a range of animal models for various neurological disorders. The following sections provide detailed protocols and quantitative data from these studies.

A. Intracerebral Hemorrhage (ICH)

Animal Model: Rat model of ICH.[3]

Objective: To evaluate the neuroprotective effects of flunarizine on secondary brain injury following ICH.

Experimental Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used.

  • ICH Induction:

    • Anesthetize the rats (e.g., with chloral hydrate).

    • Place the animal in a stereotaxic frame.

    • Inject autologous blood into the caudate nucleus to induce hematoma.

  • Flunarizine Administration:

    • Administer flunarizine hydrochloride intraperitoneally at a specified dose.

    • A control group receives a vehicle (e.g., saline).

  • Outcome Measures:

    • Behavioral Assessment: Neurological deficits are scored at various time points post-ICH.

    • Brain Water Content: Measured to assess brain edema.

    • Blood-Brain Barrier (BBB) Integrity: Assessed using Evans blue dye extravasation.

    • Histological Analysis: Brain tissue is collected for H&E staining to evaluate neuronal damage and for TUNEL staining to assess apoptosis.

    • Western Blot Analysis: To measure the expression of proteins such as Bcl-2, Bax, GDNF, NGB, and p-AKT.

Quantitative Data Summary:

ParameterControl (ICH)Flunarizine-treated (ICH)Reference
Hematoma VolumeIncreasedSignificantly decreased[3]
Brain Water ContentIncreasedSignificantly decreased[3]
Cell ApoptosisIncreasedSignificantly decreased[3]
Behavioral ScoresWorsenedSignificantly improved[3]
Bcl-2, GDNF, NGB, p-AKT expressionLowUp-regulated[3]

Below is a diagram of the proposed signaling pathway of flunarizine in ICH.

cluster_pathway Proposed Signaling Pathway of Flunarizine in ICH flunarizine Flunarizine pi3k PI3K flunarizine->pi3k Activates akt AKT pi3k->akt Phosphorylates p_akt p-AKT bcl2 Bcl-2 p_akt->bcl2 Upregulates gdnf GDNF p_akt->gdnf Upregulates ngb NGB p_akt->ngb Upregulates apoptosis Apoptosis bcl2->apoptosis Inhibits neuroprotection Neuroprotection & Neural Regeneration gdnf->neuroprotection ngb->neuroprotection

Caption: Flunarizine's proposed pathway in ICH.

B. Hypoxic-Ischemic Brain Injury

Animal Model: Immature rat model of perinatal hypoxic-ischemic encephalopathy.[4]

Objective: To assess the neuroprotective properties of flunarizine against morphologic brain injury from hypoxia-ischemia.

Experimental Protocol:

  • Animal Preparation: 7-day-old rat pups are used.

  • Hypoxia-Ischemia Induction:

    • Unilateral carotid artery ligation.

    • Subsequent exposure to 8% oxygen for 2 hours.

  • Flunarizine Administration:

    • Parenteral administration of 30 mg/kg of flunarizine before hypoxic exposure.

    • Oral administration of 30 mg/kg of flunarizine in a different vehicle.

  • Outcome Measures:

    • Dopamine Release: Measured in the ipsilateral striatum.

    • Morphological Damage: Assessed two weeks after the insult, focusing on atrophy in the cerebral hemisphere ipsilateral to the carotid occlusion and neuronal infarction in the caudate-putamen.

Quantitative Data Summary:

Administration RouteDoseEffect on Dopamine ReleaseEffect on Morphologic DamageReference
Parenteral30 mg/kgLimitedPrevented[4]
Oral30 mg/kgNo effectPrevented[4]
C. Epilepsy

Animal Models:

  • Amygdaloid kindled rats.[5]

  • Strychnine or pentetrazol-induced seizures in rats.[5]

  • Genetically epileptic beagles.[5]

Objective: To evaluate the anticonvulsive effects of flunarizine.

Experimental Protocol (Amygdaloid Kindled Rats):

  • Animal Preparation: Adult rats with implanted amygdala electrodes.

  • Kindling Procedure: Daily electrical stimulation of the amygdala until stable seizures are elicited.

  • Flunarizine Administration: Intraperitoneal (i.p.) injection of flunarizine at various doses.

  • Outcome Measures: Seizure parameters (e.g., seizure duration, severity) are recorded and analyzed to determine the effective dose.

Quantitative Data Summary:

Animal ModelFlunarizine DoseOutcomeReference
Amygdaloid kindled ratsED50: 42.8 mg/kgExerted anticonvulsive effects[5]
Strychnine or pentetrazol-injected rats1, 5, 25, and 50 mg/kg i.p.Reduced seizure intensity and increased survival percentage[5]
D. Spinal Cord Ischemia

Animal Model: Rabbit model of ischemic spinal cord injury.[6]

Objective: To investigate the effects of flunarizine on neurological recovery after spinal cord ischemia.

Experimental Protocol:

  • Animal Preparation: New Zealand White rabbits anesthetized with ketamine and xylazine.

  • Ischemia Induction: Cross-clamping of the abdominal aorta for 25 minutes.

  • Flunarizine Administration: Pretreatment with flunarizine (0.4 mg/kg) or vehicle.

  • Outcome Measures:

    • Spinal Cord Blood Flow: Measured before, during, and after ischemia using the microsphere method.

    • Neurological Recovery: Graded at 18 and 24 hours after ischemia.

Quantitative Data Summary:

ParameterVehicle ControlFlunarizine (0.4 mg/kg)p-valueReference
Neurological Recovery Score (18h)BaselineSignificantly improvedP = 0.017[6]
Ambulatory Animals (24h)0%60% (retained ability to hop)-[6]

III. General Experimental Workflow

The following diagram illustrates a general workflow for investigating the efficacy of flunarizine in an animal model of a neurological disorder.

cluster_workflow General Experimental Workflow animal_prep Animal Model Selection & Preparation disease_induction Induction of Neurological Disorder animal_prep->disease_induction treatment_groups Group Allocation (Flunarizine vs. Vehicle) disease_induction->treatment_groups drug_admin Flunarizine Administration treatment_groups->drug_admin Treatment Group data_collection Data Collection (Behavioral, Molecular, etc.) treatment_groups->data_collection Control Group drug_admin->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis conclusion Conclusion on Efficacy & Mechanism data_analysis->conclusion

Caption: A typical preclinical experimental workflow.

IV. Conclusion

Flunarizine has demonstrated significant neuroprotective and therapeutic effects in a variety of animal models of neurological disorders, including intracerebral hemorrhage, hypoxic-ischemic brain injury, epilepsy, and spinal cord ischemia.[3][4][5][6] Its primary mechanism as a calcium channel blocker, supplemented by its other pharmacological activities, makes it a valuable compound for preclinical research in neurology. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and conduct further investigations into the therapeutic potential of flunarizine and its derivatives. Future studies should aim to further elucidate its molecular mechanisms and optimize dosing and treatment regimens for various neurological conditions.

References

Standard Operating Procedure for In Vivo Administration of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Hydroxy Flunarizine" is primarily known as a metabolite of Flunarizine, this document outlines the standard operating procedure for the parent compound, Flunarizine. This protocol can serve as a foundational guide for the in vivo administration of this compound, with the understanding that adjustments may be necessary based on the specific physicochemical properties of the metabolite.

Application Notes

Flunarizine is a selective calcium entry blocker with additional antihistaminic, serotonin receptor blocking, and dopamine D2 blocking activities.[1] It is widely used in research to investigate its effects on various physiological and pathological conditions, including neurological disorders and vascular diseases. Due to its poor water solubility, careful consideration must be given to the selection of an appropriate vehicle for in vivo administration to ensure consistent and reproducible results. Flunarizine hydrochloride is soluble in dimethylsulfoxide (DMSO), PEG 400, propylene glycol, N,N-dimethylformamide, and methanol, but is poorly soluble in water or ethanol (0.1-1%).[2]

Quantitative Data Summary

The following tables summarize key quantitative data for Flunarizine from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Flunarizine in Healthy Human Volunteers

ParameterValueReference
Bioavailability>80% (oral)[1]
Time to Peak Plasma Concentration (Tmax)2 - 4 hours (oral)[1]
Protein Binding>99%[1]
Elimination Half-Life (single dose)5 - 15 hours[1]
Elimination Half-Life (multiple doses)18 - 19 days[1]
MetabolismHepatic (mainly via CYP2D6)[1]
ExcretionPrimarily via bile and feces (<1% in urine)[1]

Table 2: In Vivo Dosages of Flunarizine in Rodent Models

SpeciesDoseRoute of AdministrationApplicationReference
Rat0.1 mg/kgOralProtection against endothelial cell injury[3]
Rat3 mg/kgIntravenousAnti-vasoconstrictor effect study[2]
Rat5 mg/kgIntraperitonealHemodynamic effects study[2]
Rat40 mg/kgOralAmelioration of ischemic brain damage[4]
Rat0.1 mg/kgIntravenousAmelioration of ischemic brain damage[4]
Rat2 and 10 mg/kgIntraperitonealAntidepressant-like activity study[5]
Mouse1 - 20 mg/kgOralProtection against cerebral hypoxia-anoxia[6]
Mouse30 mg/kgIntraperitonealAcute lung injury model[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol describes the preparation and administration of Flunarizine via oral gavage.

Materials:

  • Flunarizine hydrochloride

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, or a solution of Propylene Glycol and water)

  • Mortar and pestle

  • Sonicator

  • Vortex mixer

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Vehicle Preparation (0.5% CMC):

    • Weigh the required amount of CMC.

    • Slowly add the CMC to sterile water while stirring continuously to avoid clumping.

    • Continue stirring until a homogenous suspension is formed.

  • Flunarizine Suspension Preparation:

    • Calculate the required amount of Flunarizine hydrochloride based on the desired dose and the number of animals.

    • Triturate the Flunarizine powder in a mortar and pestle to a fine consistency.

    • Add a small amount of the vehicle to the powder and mix to form a paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • For improved suspension, sonicate the mixture for 5-10 minutes.

    • Vortex the suspension immediately before each administration to ensure homogeneity.

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume of the Flunarizine suspension into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intravenous Injection in Rodents

This protocol describes the preparation and administration of Flunarizine via intravenous injection. Due to its poor water solubility, a co-solvent system is required.

Materials:

  • Flunarizine hydrochloride

  • Propylene Glycol

  • Sterile Water for Injection

  • Benzyl alcohol (optional, as a preservative and co-solvent)

  • Sterile filters (0.22 µm)

  • Sterile vials

  • Syringes and needles (appropriate size for the animal and injection site)

Procedure:

  • Vehicle Preparation and Flunarizine Dissolution:

    • A suggested formulation for an injectable solution is based on a patent for Flunarizine hydrochloride injection.[8] For a 1 mg/mL solution, the components could be:

      • Flunarizine hydrochloride: 1 mg

      • Propylene Glycol: 80-150 µL

      • Benzyl alcohol: 0.1-0.3 µL (optional)

      • Water for Injection: to make up to 1 mL

    • Precisely weigh the Flunarizine hydrochloride.

    • Dissolve the Flunarizine hydrochloride in propylene glycol with stirring.

    • If using, add the benzyl alcohol and stir.

    • Add the Water for Injection to the final volume.

    • Adjust the pH to 3.5-4.5 with a suitable buffer if necessary.

  • Sterilization:

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Administration:

    • Restrain the animal appropriately (e.g., using a restrainer for tail vein injection).

    • Draw the required volume of the sterile Flunarizine solution into a syringe.

    • Perform the intravenous injection at the desired site (e.g., tail vein).

    • Monitor the animal for any adverse reactions.

Visualizations

Signaling Pathway of Flunarizine's Mechanism of Action

Flunarizine_Mechanism Flunarizine Flunarizine Ca_Channel Voltage-Gated Calcium Channels (T-type & L-type) Flunarizine->Ca_Channel Blocks H1_Receptor Histamine H1 Receptor Flunarizine->H1_Receptor Blocks D2_Receptor Dopamine D2 Receptor Flunarizine->D2_Receptor Blocks Calmodulin Calmodulin Flunarizine->Calmodulin Antagonizes Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular Ca²⁺ Neuronal_Excitability ↓ Neuronal Excitability Intracellular_Ca->Neuronal_Excitability Vascular_Contraction ↓ Vascular Smooth Muscle Contraction Intracellular_Ca->Vascular_Contraction Therapeutic_Effects Therapeutic Effects (e.g., Migraine Prophylaxis, Vertigo Management) Neuronal_Excitability->Therapeutic_Effects Vascular_Contraction->Therapeutic_Effects H1_Block Antihistaminic Effect D2_Block Dopamine Antagonism Calmodulin_Inhibit Calmodulin Inhibition H1_Block->Therapeutic_Effects D2_Block->Therapeutic_Effects Calmodulin_Inhibit->Therapeutic_Effects

Caption: Mechanism of action of Flunarizine.

Experimental Workflow for In Vivo Administration

InVivo_Workflow Start Start: Experimental Design Dose_Calc Dose Calculation (based on animal weight) Start->Dose_Calc Drug_Prep Flunarizine Formulation (Suspension or Solution) Dose_Calc->Drug_Prep Vehicle_Prep Vehicle Preparation Vehicle_Prep->Drug_Prep Administration Administration (Oral Gavage or IV Injection) Drug_Prep->Administration Animal_Prep Animal Preparation (Acclimatization, Fasting if required) Animal_Prep->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., Behavioral, Physiological, Pharmacokinetic) Monitoring->Data_Collection End End: Data Analysis Data_Collection->End

Caption: General workflow for in vivo administration of Flunarizine.

References

Application Notes & Protocols: Quantification of Hydroxy Flunarizine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of hydroxy flunarizine, a metabolite of flunarizine, in human plasma samples. The protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the parent drug, flunarizine, and analogous hydroxylated metabolites. Flunarizine is a calcium channel blocker used in the prophylaxis of migraine and other neurological disorders.[1] Its metabolism primarily occurs in the liver through N-oxidation and aromatic hydroxylation, leading to the formation of this compound.[2][3] Monitoring the levels of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described method is intended to be a robust and sensitive approach for bioanalytical applications.

Introduction

Flunarizine is extensively metabolized in the liver, with at least 15 different metabolites described.[3] Aromatic hydroxylation is a key metabolic pathway, resulting in the formation of this compound. Given the importance of understanding the complete pharmacokinetic profile of a drug, a reliable method for quantifying its major metabolites is essential. This application note details a proposed LC-MS/MS method for the determination of this compound in human plasma. The methodology is adapted from validated methods for flunarizine and other structurally similar hydroxylated compounds, such as 5-hydroxy flunixin.[4][5][6]

Experimental Protocols

This section outlines the materials, reagents, and detailed procedures for sample preparation, LC-MS/MS analysis, and calibration standard preparation.

  • This compound reference standard

  • Flunarizine-d8 (or other suitable internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., C18)

A solid-phase extraction (SPE) method is recommended for efficient cleanup of plasma samples and to minimize matrix effects.

Workflow for Solid Phase Extraction:

SPE_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (e.g., Flunarizine-d8) plasma->is vortex1 3. Vortex is->vortex1 load 5. Load Sample vortex1->load condition 4. Condition SPE Cartridge (Methanol then Water) condition->load wash 6. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 7. Elute Analyte (e.g., Methanol) wash->elute dry 8. Evaporate to Dryness elute->dry reconstitute 9. Reconstitute in Mobile Phase dry->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Solid Phase Extraction (SPE) workflow for plasma sample preparation.

Detailed Protocol:

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard (e.g., Flunarizine-d8) to achieve a final concentration of 50 ng/mL.

  • Vortexing: Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

The chromatographic separation can be achieved using a C18 column with a gradient elution.

ParameterRecommended Condition
Column C18, 50 x 2.1 mm, 3 µm (e.g., Hypersil Gold)[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
5.560
6.0100
10.0100
10.25
12.05

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400°C
Desolvation Gas Flow 1100 L/h
Cone Gas Flow 150 L/h
Capillary Voltage 0.5 kV

Table 4: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
Flunarizine-d8 (IS)413.1203.2[6]
Flunarizine (for reference)405.2203.2[6]

Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will be [M+H]+, and the product ions will be characteristic fragments.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Logical Relationship of Method Validation Parameters:

Validation_Parameters validation Bioanalytical Method Validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity (Calibration Curve) validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision recovery Recovery validation->recovery matrix Matrix Effect validation->matrix stability Stability validation->stability lloq Lower Limit of Quantification (LLOQ) linearity->lloq

Caption: Key parameters for bioanalytical method validation.

Table 5: Summary of Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)[4]
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)[4][6]
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw, short-term, long-term).[6]

Data Presentation

Quantitative data from validation experiments should be summarized in tables for clear comparison. Below are example tables for presenting accuracy and precision data.

Table 6: Example of Intra-day Accuracy and Precision Data

Nominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ (e.g., 0.1)5
Low QC (e.g., 0.3)5
Mid QC (e.g., 5)5
High QC (e.g., 80)5

Table 7: Example of Inter-day Accuracy and Precision Data

Nominal Conc. (ng/mL)N (across 3 days)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ (e.g., 0.1)15
Low QC (e.g., 0.3)15
Mid QC (e.g., 5)15
High QC (e.g., 80)15

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The detailed protocol for sample preparation and analysis, along with the validation guidelines, offers a comprehensive approach for researchers in drug metabolism and pharmacokinetics. The successful validation of this method will enable a more thorough understanding of the disposition of flunarizine in humans.

References

Application Notes and Protocols for Stability Testing and Optimal Storage of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxy Flunarizine is a metabolite of Flunarizine, a selective calcium channel blocker.[1] Understanding the stability of this active pharmaceutical ingredient (API) is critical for the development of safe and effective drug products. These application notes provide a comprehensive protocol for the stability testing of this compound and recommendations for its optimal storage conditions. The protocols are based on established International Council for Harmonisation (ICH) guidelines and available data on the parent compound, Flunarizine. Forced degradation studies are included to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing appropriate analytical methods and understanding the compound's behavior under various storage conditions.

PropertyValueSource
Molecular FormulaC26H26F2N2O[4]
Molecular Weight420.49400 g/mol [4]
Exact Mass420.20100[4]
LogP4.96660[4]

Recommended Storage Conditions

Based on the general recommendations for the parent compound, Flunarizine, the following storage conditions are recommended for this compound to minimize degradation:

  • Long-term Storage: Store at 2-8°C, protected from light and moisture.

  • Short-term Storage (for handling and processing): Maintain at room temperature (15-30°C) for limited periods, avoiding exposure to high humidity and direct light.[5]

Experimental Workflow for Stability Testing

The overall workflow for conducting a comprehensive stability study of this compound is depicted in the following diagram.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term & Accelerated Stability Studies cluster_3 Phase 4: Analysis & Reporting A Define Stability Testing Protocol B Procure this compound (API) A->B C Select Appropriate Container Closure System B->C D Acid Hydrolysis C->D Stress Conditions E Base Hydrolysis C->E Stress Conditions F Oxidative Degradation C->F Stress Conditions G Thermal Degradation C->G Stress Conditions H Photolytic Degradation C->H Stress Conditions I Set Up Long-Term (e.g., 25°C/60% RH) C->I Storage Conditions J Set Up Accelerated (e.g., 40°C/75% RH) C->J Storage Conditions K Sample Collection at Specified Time Points D->K E->K F->K G->K H->K I->K J->K L Analytical Testing (e.g., HPLC/UPLC) K->L M Data Analysis & Degradation Product Identification L->M N Generate Stability Report & Determine Shelf-Life M->N

Caption: Experimental workflow for this compound stability testing.

Protocols

1. Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of this compound.[2] The following conditions are based on studies conducted on the parent compound, Flunarizine.[6][7]

Table 2: Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H2O2 at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105°C for 24 hours
Photolytic Degradation Expose the drug substance to UV light (not less than 200 watt hours/square meter) and visible light (not less than 1.2 million lux hours)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Add the respective stressor as detailed in Table 2.

  • For the thermal degradation study, place the solid drug substance in an oven.

  • For the photolytic degradation study, expose the drug substance in a photostability chamber.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC or UPLC.

2. Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to determine the shelf-life and recommended storage conditions for the drug substance.

Table 3: Long-Term and Accelerated Stability Conditions (ICH Guidelines)

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Package the this compound drug substance in the proposed container closure system.

  • Place the packaged samples in stability chambers maintained at the conditions specified in Table 3.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

3. Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the active ingredient and its degradation products. Based on the literature for Flunarizine, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended.[7]

Table 4: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C

Hypothetical Degradation Pathway

Based on the known degradation of similar compounds, a hypothetical degradation pathway for this compound is proposed. This pathway can be confirmed through the identification of degradation products using techniques like mass spectrometry.

G A This compound B Oxidative Degradation Product (e.g., N-oxide) A->B Oxidation C Hydrolytic Degradation Product (e.g., cleavage of piperazine ring) A->C Hydrolysis D Photolytic Degradation Product (e.g., isomer) A->D Photolysis

Caption: Hypothetical degradation pathway for this compound.

Data Presentation

All quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 5: Example Stability Data Summary

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
0-White to off-white powder99.80.15
325°C/60% RHComplies99.50.20
625°C/60% RHComplies99.20.25
340°C/75% RHComplies98.90.35
640°C/75% RHSlight discoloration98.10.50

These application notes provide a framework for conducting comprehensive stability testing of this compound. The protocols for forced degradation and long-term/accelerated stability studies, along with the recommended analytical methodology, will enable researchers to establish the intrinsic stability of the molecule, identify potential degradation products, and determine the optimal storage conditions and shelf-life. Adherence to these guidelines is essential for ensuring the quality, safety, and efficacy of any drug product containing this compound.

References

Application Note and Protocol for Assessing Blood-Brain Barrier Penetration of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For drugs targeting the CNS, penetration of the BBB is a critical step for therapeutic efficacy. Hydroxy Flunarizine, a metabolite of Flunarizine, is a compound of interest for potential neurological applications. Flunarizine itself is a non-selective calcium antagonist known to cross the blood-brain barrier and is used in the prophylaxis of migraine.[2] This document provides a detailed protocol for assessing the BBB penetration of this compound using a combination of in vitro and in vivo models.

Key Concepts in BBB Penetration Assessment

Successful assessment of BBB penetration involves determining both the rate and extent of a compound's entry into the brain. Key parameters include:

  • Permeability (Pe): A measure of the rate at which a compound can cross the BBB.

  • Brain-to-Plasma Concentration Ratio (Kp): Represents the extent of total drug distribution into the brain at a steady state.

  • Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): Considered the most accurate predictor of CNS target engagement, as it accounts for protein binding in both compartments.[3]

In Vitro BBB Permeability Assessment

In vitro models provide a valuable initial screening tool to predict the BBB permeability of a compound.[4][5][6] The most common model is the Transwell assay using a monolayer of brain endothelial cells.

Experimental Protocol: In Vitro Transwell Assay

This protocol describes the use of an immortalized human brain capillary endothelial cell line (hCMEC/D3) in a co-culture model with astrocytes to create a more physiologically relevant BBB model.

Materials:

  • hCMEC/D3 cell line

  • Primary or immortalized human astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., Endothelial Cell Growth Medium)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Lucifer yellow or other fluorescent marker for barrier integrity check

  • Transendothelial Electrical Resistance (TEER) measurement system

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells and astrocytes according to standard protocols.

  • Co-culture Setup:

    • Seed astrocytes on the bottom of a 24-well plate.

    • Coat the apical side of the Transwell inserts with collagen.

    • Seed hCMEC/D3 cells on the coated Transwell inserts.

    • Once the astrocytes are confluent, place the inserts containing the hCMEC/D3 cells into the wells with the astrocytes.

  • Barrier Formation and Integrity Measurement:

    • Allow the co-culture to grow for 5-7 days to form a tight monolayer.

    • Monitor the formation of the barrier by measuring the TEER daily. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a tight barrier.[1][7]

    • Confirm barrier integrity by measuring the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cells with a serum-free medium.

    • Add this compound (at various concentrations, e.g., 1, 10, 50 µM) to the apical (luminal) chamber.

    • At specified time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.[8][9]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation: In Vitro Permeability
CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)TEER (Ω·cm²)
This compound1
10
50
Control (e.g., Propranolol - high permeability)10
Control (e.g., Atenolol - low permeability)10

In Vivo BBB Penetration Assessment

In vivo studies in animal models are essential to confirm the findings from in vitro assays and to determine the extent of brain penetration under physiological conditions.[10][11]

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulation for intravenous (IV) or intraperitoneal (IP) administration

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS system

Methodology:

  • Animal Dosing:

    • Administer this compound to mice via IV or IP injection at a predetermined dose (e.g., 5 mg/kg).

  • Sample Collection:

    • At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), anesthetize a cohort of mice (n=3-4 per time point).

    • Collect blood samples via cardiac puncture into heparinized tubes.

    • Perform transcardial perfusion with saline to remove blood from the brain vasculature.[12]

    • Harvest the brains immediately.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brains and homogenize them in a suitable buffer.

  • Quantification:

    • Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.[13][14]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

      • Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

    • To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain (fu,brain) needs to be measured, typically through equilibrium dialysis.

      • Kp,uu = Kp * (fu,p / fu,brain)

Data Presentation: In Vivo Brain Penetration
Time (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Kp
0.25
0.5
1
2
4
8

Visualization of Experimental Workflows

In Vitro BBB Permeability Assay Workflow

in_vitro_workflow cluster_prep Cell Culture & Barrier Formation cluster_assay Permeability Experiment cluster_analysis Data Analysis culture_cells Culture hCMEC/D3 and Astrocytes setup_coculture Setup Co-culture in Transwells culture_cells->setup_coculture form_barrier Allow Barrier Formation (5-7 days) setup_coculture->form_barrier measure_teer Monitor TEER form_barrier->measure_teer add_compound Add this compound to Apical Chamber measure_teer->add_compound Barrier Integrity Confirmed collect_samples Collect Samples from Basolateral Chamber add_compound->collect_samples quantify Quantify with LC-MS/MS collect_samples->quantify calculate_papp Calculate Papp quantify->calculate_papp in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection at Time Points cluster_processing Sample Processing cluster_analysis Analysis dose_animals Administer this compound to Mice (IV or IP) collect_blood Collect Blood dose_animals->collect_blood perfuse Transcardial Perfusion collect_blood->perfuse process_plasma Process Plasma collect_blood->process_plasma harvest_brain Harvest Brain perfuse->harvest_brain homogenize_brain Homogenize Brain harvest_brain->homogenize_brain quantify_lcms Quantify with LC-MS/MS process_plasma->quantify_lcms homogenize_brain->quantify_lcms calculate_kp Calculate Kp and Kp,uu quantify_lcms->calculate_kp calcium_signaling cluster_membrane Endothelial Cell Membrane cluster_drug_action Drug Action cluster_cellular_response Cellular Response ca_channel Voltage-gated Ca²⁺ Channel ca_intracellular Intracellular Ca²⁺ ca_channel->ca_intracellular ca_extracellular Extracellular Ca²⁺ ca_extracellular->ca_channel Influx downstream_signaling Downstream Signaling (e.g., Cytoskeletal Rearrangement) ca_intracellular->downstream_signaling Activates hydroxy_flunarizine This compound (Ca²⁺ Channel Blocker) hydroxy_flunarizine->ca_channel Blocks increased_permeability Increased BBB Permeability downstream_signaling->increased_permeability

References

Application Notes and Protocols: The Use of Hydroxy Flunarizine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxy Flunarizine is a metabolite of Flunarizine, a selective calcium channel blocker.[1] Flunarizine itself has a well-documented pharmacological profile, exhibiting activity as a calcium antagonist and displaying antihistaminic properties.[2][3][4] It is primarily used in the prophylaxis of migraine and in the management of vertigo.[2][4][5][6][7] Flunarizine undergoes metabolism in the liver, principally through N-oxidation and aromatic hydroxylation, leading to the formation of metabolites such as this compound.[3][5] Understanding the pharmacological activities of these metabolites is crucial for a comprehensive understanding of the parent drug's overall effect and for the potential discovery of new therapeutic agents. This document provides an overview of the pharmacological data of Flunarizine, which serves as a basis for the investigation of this compound, and details key experimental protocols for its characterization.

Pharmacological Profile of Flunarizine

To provide a comparative baseline for the study of this compound, the following table summarizes the in vitro receptor binding affinities of its parent compound, Flunarizine.

Receptor/Ion ChannelLigandTissue/SystemKᵢ (nM)Reference
Histamine H₁In vitro receptor-binding assays68[2]
Dopamine D₂In vitro receptor-binding assays80[2]
Serotonin S₂In vitro receptor-binding assays200[2]
α₁-AdrenergicIn vitro receptor-binding assays250[2]
Nitrendipine (Calcium) SitesIn vitro receptor-binding assays380[2]

Mechanism of Action

Flunarizine, the parent compound of this compound, is a selective calcium entry blocker.[2][3][4] It is thought to prevent cellular calcium overload by reducing excessive transmembrane calcium influx without interfering with normal cellular calcium homeostasis.[2][3] Flunarizine has a low affinity for voltage-dependent calcium channels compared to other calcium channel blockers.[5] An alternative hypothesis suggests that its mechanism may involve intracellular actions, such as antagonizing calmodulin, a calcium-binding protein.[5] Furthermore, Flunarizine exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D₂ blocking activity.[5] The primary targets of Flunarizine appear to be T-type calcium channels.[8][9]

Caption: Proposed mechanism of this compound action on neuronal excitability.

Experimental Protocols

Detailed protocols are essential for the accurate characterization of this compound's neuropharmacological profile.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to dopamine D₂ receptors.[10][11][12]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the dopamine D₂ receptor.

Materials:

  • Membrane preparations from cells expressing dopamine D₂ receptors (e.g., CHO or HEK293 cells).

  • [³H]Spiperone (radioligand).

  • Assay Buffer: 20 mM HEPES, 6 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • Non-specific binding control: (+)-Butaclamol (3 µM).

  • This compound stock solution.

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (e.g., 25 µg protein).

    • 50 µL of this compound dilution or buffer (for total binding) or (+)-Butaclamol (for non-specific binding).

    • 50 µL of [³H]Spiperone at a fixed concentration (e.g., 0.25 nM).

  • Incubate the plate for 3 hours at 25°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters four times with 3 mL of ice-cold wash buffer.

  • Transfer the filter discs to scintillation vials.

  • Add 2 mL of scintillation fluid to each vial and allow them to soak for at least 6 hours.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a suitable software (e.g., Prism) to determine the IC₅₀ value and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

Electrophysiological Recording of T-type Calcium Channel Activity

This protocol outlines the whole-cell patch-clamp technique to assess the effect of this compound on T-type calcium channels.[13]

Objective: To evaluate the inhibitory effect of this compound on T-type calcium channel currents.

Materials:

  • Cells expressing T-type calcium channels (e.g., HEK293 cells transfected with Cav3.1, Cav3.2, or Cav3.3 subunits).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, adjusted to pH 7.4 with CsOH.

  • Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • This compound stock solution.

Procedure:

  • Culture cells expressing the T-type calcium channel of interest on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline T-type calcium currents by applying a voltage-step protocol. For example, from a holding potential of -100 mV, apply a depolarizing step to -30 mV for 200 ms.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the T-type calcium currents in the presence of the compound.

  • Wash out the compound by perfusing with the external solution alone.

  • Analyze the data to determine the concentration-dependent inhibition of the T-type calcium current by this compound and calculate the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for the neuropharmacological characterization of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Radioligand Binding Assays) Start->Primary_Screening Functional_Assays Functional Assays (e.g., Electrophysiology) Primary_Screening->Functional_Assays Active Compounds Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Functional_Assays->Data_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Data_Analysis->In_Vivo_Studies Potent Compounds End Pharmacological Profile Established In_Vivo_Studies->End

Caption: A typical workflow for neuropharmacological compound characterization.

The provided application notes and protocols offer a foundational framework for researchers and scientists to investigate the neuropharmacological properties of this compound. By leveraging the established knowledge of its parent compound, Flunarizine, and employing detailed experimental methodologies, a comprehensive understanding of this compound's mechanism of action and potential therapeutic applications can be achieved. The systematic approach outlined in the experimental workflow will be instrumental in guiding future research in this area.

References

Application Note: Hydroxy Flunarizine as a Biomarker for Flunarizine Exposure and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunarizine is a selective calcium channel antagonist widely used in the prophylactic treatment of migraine and vertigo. The therapeutic efficacy and safety of flunarizine are influenced by its pharmacokinetic profile, which is characterized by extensive metabolism in the liver. Aromatic hydroxylation is a principal metabolic pathway for flunarizine, leading to the formation of hydroxylated metabolites. This application note focuses on Hydroxy Flunarizine, a major metabolite, as a potential biomarker for assessing flunarizine exposure and understanding its metabolism. Monitoring this compound alongside the parent drug can provide a more comprehensive picture of the drug's disposition in an individual, which is crucial for dose optimization and in drug-drug interaction studies.

Flunarizine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 through aromatic hydroxylation.[1][2][3] This process results in the formation of this compound, where a hydroxyl group is added to the phenyl ring of the cinnamyl moiety. Given that CYP2D6 is a highly polymorphic enzyme, the rate of Flunarizine metabolism can vary significantly among individuals, impacting both its efficacy and potential for adverse effects. Therefore, the simultaneous monitoring of Flunarizine and its major metabolite, this compound, can serve as a valuable tool in clinical and research settings.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Flunarizine in Healthy Volunteers [4][5]

ParameterValue
Dose 5 mg (single dose)
Cmax (ng/mL) 82 - 86
Tmax (h) 2.5 - 3
AUC0-24 (ng·h/mL) 709 - 725
AUC0-∞ (ng·h/mL) 780 - 811
t1/2 (days) ~19
Protein Binding >99%

Table 2: LC-MS/MS Parameters for the Quantification of Flunarizine [5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Flunarizine 405.2203.2Not specified
Flunarizine-d8 (IS) 413.2203.2Not specified

Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

This section outlines a detailed protocol for the simultaneous quantification of Flunarizine and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound is not available in the literature, this protocol is based on established methods for Flunarizine and general principles of bioanalytical method development.

Protocol: Simultaneous Quantification of Flunarizine and this compound in Human Plasma by LC-MS/MS

1. Objective: To develop and validate a sensitive and specific method for the simultaneous determination of Flunarizine and this compound in human plasma.

2. Materials and Reagents:

  • Flunarizine and this compound reference standards

  • Flunarizine-d8 (or other suitable internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of internal standard working solution (e.g., Flunarizine-d8 in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

5. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MS/MS Transitions:

    • Flunarizine: m/z 405.2 → 203.2

    • This compound (Predicted): m/z 421.2 → 203.2 (loss of the hydroxylated cinnamyl portion) or m/z 421.2 → 403.2 (loss of water)

    • Internal Standard (Flunarizine-d8): m/z 413.2 → 203.2

6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Flunarizine_Metabolism Flunarizine Flunarizine Hydroxy_Flunarizine This compound Flunarizine->Hydroxy_Flunarizine Aromatic Hydroxylation CYP2D6 CYP2D6 (Liver Microsomes) CYP2D6->Flunarizine

Caption: Metabolic pathway of Flunarizine to this compound.

Biomarker_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Patient_Sample Patient Plasma Sample Add_IS Add Internal Standard Patient_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification of Flunarizine & this compound LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for biomarker analysis.

Conclusion

This compound is a major metabolite of Flunarizine, formed primarily through CYP2D6-mediated aromatic hydroxylation. Its quantification in conjunction with the parent drug offers a valuable tool for understanding the pharmacokinetic variability of Flunarizine. The provided protocol outlines a robust LC-MS/MS method for the simultaneous determination of both compounds in human plasma. Further studies are warranted to establish the full pharmacokinetic profile of this compound and to definitively correlate its concentrations with Flunarizine exposure and clinical outcomes. This will solidify its role as a critical biomarker in the therapeutic drug monitoring and clinical development of Flunarizine.

References

Application Notes and Protocols for Evaluating the Effects of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based functional assays to evaluate the pharmacological effects of Hydroxy Flunarizine, a primary metabolite of the calcium channel blocker, Flunarizine. The following protocols are designed to assess its activity as a calcium channel antagonist, its potential cytotoxicity, and its interaction with the dopamine D2 receptor.

Introduction to this compound

This compound is a known human metabolite of Flunarizine, formed via aromatic hydroxylation.[1][2][3] Flunarizine itself is a selective calcium entry blocker with established efficacy in the prophylaxis of migraine and the management of vertigo.[4][5] It exerts its effects by inhibiting the influx of extracellular calcium through voltage-dependent calcium channels, particularly T-type and L-type channels in neuronal and smooth muscle cells.[6] Additionally, Flunarizine exhibits antihistaminic properties and weak dopamine D2 receptor antagonistic activity.[7] Given that metabolites can possess their own pharmacological activities, it is crucial to characterize the effects of this compound to fully understand the overall therapeutic and potential side-effect profile of its parent compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by calcium channel blockers and the general experimental workflow for the described assays.

G cluster_0 Cell Membrane Ca_channel Voltage-Gated Calcium Channel Ca_in Ca²⁺ (intracellular) Ca_channel->Ca_in Influx Ca_out Ca²⁺ (extracellular) Ca_out->Ca_channel Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_in->Cellular_Response Hydroxy_Flunarizine This compound Hydroxy_Flunarizine->Ca_channel Blockade

Caption: Signaling pathway of voltage-gated calcium channel blockade.

G start Start cell_culture Cell Culture (e.g., SH-SY5Y, HEK293) start->cell_culture assay_prep Assay Preparation (e.g., Dye Loading, Compound Dilution) cell_culture->assay_prep treatment Treatment with This compound assay_prep->treatment data_acq Data Acquisition (e.g., Fluorescence, Absorbance) treatment->data_acq analysis Data Analysis (IC₅₀, Ki, % Viability) data_acq->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays.

Calcium Influx Assay Using a Fluorescent Indicator (Fluo-4 AM)

This assay measures the ability of this compound to block the influx of intracellular calcium following depolarization of the cell membrane. A reduction in the fluorescence signal in the presence of the compound indicates a blockade of calcium channels.

Data Presentation
CompoundCell LineDepolarizing AgentIC₅₀ (µM) [Predicted]
This compoundSH-SY5YKClUser-determined
Flunarizine (Control)SH-SY5YKCl1.77[8]
Experimental Protocol

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium Chloride (KCl)

  • This compound

  • Flunarizine (as a positive control)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and Flunarizine in HBSS at 2x the final desired concentrations.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Depolarization and Fluorescence Measurement:

    • Prepare a 2x stock solution of KCl (e.g., 100 mM) in HBSS.

    • Use a fluorescence plate reader equipped with an injector to add 50 µL of the KCl solution to each well to induce depolarization.

    • Immediately begin measuring the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every second for at least 120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a high concentration of Flunarizine (100% inhibition).

    • Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells. A decrease in the production of formazan indicates a reduction in cell viability.

Data Presentation
CompoundCell LineIncubation Time (hours)IC₅₀ (µM) [Predicted]
This compoundSH-SY5Y24User-determined
This compoundSH-SY5Y48User-determined
Doxorubicin (Control)SH-SY5Y48User-determined
Experimental Protocol

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM with 10% FBS

  • This compound

  • Doxorubicin (as a positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well clear microplate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

    • Remove the existing medium and add 100 µL of the compound dilutions to the wells.

    • Incubate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Dopamine D2 Receptor Binding Assay

This competitive binding assay determines the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

Data Presentation
CompoundReceptor SourceLabeled LigandKᵢ (nM) [Predicted]
This compoundHEK293-D2R[³H]SpiperoneUser-determined
Flunarizine (Control)Rat Striatum[³H]Spiperone112[9]
Haloperidol (Control)HEK293-D2R[³H]SpiperoneUser-determined
Experimental Protocol

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R)

  • Cell culture medium for HEK293 cells

  • Membrane preparation buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Radiolabeled ligand (e.g., [³H]Spiperone)

  • Unlabeled ligand for non-specific binding (e.g., Haloperidol)

  • This compound

  • Flunarizine and Haloperidol (as controls)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate with the following components:

      • Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled Haloperidol.

      • Competitive Binding: Cell membranes, radiolabeled ligand, and serial dilutions of this compound, Flunarizine, or Haloperidol.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free ligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compounds.

    • Use the Cheng-Prusoff equation to calculate the inhibitory constant (Kᵢ) from the IC₅₀ value obtained from the dose-response curve.

These detailed protocols provide a framework for the comprehensive evaluation of this compound's cellular effects. Researchers and drug development professionals can adapt these methods to their specific laboratory conditions and instrumentation to generate crucial data on the pharmacological profile of this metabolite.

References

HPLC Method for the Separation of Flunarizine and its Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Flunarizine and its potential hydroxy metabolites. Flunarizine, a selective calcium channel blocker, undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation and N-oxidation, resulting in various metabolites, including hydroxylated derivatives.[1] This method is designed to provide a clear separation between the parent drug and its more polar hydroxy metabolites, making it suitable for applications in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations.

The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and an ammonium formate buffer. This approach provides a good balance of retention for the relatively non-polar Flunarizine while allowing for the efficient elution and separation of its more polar hydroxy metabolites. UV detection at 230 nm is employed for sensitive quantification of all analytes.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance for Flunarizine and two representative hydroxy metabolites (Hydroxy-Flunarizine Metabolite 1 and Hydroxy-Flunarizine Metabolite 2). These values are indicative and may vary depending on the specific HPLC system and operating conditions.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Hydroxy-Flunarizine Metabolite 16.8-1.1
Hydroxy-Flunarizine Metabolite 28.23.51.2
Flunarizine12.58.11.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock Solutions of Flunarizine and Metabolite Standards spike Spike Sample with Standards (for calibration curve) prep_std->spike prep_sample Prepare Sample Matrix (e.g., Plasma, Microsomes) prep_sample->spike extract Perform Liquid-Liquid or Solid-Phase Extraction spike->extract reconstitute Evaporate and Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample onto Hypersil Gold C18 Column reconstitute->inject gradient Run Gradient Elution Program inject->gradient detect UV Detection at 230 nm gradient->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentrations calibrate->quantify report Generate Report quantify->report

References

Application Notes and Protocols: Experimental Use of Flunarizine in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Current therapeutic strategies offer limited efficacy, highlighting the urgent need for novel therapeutic agents. Flunarizine (FLN), a diphenylpiperazine derivative classified as a calcium channel blocker, has emerged as a compound of interest in glioblastoma research.[1] While primarily known for its use in treating migraine and vertigo, preclinical studies have revealed its potential anti-cancer properties.[2] This document provides detailed application notes and experimental protocols for the investigation of Flunarizine's effects on glioblastoma.

Notably, the user inquiry specified "Hydroxy Flunarizine." Our comprehensive literature review indicates that this compound is a primary metabolite of Flunarizine.[3] However, the current body of published research focuses on the parent compound, Flunarizine, in the context of glioblastoma. The protocols and data presented herein are therefore based on the experimental use of Flunarizine.

Flunarizine's anti-glioblastoma activity appears to be multi-faceted. It has been shown to induce cytotoxicity in GBM cell lines, interfere with the cell cycle, and promote apoptosis.[4][5][6] Mechanistically, Flunarizine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in glioblastoma.[5][6][7][8][9] Furthermore, Flunarizine can modulate the tumor microenvironment by inhibiting radiotherapy-induced astrocyte reactivity through the suppression of the TGF-β pathway.[10][11] It has also been shown to enhance the efficacy of standard-of-care chemotherapy, such as temozolomide (TMZ), and radiotherapy.[4][12]

These findings underscore the potential of Flunarizine as a repurposed drug for glioblastoma therapy. The following sections provide quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved to facilitate further research in this promising area.

Data Presentation

In Vitro Cytotoxicity of Flunarizine in Glioblastoma Cell Lines
Cell LineCompoundTreatment DurationIC50 ValueReference
U-87 MGFlunarizine24 hours23.97 µg/ml[13]
48 hours19.86 µg/ml[13]
LN-229Flunarizine24 hours21.96 µg/ml[13]
48 hours16.26 µg/ml[13]
U-118 MGFlunarizineNot specified-[13]
Glioblastoma Stem Cells (GBMSCs)FlunarizineNot specified6.8 µM[4]
GBMSCsFlunarizine + TemozolomideNot specified1 µM[4]
In Vivo Efficacy of Flunarizine in a Glioblastoma Mouse Model
Animal ModelTreatment GroupOutcomeReference
RCAS/tv-a glioma modelFlunarizine (30mg/kg) + Radiotherapy (10 Gy)Significantly prolonged survival compared to radiotherapy alone.[10]
Flunarizine aloneNo significant increase in survival compared to vehicle control.[10]

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay

Objective: To determine the cytotoxic effects of Flunarizine on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U-87 MG, LN-229, U-118 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Flunarizine dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count glioblastoma cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14][15]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[14]

  • Drug Treatment:

    • Prepare a stock solution of Flunarizine in DMSO.

    • Prepare serial dilutions of Flunarizine in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Flunarizine or vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.[14][16] Be careful not to introduce bubbles.[16]

    • Incubate the plate for 1-4 hours at 37°C.[14][16] The incubation time may need to be optimized depending on the cell line.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[14][16]

    • The cell viability is calculated as a percentage of the vehicle-treated control cells.

Analysis of Akt Signaling Pathway by Western Blotting

Objective: To investigate the effect of Flunarizine on the phosphorylation status of Akt and downstream targets in glioblastoma cells.

Materials:

  • Glioblastoma cells

  • 6-well cell culture plates

  • Flunarizine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed glioblastoma cells in 6-well plates and treat with Flunarizine as described in the cell viability protocol.

    • After treatment, wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH.

    • Quantify the band intensities using densitometry software.

In Vivo Murine Glioblastoma Model

Objective: To evaluate the in vivo efficacy of Flunarizine, alone and in combination with radiotherapy, on glioblastoma tumor growth and survival.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioblastoma cells (e.g., U-87 MG)

  • Matrigel (optional)

  • Flunarizine

  • Vehicle (e.g., corn oil)

  • Irradiation source (e.g., X-ray irradiator)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • Harvest and resuspend glioblastoma cells in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously or intracranially inject the cells into the flank or brain of the mice, respectively. The RCAS/tv-a system can also be used for a genetically engineered mouse model.[10]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation and measure tumor volume using calipers (for subcutaneous models).

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, Flunarizine, radiotherapy, Flunarizine + radiotherapy).

  • Drug Administration and Radiotherapy:

    • Administer Flunarizine (e.g., 30 mg/kg) or vehicle via oral gavage or intraperitoneal injection daily or as determined by pharmacokinetic studies.[10]

    • For the radiotherapy groups, deliver a targeted dose of radiation (e.g., 10 Gy) to the tumor.[10]

  • Monitoring and Endpoint:

    • Monitor tumor growth by measuring tumor volume every 2-3 days.

    • Monitor the body weight and overall health of the mice.

    • The primary endpoint is typically tumor growth delay or overall survival. Euthanize the mice when the tumor reaches a predetermined size or when they show signs of distress, in accordance with animal welfare guidelines.

  • Data Analysis:

    • Plot tumor growth curves and Kaplan-Meier survival curves.

    • Perform statistical analysis to compare the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies gbm_cells Glioblastoma Cell Lines (U-87 MG, LN-229, etc.) treatment Flunarizine Treatment (Dose- and Time-dependent) gbm_cells->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Akt, mTOR pathways) treatment->western_blot data_analysis Data Analysis viability->data_analysis IC50 Calculation apoptosis->data_analysis Quantification of Apoptotic Cells cell_cycle->data_analysis Cell Cycle Distribution western_blot->data_analysis Protein Expression Analysis mouse_model Glioblastoma Mouse Model (Orthotopic or Subcutaneous) treatment_groups Treatment Groups (Vehicle, FLN, RT, FLN+RT) mouse_model->treatment_groups tumor_monitoring Tumor Growth & Survival Monitoring treatment_groups->tumor_monitoring tumor_monitoring->data_analysis

Caption: Experimental workflow for investigating Flunarizine in glioblastoma.

Akt_mTOR_pathway flunarizine Flunarizine pi3k PI3K flunarizine->pi3k Inhibits akt Akt pi3k->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates caspase9 Caspase-9 akt->caspase9 Inhibits proliferation Cell Proliferation & Survival mtorc1->proliferation apoptosis Apoptosis caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis TGF_beta_pathway radiotherapy Radiotherapy astrocytes Astrocytes radiotherapy->astrocytes Induces reactivity in tgf_beta TGF-β astrocytes->tgf_beta Secrete smad pSMAD2/3 tgf_beta->smad Activates flunarizine Flunarizine flunarizine->tgf_beta Inhibits activation astrocyte_reactivity Reactive Astrogliosis (Tumor-supportive microenvironment) smad->astrocyte_reactivity

References

Troubleshooting & Optimization

Troubleshooting Hydroxy Flunarizine quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Hydroxy Flunarizine in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges include:

  • Low Concentrations: As a metabolite, this compound is often present at much lower concentrations than the parent drug, Flunarizine, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological matrices like plasma, blood, and tissue homogenates are complex and contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[1][2][3]

  • Analyte Stability: Hydroxylated metabolites can be susceptible to degradation during sample collection, processing, and storage. It is crucial to assess the stability of this compound under various conditions to ensure accurate quantification.[4][5][6]

  • Availability of Reference Standards: A pure, well-characterized reference standard for this compound is essential for accurate quantification. The lack of a commercially available standard can be a significant hurdle.

Q2: Which sample preparation technique is best for extracting this compound?

A2: The optimal technique depends on the specific matrix and the desired level of cleanliness versus recovery. Common and effective methods include:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not remove all interfering matrix components, potentially leading to stronger matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can provide good recovery. The choice of extraction solvent is critical and should be optimized for the polarity of this compound.[7]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for concentration of the analyte, which is beneficial for detecting low concentrations. The choice of sorbent and elution solvents needs to be carefully optimized.[7]

Q3: What are the recommended starting parameters for an LC-MS/MS method for this compound?

A3: Based on methods for the parent drug, Flunarizine, a good starting point would be:

  • Column: A C18 reversed-phase column is commonly used for Flunarizine and should be suitable for this compound.[8]

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is a common choice.[8]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Flunarizine and is expected to be effective for this compound.

  • Mass Transitions (MRM): For Flunarizine, a common transition is m/z 405.2 → 203.2.[8] For this compound, the precursor ion would be approximately m/z 421.2 (M+H)+ due to the addition of an oxygen atom (16 Da). The product ion would likely be similar to that of Flunarizine, so a predicted transition would be m/z 421.2 → 203.2 . This should be confirmed by infusion of a standard.

Q4: How can I minimize matrix effects in my assay?

A4: To minimize matrix effects, consider the following strategies:

  • Optimize Sample Preparation: Use a more selective sample preparation technique like SPE to remove interfering components.

  • Chromatographic Separation: Optimize the LC gradient to ensure this compound elutes in a region with minimal co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte. If a specific SIL-IS is unavailable, a SIL-IS of the parent drug (Flunarizine-d8) may be a viable alternative, but its ability to track the metabolite should be thoroughly validated.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to detect low concentrations of the analyte.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Contamination Wash the column with a strong solvent or replace the column.
Secondary Interactions with Column Use a column with better end-capping or add a competing agent to the mobile phase.
Injection Solvent Mismatch Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Problem 2: Low or No Signal/Response
Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses for this compound (predicted m/z 421.2 → 203.2). Optimize cone voltage and collision energy.
Analyte Degradation Investigate the stability of this compound in the biological matrix and during the sample preparation process. Consider adding stabilizers or performing sample preparation at low temperatures.
Poor Extraction Recovery Optimize the sample preparation method (e.g., change solvent pH, use a different SPE sorbent).
Ion Suppression Infuse the analyte post-column while injecting a blank matrix extract to identify regions of ion suppression. Adjust the chromatography to move the analyte peak away from these regions.
Instrument Contamination Clean the ion source of the mass spectrometer.
Problem 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol. Consider automating the process if possible.
Variable Matrix Effects Use a stable isotope-labeled internal standard. If not available, evaluate the matrix effect across different lots of the biological matrix.
Analyte Instability Re-evaluate the stability of the analyte in the matrix and processed samples. Ensure samples are stored correctly and analyzed within the established stability window.
Carryover Optimize the autosampler wash procedure to minimize carryover between injections.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to each plasma sample, except for the blank.

  • Vortexing: Briefly vortex the samples.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Extraction: Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from the LLE protocol.

  • Internal Standard Spiking: Follow step 3 from the LLE protocol.

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Follow steps 10 and 11 from the LLE protocol.

  • Injection: Inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables provide illustrative data for a validated bioanalytical method for this compound in human plasma. These are typical values and may vary depending on the specific method and laboratory conditions.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Precision (%CV) at LLOQ ≤ 20%12.5%
Accuracy (%Bias) at LLOQ Within ±20%-8.2%
Precision (%CV) at QC Levels ≤ 15%< 10%
Accuracy (%Bias) at QC Levels Within ±15%-5% to 7%

Table 2: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
This compound Low (0.3 ng/mL)85.292.1 (Suppression)
Mid (5 ng/mL)87.594.5 (Suppression)
High (50 ng/mL)86.893.7 (Suppression)
Internal Standard Mid (5 ng/mL)88.193.2 (Suppression)

Table 3: Stability of this compound in Human Plasma

Storage ConditionDurationStability (% of Initial)
Bench-top (Room Temperature) 6 hours98.5%
Freeze-Thaw Cycles (-80°C to RT) 3 cycles96.2%
Long-term Storage (-80°C) 3 months97.8%

Visualizations

Flunarizine_Metabolism Flunarizine Flunarizine Hydroxy_Flunarizine This compound (p-hydroxylation) Flunarizine->Hydroxy_Flunarizine Aromatic Hydroxylation Other_Metabolites Other Metabolites (N-dealkylation, etc.) Flunarizine->Other_Metabolites CYP2D6 CYP2D6 (Major Pathway in Humans) CYP2D6->Flunarizine Other_CYPs Other CYP Enzymes Other_CYPs->Flunarizine

Metabolic pathway of Flunarizine to this compound.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE, SPE, or PPT) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

General workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Response Check Analyte Response Check_Peak_Shape->Check_Response No Poor_Peak_Shape Poor Peak Shape? (Tailing, Fronting, Splitting) Check_Peak_Shape->Poor_Peak_Shape Yes Check_IS_Response Check Internal Standard Response Check_Response->Check_IS_Response No Low_Response Low or No Response? Check_Response->Low_Response Yes Variable_IS Variable IS Response? Check_IS_Response->Variable_IS Yes Optimize_LC Optimize Chromatography (Mobile Phase, Gradient, Column) Poor_Peak_Shape->Optimize_LC Optimize_MS Optimize MS Parameters (Transitions, Voltages) Low_Response->Optimize_MS Investigate_Stability Investigate Analyte Stability Low_Response->Investigate_Stability Optimize_Extraction Optimize Sample Preparation (Recovery, Matrix Effect) Variable_IS->Optimize_Extraction Revalidate Re-validate Method Optimize_LC->Revalidate Optimize_MS->Revalidate Investigate_Stability->Revalidate Optimize_Extraction->Revalidate

Troubleshooting decision tree for bioanalysis.

References

Technical Support Center: Optimizing Hydroxy Flunarizine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Hydroxy Flunarizine for successful in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a metabolite of Flunarizine, a selective calcium entry blocker.[1][2] Like many drug compounds, its effectiveness in in vitro assays is highly dependent on it being fully dissolved in the experimental medium. Poor solubility can lead to inaccurate and unreliable results due to inconsistent compound concentration. While specific data for this compound is limited, its parent compound, Flunarizine, is known to be poorly soluble in water.[3][4]

2. What are the known solubility properties of the parent compound, Flunarizine?

Flunarizine hydrochloride, a common salt form, is described as poorly soluble in water and ethanol (0.1-1%).[3] However, it is soluble in organic solvents such as dimethylsulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol, N,N-dimethylformamide, and methanol.[3] The solubility of flunarizine hydrochloride in organic solvents like ethanol and DMSO is approximately 1 mg/mL.[5]

3. How can I prepare a stock solution of this compound?

Given the limited specific data for this compound, a recommended starting point is to follow protocols for its parent compound, Flunarizine.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin by using a high-purity organic solvent in which Flunarizine is known to be soluble, such as DMSO.

  • Dissolution: Dissolve the this compound powder in the chosen solvent to create a concentrated stock solution. For Flunarizine hydrochloride, a stock solution can be made by dissolving it in solvents like ethanol, DMSO, or dimethylformamide.[5]

  • Inert Gas: When using organic solvents, it is good practice to purge the solution with an inert gas to prevent oxidation.[5]

  • Storage: Store the stock solution at an appropriate temperature, protected from light and moisture, to maintain its stability.[3] For aqueous solutions of Flunarizine, it is not recommended to store them for more than one day.[5]

4. What strategies can I use to improve the solubility of this compound in my aqueous in vitro assay medium?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[6] These include the use of co-solvents, pH modification, cyclodextrins, and surfactants.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound for in vitro experiments.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer. The compound has low aqueous solubility and is crashing out of the solution. The concentration of the organic co-solvent is too low in the final dilution.1. Decrease Final Concentration: Lower the final concentration of this compound in the assay medium. 2. Increase Co-solvent Percentage: If the assay permits, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the solvent tolerance of your cell line or assay. 3. Use a different solubilization technique: Consider using cyclodextrins or surfactants.
Inconsistent experimental results. Incomplete dissolution of the compound leading to variable effective concentrations. Degradation of the compound in the stock or working solution.1. Visually Inspect for Complete Dissolution: Ensure no visible particles are present in the stock and final working solutions. Sonication may aid dissolution. 2. Prepare Fresh Solutions: Prepare fresh working solutions for each experiment from a recently prepared stock solution. Aqueous solutions of Flunarizine are not recommended for storage longer than one day.[5] 3. Verify Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method like HPLC.
Cell toxicity or assay interference observed. The concentration of the co-solvent (e.g., DMSO) is too high. The solubilizing agent itself is causing toxicity or interference.1. Determine Solvent Tolerance: Perform a vehicle control experiment to determine the maximum concentration of the co-solvent your assay can tolerate without adverse effects. 2. Explore Alternative Solubilizers: Investigate other solubilization methods such as cyclodextrins or specific non-toxic surfactants that are compatible with your experimental system.

Data Presentation

Table 1: Solubility of Flunarizine Hydrochloride in Various Solvents

SolventSolubilityReference
WaterPoorly soluble (0.1-1%)[3]
EthanolPoorly soluble (0.1-1%)[3]
Dimethylsulfoxide (DMSO)Soluble (approx. 1 mg/mL)[3][5]
PEG 400Soluble[3]
Propylene GlycolSoluble[3]
N,N-dimethylformamide (DMF)Soluble[3]
MethanolSoluble[3]
DMSO:PBS (pH 7.2) (1:2)Approx. 0.33 mg/mL (when first dissolved in DMSO)[5]

Experimental Protocols

Protocol 1: Basic Solubilization using an Organic Co-solvent

This protocol describes the most common method for preparing a working solution of a poorly water-soluble compound for in vitro testing.

  • Prepare a Concentrated Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% high-purity DMSO to a high concentration (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication. This is your stock solution.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.

  • Prepare the Final Working Solution:

    • Dilute the stock or intermediate solution directly into your aqueous assay buffer (e.g., cell culture medium, PBS).

    • The final concentration of DMSO should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experiment.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9]

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous assay buffer. The concentration will need to be optimized.

  • Complexation:

    • Method A (Direct Dissolution): Add the this compound powder directly to the cyclodextrin solution and stir or sonicate until dissolved.

    • Method B (from Organic Stock): Add a small volume of a concentrated this compound stock solution (in an organic solvent) to the cyclodextrin solution with vigorous stirring. The organic solvent should be volatile and easily removable, or used in a very small volume.

  • Equilibration: Allow the mixture to equilibrate, typically for several hours or overnight, to ensure maximum complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Visualizations

Workflow_for_Solubilizing_Hydroxy_Flunarizine cluster_prep Preparation cluster_methods Solubilization Methods cluster_assay In Vitro Assay start This compound Powder stock High Concentration Stock (e.g., 10 mM in DMSO) start->stock Dissolve cosolvent Co-solvent Method stock->cosolvent cyclodextrin Cyclodextrin Method stock->cyclodextrin surfactant Surfactant Method stock->surfactant working Final Working Solution cosolvent->working Dilute in Aqueous Buffer cyclodextrin->working Prepare Complex in Aqueous Buffer surfactant->working Prepare Micellar Solution in Aqueous Buffer assay Perform Experiment working->assay

Caption: Workflow for solubilizing this compound.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_solutions Potential Solutions start Issue: Precipitation or Inconsistent Results check_dissolution Is the stock solution completely dissolved? start->check_dissolution check_concentration Is the final concentration too high? check_dissolution->check_concentration Yes sonicate Sonicate/Vortex Stock Solution check_dissolution->sonicate No lower_conc Lower Final Concentration check_concentration->lower_conc Yes change_method Try Alternative Solubilization Method (Cyclodextrin, Surfactant) check_concentration->change_method No

Caption: Troubleshooting logic for solubility issues.

References

Improving the synthetic yield and purity of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield and purity of Hydroxy Flunarizine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A common strategy involves a convergent synthesis, where a protected p-hydroxycinnamyl derivative is coupled with 1-(bis(4-fluorophenyl)methyl)piperazine, followed by deprotection of the hydroxyl group. This approach prevents unwanted side reactions involving the free hydroxyl group.

Q2: What are the critical parameters to control for improving the yield of the coupling reaction?

A2: Key parameters include the choice of solvent, temperature, and base. Aprotic polar solvents like DMF or acetonitrile are often used. The reaction is typically carried out at elevated temperatures (e.g., 60-80 °C). An appropriate inorganic or organic base is crucial to neutralize the acid formed during the reaction and to facilitate the nucleophilic substitution.

Q3: What are the likely impurities to be found in the final product?

A3: Potential impurities include unreacted starting materials [1-(bis(4-fluorophenyl)methyl)piperazine and the p-hydroxycinnamyl derivative], over-alkylated piperazine byproducts, and byproducts from the deprotection step. Incomplete reaction or side reactions during the coupling or deprotection stages are the primary sources of these impurities.

Q4: How can the purity of this compound be effectively assessed?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[1] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[2][3] UV detection at a suitable wavelength (e.g., 254 nm) is used for quantification.

Q5: What are the recommended storage conditions for this compound?

A5: this compound, being a phenolic and basic compound, should be stored in a cool, dry, and dark place to prevent degradation. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Low Yield in the Coupling Reaction
Potential Cause Troubleshooting Step
Inefficient reaction conditions Optimize reaction temperature and time. A higher temperature may increase the reaction rate, but also potentially lead to more side products. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Inappropriate base The choice of base is critical. A base that is too weak may not effectively neutralize the generated acid, while a base that is too strong could lead to side reactions. Screen different bases such as potassium carbonate, triethylamine, or diisopropylethylamine.
Poor quality of starting materials Ensure the purity of 1-(bis(4-fluorophenyl)methyl)piperazine and the protected p-hydroxycinnamyl derivative. Impurities in starting materials can inhibit the reaction or lead to the formation of byproducts.
Moisture in the reaction The presence of water can hydrolyze the cinnamyl halide or affect the activity of the base. Ensure all solvents and reagents are anhydrous.
Issue 2: Incomplete Deprotection of the Hydroxyl Group
Potential Cause Troubleshooting Step
Ineffective deprotection reagent The choice of deprotection reagent depends on the protecting group used. For example, a benzyl ether can be cleaved by catalytic hydrogenation (e.g., Pd/C, H₂), while a silyl ether can be removed with a fluoride source (e.g., TBAF). Ensure the chosen reagent is appropriate and of high quality.
Insufficient reaction time or temperature Monitor the deprotection reaction by TLC or HPLC to ensure it goes to completion. If the reaction is sluggish, consider increasing the reaction time or temperature.
Catalyst poisoning (for catalytic hydrogenation) If using catalytic hydrogenation for deprotection, ensure the substrate and solvent are free of catalyst poisons such as sulfur-containing compounds.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Co-elution of impurities in chromatography Optimize the chromatographic conditions. For column chromatography, screen different solvent systems (eluents) to achieve better separation. For HPLC, adjust the mobile phase composition, pH, and gradient profile.
Product is a viscous oil or difficult to crystallize If the free base is difficult to handle, consider converting it to a salt (e.g., hydrochloride or maleate salt), which is often more crystalline and easier to purify by recrystallization.
Presence of polar impurities Use a suitable purification technique for polar compounds. Normal-phase chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia) or reversed-phase chromatography can be effective.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-(benzyloxy)phenyl)-3-chloroprop-1-ene (Protected p-hydroxycinnamyl chloride)
  • To a solution of (E)-3-(4-(benzyloxy)phenyl)prop-2-en-1-ol (1 equivalent) in anhydrous dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Coupling of Protected p-hydroxycinnamyl chloride with 1-(bis(4-fluorophenyl)methyl)piperazine
  • To a solution of 1-(bis(4-fluorophenyl)methyl)piperazine (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous acetonitrile, add a solution of (E)-1-(4-(benzyloxy)phenyl)-3-chloroprop-1-ene (1.1 equivalents) in anhydrous acetonitrile.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude protected this compound.

Protocol 3: Deprotection to Yield this compound
  • Dissolve the crude protected this compound from the previous step in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Protocol 4: Purification of this compound
  • Purify the crude this compound by column chromatography on silica gel.

  • Use a solvent system of dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 95:4.5:0.5) to elute the product.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • For further purification, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or converted to a salt and recrystallized.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Coupling Step

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1K₂CO₃Acetonitrile801675
2Et₃NDMF602468
3DIPEAAcetonitrile801282
4K₂CO₃DMF801678

Mandatory Visualization

Synthetic_Pathway A p-Hydroxycinnamic acid B Protection (e.g., Benzylation) A->B C Protected p-hydroxycinnamic acid B->C D Reduction (e.g., LiAlH4) C->D E Protected p-hydroxycinnamyl alcohol D->E F Chlorination (e.g., SOCl2) E->F G Protected p-hydroxycinnamyl chloride F->G I Coupling Reaction G->I H 1-(bis(4-fluorophenyl)methyl)piperazine H->I J Protected this compound I->J K Deprotection (e.g., H2, Pd/C) J->K L This compound K->L

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity PurifySM Purify Starting Materials CheckPurity->PurifySM Impure OptimizeCoupling Optimize Coupling Reaction CheckPurity->OptimizeCoupling Pure PurifySM->OptimizeCoupling AdjustTemp Adjust Temperature/Time OptimizeCoupling->AdjustTemp Inefficient ChangeBase Change Base/Solvent OptimizeCoupling->ChangeBase Side Reactions OptimizeDeprotection Optimize Deprotection AdjustTemp->OptimizeDeprotection ChangeBase->OptimizeDeprotection ChangeCatalyst Change Catalyst/Conditions OptimizeDeprotection->ChangeCatalyst Incomplete OptimizePurification Optimize Purification OptimizeDeprotection->OptimizePurification Complete ChangeCatalyst->OptimizePurification ChangeColumn Change Chromatography Column/Eluent OptimizePurification->ChangeColumn Co-elution SaltFormation Consider Salt Formation & Recrystallization OptimizePurification->SaltFormation Oily Product End Improved Yield/Purity ChangeColumn->End SaltFormation->End

Caption: Troubleshooting workflow for synthesis.

Caption: Purification strategy for this compound.

References

Addressing common challenges in Hydroxy Flunarizine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the bioanalysis of Hydroxy Flunarizine.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak or no signal for this compound. What are the potential causes and solutions?

A: Low or no signal can stem from several factors. First, verify the instrument parameters. Ensure the mass spectrometer is tuned and calibrated, and that the correct mass transitions for this compound are being monitored. The theoretical precursor ion ([M+H]⁺) for this compound would be approximately m/z 421.2, representing the addition of an oxygen atom to Flunarizine (m/z 405.2). Product ions would likely result from fragmentation of the piperazine ring or cleavage of the side chain.

Next, evaluate the sample preparation process. Inefficient extraction can lead to poor recovery. Consider optimizing the pH of the extraction buffer and the choice of organic solvent. A liquid-liquid extraction under acidic conditions has been shown to be effective for Flunarizine and is a good starting point for its hydroxylated metabolite.[1] Finally, assess the stability of this compound in the biological matrix. Degradation can occur due to enzymatic activity, pH instability, or temperature fluctuations.[2][3] Ensure samples are stored at an appropriate temperature (e.g., -80°C) and consider the use of enzyme inhibitors if metabolic degradation is suspected.

Q2: We are experiencing significant matrix effects in our plasma samples. How can we mitigate this?

A: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these, a robust sample cleanup procedure is essential. If you are using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE, particularly under acidic conditions, has proven effective for Flunarizine and can reduce matrix components.[1]

Chromatographic separation is also key. Ensure that this compound is chromatographically resolved from co-eluting matrix components. This can be achieved by optimizing the mobile phase composition, gradient profile, and the type of HPLC column. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended as it can help to compensate for matrix effects.

Q3: Our calibration curve for this compound is not linear. What could be the issue?

A: A non-linear calibration curve can be caused by several factors. Firstly, check for detector saturation at high concentrations. If the detector is saturated, you may need to dilute your upper limit of quantification (ULOQ) samples or adjust the detector settings. Secondly, issues with the preparation of your calibration standards can lead to inaccuracies. Ensure that the stock solutions are accurately prepared and that the serial dilutions are performed correctly.

Another potential cause is the presence of an interferent that co-elutes with this compound and has a similar mass transition. In this case, optimizing the chromatography to separate the analyte from the interference is necessary. Finally, problems with the integration of the chromatographic peaks can also lead to non-linearity. Review the peak integration parameters to ensure they are appropriate.

Q4: We are concerned about the stability of this compound during sample storage and processing. What stability studies should we perform?

A: A thorough evaluation of analyte stability is a critical component of bioanalytical method validation.[2][3] For this compound, you should assess its stability under various conditions to ensure the integrity of your samples. Key stability studies to perform include:

  • Freeze-Thaw Stability: Evaluate the stability of the analyte after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over a period that covers the expected duration of sample storage.

  • Post-Preparative Stability: Evaluate the stability of the processed samples (e.g., in the autosampler) prior to injection.

Degradation of Flunarizine has been observed under basic and oxidative stress conditions, so it is reasonable to expect similar sensitivities for its hydroxylated metabolite.[4]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Column Overload Inject a smaller volume or dilute the sample.
Secondary Interactions Modify the mobile phase pH or add an ion-pairing agent. Ensure the sample solvent is compatible with the mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[5]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Problem: High Background Noise
Potential Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
Dirty Mass Spectrometer Source Clean the ion source components, including the capillary and lenses.
Leak in the LC System Check all fittings and connections for leaks.
Co-eluting Interferences Optimize the chromatographic method to separate the analyte from interfering peaks.

Quantitative Data Summary

Table 1: Linearity and Sensitivity of Flunarizine Bioanalysis

ParameterValueReference
Linear Range0.10 - 100 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.10 ng/mL[1]
Correlation Coefficient (r²)> 0.99[6]

Table 2: Accuracy and Precision for Flunarizine in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ0.10≤ 5.2≤ 5.296.1 - 103.1[1]
Low0.30≤ 5.2≤ 5.296.1 - 103.1[1]
Medium50.0≤ 5.2≤ 5.296.1 - 103.1[1]
High80.0≤ 5.2≤ 5.296.1 - 103.1[1]

Table 3: Recovery and Matrix Effect for Flunarizine in Human Plasma

AnalyteExtraction Recovery (%)Matrix Effect (%)Reference
Flunarizine98.85Not reported[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Flunarizine in Human Plasma

This protocol is for the analysis of Flunarizine and can be adapted for this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., Flunarizine-d8).

  • Add 25 µL of 0.1 M HCl and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Hypersil Gold C18 (50 x 2.1 mm, 3 µm) or equivalent[1]

  • Mobile Phase: A: 10 mM Ammonium formate in water, pH 3.0; B: Methanol. Gradient: 90% B.[1]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: API 5500 Triple Quadrupole or equivalent[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Flunarizine: m/z 405.2 → 203.2[1]

    • Flunarizine-d8 (IS): m/z 413.1 → 203.2[1]

    • Proposed this compound: m/z 421.2 → [Fragment ion to be determined experimentally, likely around m/z 203.2 or another significant fragment]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Troubleshooting cluster_3 Resolution No_or_Low_Peak No/Low Analyte Peak Check_MS_Settings Verify MS Settings (Tuning, Transitions, Voltages) No_or_Low_Peak->Check_MS_Settings Is the instrument sensitive? Poor_Peak_Shape Poor Peak Shape Check_LC_Conditions Verify LC Conditions (Mobile Phase, Flow Rate, Column) Poor_Peak_Shape->Check_LC_Conditions Is the chromatography optimal? High_Baseline High Baseline/Noise High_Baseline->Check_LC_Conditions Is the system clean? Inconsistent_Results Inconsistent Results Check_Sample_Prep Review Sample Prep Protocol Inconsistent_Results->Check_Sample_Prep Is the procedure robust? System_Suitability_Test Perform System Suitability Test Check_LC_Conditions->System_Suitability_Test If conditions seem correct Inject_Standard Inject Pure Standard Check_MS_Settings->Inject_Standard If settings are correct Evaluate_Extraction Assess Extraction Recovery and Matrix Effects Check_Sample_Prep->Evaluate_Extraction If protocol is followed Instrument_Maintenance Perform Instrument Maintenance System_Suitability_Test->Instrument_Maintenance If SST fails Optimize_Method Optimize Method Parameters Inject_Standard->Optimize_Method If standard peak is poor Evaluate_Extraction->Optimize_Method If recovery is low or matrix effects are high Check_Stability Investigate Analyte Stability Check_Stability->Optimize_Method If degradation is observed Consult_Expert Consult with Senior Scientist Optimize_Method->Consult_Expert If issues persist Instrument_Maintenance->Consult_Expert If issues persist

Caption: A logical workflow for troubleshooting common LC-MS/MS bioanalytical issues.

Metabolic_Pathway Flunarizine Flunarizine (C26H26F2N2) m/z 405.2 Hydroxy_Flunarizine This compound (C26H26F2N2O) m/z 421.2 Flunarizine->Hydroxy_Flunarizine Aromatic Hydroxylation (CYP450 enzymes) Other_Metabolites Other Metabolites (e.g., N-dealkylated products) Flunarizine->Other_Metabolites N-oxidation

Caption: Metabolic conversion of Flunarizine to its major metabolites.

References

Identification of potential degradation products and impurities of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy Flunarizine. The focus is on the identification of potential degradation products and impurities that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities related to the synthesis of this compound?

A1: While specific synthesis impurities for this compound are not extensively documented in publicly available literature, they are likely to be similar to those of its parent compound, Flunarizine. Process-related impurities for Flunarizine arise from starting materials, intermediates, and by-products in the synthesis route. Key potential impurities to consider include:

  • Starting Material Residues: Unreacted precursors used in the final coupling steps of the synthesis.

  • Intermediates: Such as 1-[Bis(4-fluorophenyl)methyl]piperazine.[1][2]

  • By-products: Formed through side reactions during synthesis. An example from Flunarizine synthesis is 1-[(RS)-(4-Fluorophenyl)phenylmethyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine.[2]

Q2: What are the likely degradation products of this compound under stress conditions?

A2: Direct forced degradation studies on this compound are not widely published. However, based on the known degradation of Flunarizine and the chemical nature of the hydroxyl group, the following degradation pathways and products can be anticipated:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, potentially forming N-oxides. The hydroxyl group on the phenyl ring can also undergo oxidation to form corresponding quinone-type structures. A known degradation product of Flunarizine is its N-oxide.[3]

  • Hydrolytic Degradation (Acidic and Basic Conditions): Flunarizine has shown extensive degradation in basic medium and is relatively stable under acidic and neutral hydrolytic conditions.[4][5] Similar behavior is expected for this compound. The ether linkage, if present in precursors, or the piperazine ring could be susceptible to cleavage under harsh hydrolytic conditions.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. While Flunarizine appears relatively stable under photolytic stress[4][5], the introduction of a hydroxyl group might increase photosensitivity.

  • Thermal Degradation: High temperatures can lead to the cleavage of chemical bonds. For piperazine and its analogs, thermal degradation can lead to ring-opening or side-chain cleavage.[6]

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its impurities/degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are the primary methods for the analysis of Flunarizine and its related substances.[5][7] For structural elucidation and identification of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of this compound
  • Possible Cause 1: Contamination

    • Troubleshooting Step: Ensure all glassware is scrupulously clean. Run a blank injection of the mobile phase and diluent to check for system contamination.

  • Possible Cause 2: Degradation of the Sample

    • Troubleshooting Step: Prepare fresh samples and re-inject. Protect the sample from light and heat. Consider using an autosampler with temperature control. If degradation is suspected, perform a preliminary forced degradation study (see Experimental Protocols) to identify the retention times of potential degradants.

  • Possible Cause 3: Process-Related Impurities

    • Troubleshooting Step: If the unexpected peaks are consistently present in newly synthesized batches, they are likely process-related impurities. These will require isolation and structural characterization using techniques like LC-MS/MS and NMR.

Issue 2: Poor Resolution Between this compound and an Impurity Peak
  • Possible Cause 1: Suboptimal Chromatographic Conditions

    • Troubleshooting Step:

      • Adjust the mobile phase composition. Varying the organic modifier (e.g., acetonitrile, methanol) percentage or the pH of the aqueous phase can significantly impact selectivity.

      • Change the column chemistry. If using a C18 column, consider a different stationary phase like a phenyl-hexyl or a cyano column.

      • Modify the gradient profile in a gradient elution method to improve the separation of closely eluting peaks.

  • Possible Cause 2: Co-elution of Multiple Impurities

    • Troubleshooting Step: Employ a mass spectrometer detector (LC-MS) to check for the presence of multiple components under a single chromatographic peak.

Data Presentation

The following table summarizes known impurities of the parent compound, Flunarizine, which may be relevant for consideration in the analysis of this compound.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
1-[Bis(4-fluorophenyl)methyl]piperazine (Flunarizine Impurity A)C₁₇H₁₈F₂N₂288.34Intermediate
1-[(RS)-(4-Fluorophenyl)phenylmethyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine (Flunarizine Impurity B)C₂₆H₂₇FN₂386.50By-product
Bis(4-fluorophenyl)methanolC₁₃H₁₀F₂O220.22Starting Material/Degradant
Flunarizine N-OxideC₂₆H₂₆F₂N₂O420.49Degradant (Oxidative)

Data sourced from various chemical suppliers and research articles.[2][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Reflux for 4 hours at 80°C. If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Reflux for 4 hours at 80°C. If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation: Place solid this compound in an oven at 105°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in methanol) and heat at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) and the solid drug to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: For each stress condition, withdraw samples at appropriate time points, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential impurities and degradation products. This is a starting point and may require optimization.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in methanol to obtain a stock solution.

  • Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of approximately 50 µg/mL.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_degradation Forced Degradation Studies cluster_analysis Analysis of Degradation Products synthesis This compound Synthesis purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) synthesis->identity purity Purity Assessment (HPLC) purification->purity acid Acid Hydrolysis purity->acid base Base Hydrolysis purity->base oxidation Oxidation (H2O2) purity->oxidation thermal Thermal Stress purity->thermal photo Photolytic Stress purity->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms

Caption: Experimental workflow for the identification of potential degradation products of this compound.

signaling_pathway cluster_effects Cellular Effects flunarizine This compound l_type L-type Ca2+ Channel flunarizine->l_type Blocks t_type T-type Ca2+ Channel flunarizine->t_type Blocks h1 Histamine H1 Receptor flunarizine->h1 Blocks d2 Dopamine D2 Receptor flunarizine->d2 Blocks serotonin Serotonin Receptors flunarizine->serotonin Modulates ca_influx Decreased Intracellular Ca2+ l_type->ca_influx t_type->ca_influx antihistamine_effect Antihistaminic Effect h1->antihistamine_effect vasodilation Vasodilation ca_influx->vasodilation neuronal_excitability Reduced Neuronal Excitability ca_influx->neuronal_excitability

Caption: Proposed signaling pathway and mechanism of action for this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Hydroxy Flunarizine. Given the limited direct experimental data on this compound, a primary metabolite of Flunarizine, this guide leverages information on the parent compound and established principles of drug delivery for poorly soluble molecules.

I. Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they influence its bioavailability?

A1: Direct experimental data for this compound is scarce. However, we can infer its properties based on its parent drug, Flunarizine, and the chemical modification (hydroxylation). The addition of a hydroxyl group is expected to increase polarity.

Inferred Physicochemical Properties of this compound:

PropertyFlunarizine (Parent Drug)Inferred Change for this compoundPredicted Impact on Bioavailability
Aqueous Solubility Poorly soluble (1.68e-03 g/L)[1]Likely increased due to hydroxylationPotentially improved dissolution rate
LogP 5.78[1]Likely decreased (more hydrophilic)May decrease permeability if excessively low
pKa ~6.0 and ~10.0[2]May be slightly altered by the hydroxyl groupWill affect solubility at different physiological pHs
BCS Class Likely Class II (low solubility, high permeability)[3]Potentially remains Class II or shifts to Class IV (low solubility, low permeability)Low bioavailability is anticipated, primarily limited by solubility and possibly permeability.

Q2: What are the primary reasons for the expected low bioavailability of this compound?

A2: The low bioavailability of this compound is likely multifactorial, stemming from:

  • Poor Aqueous Solubility : As a derivative of the poorly soluble Flunarizine, this compound is also expected to have limited solubility in gastrointestinal fluids, leading to a slow dissolution rate, which is often the rate-limiting step for absorption.[4]

  • First-Pass Metabolism : The parent drug, Flunarizine, undergoes hepatic metabolism.[1] this compound, being a metabolite itself, might be subject to further metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.

  • Efflux Transporter Activity : P-glycoprotein (P-gp) and other efflux transporters can actively pump drugs out of intestinal cells back into the lumen, thereby limiting their absorption. While specific data for this compound is unavailable, many lipophilic compounds are substrates for these transporters.

Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A3: Several strategies applicable to poorly soluble drugs can be considered:

  • Nanoformulations : Reducing particle size to the nanometer range can significantly increase the surface area for dissolution, leading to improved solubility and dissolution velocity.[5] Techniques like nano-milling, high-pressure homogenization, and precipitation can be employed.

  • Solid Dispersions : Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[6][7] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Lipid-Based Formulations : Incorporating the lipophilic this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gastrointestinal tract and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.[8][9][10]

II. Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments.

Problem 1: Inconsistent or low in vitro dissolution results.

Potential Cause Troubleshooting Step
Inadequate Sink Conditions Increase the volume of the dissolution medium or use a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) above its critical micelle concentration to ensure the concentration of dissolved drug remains well below its saturation solubility.
Drug Agglomeration Incorporate a wetting agent in the formulation or dissolution medium. Sonication of the dissolution medium prior to the experiment can also help.
pH-dependent Solubility Determine the pKa of this compound and test dissolution in media with different pH values (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8) to identify the optimal pH for dissolution.
Crystallinity Changes Analyze the solid-state of the drug before and after the dissolution experiment using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations.

Problem 2: Poor correlation between in vitro dissolution and in vivo pharmacokinetic data.

Potential Cause Troubleshooting Step
Permeability-limited Absorption The drug may have dissolved but is not effectively crossing the intestinal barrier. Conduct a permeability assay (e.g., PAMPA or Caco-2) to assess its permeability. If permeability is low, consider strategies to enhance it, such as the use of permeation enhancers.
Extensive First-Pass Metabolism The drug is absorbed but rapidly metabolized in the gut wall or liver. Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. If metabolism is high, formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) may be beneficial.
Efflux Transporter Involvement The drug is a substrate for efflux pumps like P-gp. Perform a bi-directional Caco-2 assay to determine the efflux ratio. If the ratio is high, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism.
Inappropriate Animal Model The chosen animal model may not accurately reflect human gastrointestinal physiology or metabolism.[11][12][13] Research the most appropriate animal model for studying the absorption of lipophilic, poorly soluble drugs.

III. Experimental Protocols

Here are detailed methodologies for key experiments to characterize this compound and evaluate strategies to enhance its bioavailability.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8

  • Scintillation vials or sealed tubes

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with a suitable column and UV detector

Method:

  • Add an excess amount of this compound powder to separate vials containing each of the pH buffers.

  • Seal the vials and place them in a shaking incubator set at 37°C.

  • Agitate the samples for at least 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.[14][15]

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (donor plate) and acceptor plates

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • This compound stock solution in DMSO

  • PBS buffer (pH 7.4)

  • Plate shaker

  • LC-MS/MS for quantification

Method:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Fill the acceptor wells with PBS buffer.

  • Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (ensure final DMSO concentration is <1%).

  • Add the donor solution to the donor wells.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate the plate on a shaker at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.[16][17][18][19]

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where: V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Method:

  • Dissolve both this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Once a thin film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using DSC and XRD).

IV. Visualizations

Bioavailability_Factors cluster_drug Drug Properties cluster_formulation Formulation Strategies cluster_physiological Physiological Factors Solubility Aqueous Solubility Bioavailability Bioavailability Solubility->Bioavailability affects dissolution Permeability Permeability Permeability->Bioavailability affects absorption Metabolic_Stability Metabolic Stability Metabolic_Stability->Bioavailability affects systemic concentration Nanoformulation Nanoformulations Nanoformulation->Solubility improves Solid_Dispersion Solid Dispersions Solid_Dispersion->Solubility improves Lipid_Based Lipid-Based Systems Lipid_Based->Solubility improves First_Pass First-Pass Metabolism Lipid_Based->First_Pass can bypass GI_pH Gastrointestinal pH GI_pH->Solubility influences Efflux_Pumps Efflux Pumps (e.g., P-gp) Efflux_Pumps->Permeability reduces First_Pass->Metabolic_Stability challenges

Caption: Factors influencing the bioavailability of this compound.

Experimental_Workflow Start Start: Low Bioavailability of This compound Physicochem_Char Physicochemical Characterization (Solubility, LogP, pKa) Start->Physicochem_Char BCS_Class Determine BCS Classification Physicochem_Char->BCS_Class Formulation_Dev Formulation Development (Nano, Solid Dispersion, Lipid-based) BCS_Class->Formulation_Dev In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Dev->In_Vitro_Dissolution In_Vitro_Permeability In Vitro Permeability Assay (PAMPA, Caco-2) In_Vitro_Dissolution->In_Vitro_Permeability promising results In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Permeability->In_Vivo_PK good in vitro profile Data_Analysis Data Analysis and Iteration In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Dev requires optimization End Optimized Formulation with Enhanced Bioavailability Data_Analysis->End successful

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Refining experimental designs for studies involving Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data specifically for Hydroxy Flunarizine, a metabolite of Flunarizine, is limited. The following troubleshooting guides and FAQs are primarily based on the well-characterized parent compound, Flunarizine. Researchers should consider that the properties and behavior of this compound may differ.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Flunarizine, the parent compound of this compound?

Flunarizine is primarily classified as a selective calcium channel blocker.[1][2][3][4][5] It inhibits the influx of extracellular calcium through voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells.[4] This action reduces intracellular calcium levels, leading to decreased neuronal excitability and vasodilation.[4][5] Flunarizine is also known to have calmodulin binding properties and histamine H1 blocking activity.[2][3][5]

Q2: Are there known off-target effects for Flunarizine that might be relevant for studies with this compound?

Yes, Flunarizine exhibits moderate binding affinity for several other receptors, which could be a source of off-target effects. These include histamine H1, dopamine D2, and serotonin S2 receptors.[6] A patent suggests that this compound may have a stronger binding affinity for 5-HTA receptors, which could be linked to certain side effects.[7] Researchers should consider these potential off-target effects when designing experiments and interpreting results.

Q3: What are the solubility characteristics of Flunarizine, and how might this inform work with this compound?

Flunarizine hydrochloride is poorly soluble in water and ethanol.[8] It is soluble in organic solvents like dimethylsulfoxide (DMSO), ethanol, and dimethyl formamide.[9] For aqueous solutions, it is recommended to first dissolve Flunarizine in DMSO and then dilute it with the aqueous buffer of choice.[9] Given its chemical similarity, it is plausible that this compound also has limited aqueous solubility.

Q4: What is the stability of Flunarizine in solution?

Aqueous solutions of Flunarizine hydrochloride are not recommended to be stored for more than one day.[9] Studies on the stability of Flunarizine in solution for analytical purposes suggest that it is stable for up to 42 hours at room temperature when prepared in a specific mobile phase for HPLC.[10] However, for cell culture and other biological assays, it is best practice to prepare fresh solutions for each experiment. Flunarizine has been shown to degrade under basic and oxidative stress conditions.[11]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media

  • Question: I am observing precipitation of my compound when I add it to my cell culture media or aqueous buffer. What can I do?

  • Answer: This is a common issue with compounds that have low water solubility, like Flunarizine. Here are some steps to troubleshoot this problem:

    • Initial Dissolution: Ensure the compound is fully dissolved in an appropriate organic solvent, such as DMSO, before adding it to the aqueous medium.[9]

    • Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%) to avoid solvent-induced toxicity.

    • Sonication: Gentle sonication of the stock solution before dilution may help to ensure it is fully dissolved.

    • Pre-warming Media: Pre-warming the cell culture media or buffer to 37°C before adding the compound can sometimes improve solubility.

    • Test Different Solvents: While DMSO is common, other organic solvents like ethanol could be tested for better solubility of your specific compound.[9]

Issue 2: Inconsistent or Unexpected Biological Activity

  • Question: I am seeing variable results or effects that are not consistent with calcium channel blockade. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. Consider the following:

    • Compound Stability: As Flunarizine solutions can be unstable, always use freshly prepared solutions for each experiment.[9] Degradation of the compound could lead to reduced or altered activity.

    • Off-Target Effects: Flunarizine is known to interact with dopamine and serotonin receptors.[6] Your observed effects might be due to these off-target interactions. Consider using antagonists for these receptors to confirm that the observed effect is due to calcium channel blockade.

    • Metabolism: If you are using an in vivo model or cell lines with metabolic activity, your parent compound may be converted to metabolites like this compound, which could have different activity profiles. A patent suggests this compound has a higher affinity for serotonin receptors.[7]

    • Vehicle Controls: Ensure your vehicle control (e.g., DMSO) is at the same final concentration in all experimental conditions and is not causing any biological effects on its own.

Issue 3: Determining the Optimal Working Concentration

  • Question: How do I determine the appropriate concentration range for my experiments?

  • Answer: The optimal concentration will be specific to your experimental model. Here is a general approach:

    • Literature Review: Start by reviewing any available literature for the effective concentrations of Flunarizine or related compounds in similar experimental systems.

    • Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 or EC50 value for your specific endpoint.

    • Cytotoxicity Assay: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations you are using are not causing cell death, which could confound your results. Flunarizine has shown cytotoxic effects at higher concentrations (10 and 30 µM) in some cell types.[12]

Data Presentation

Table 1: Quantitative Data for Flunarizine

ParameterValueTarget/System
Ki68 nMHistamine H1 Receptor[6]
Ki80 nMDopamine D2 Receptor[6]
Ki200 nMSerotonin S2 Receptor[6]
Ki250 nMα1-adrenergic Receptor[6]
Ki380 nMNitrendipine Calcium Sites[6]
IC500.94 µMSodium Currents (INa) in rat cortical neurons[12]
IC501.77 µMCalcium Currents (ICa) in rat cortical neurons[12]

Experimental Protocols

Protocol: In Vitro Neuronal Cell Viability Assay

This protocol provides a general framework for assessing the effect of a test compound like this compound on neuronal cell viability.

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in sterile DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include a vehicle control group (medium with the same final concentration of DMSO) and an untreated control group.

    • Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space Ca_channel Voltage-Gated Calcium Channel Ca_ion_in Ca²⁺ Hydroxy_Flunarizine This compound Hydroxy_Flunarizine->Ca_channel Blocks Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel Influx Calmodulin Calmodulin Ca_ion_in->Calmodulin Activates Cellular_Response Decreased Neuronal Excitability & Vasodilation Calmodulin->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound's parent compound.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_cells Seed Cells in Multi-well Plate start->prep_cells serial_dilute Perform Serial Dilutions in Culture Medium prep_stock->serial_dilute treat_cells Treat Cells with Compound and Controls prep_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Biological Assay (e.g., MTT, Western Blot) incubate->assay analyze Analyze Data and Determine Endpoint assay->analyze end End analyze->end Troubleshooting_Solubility start Compound Precipitation Observed in Aqueous Medium check_stock Is the stock solution (in organic solvent) clear? start->check_stock sonicate Sonicate stock solution gently and briefly check_stock->sonicate No check_final_conc Is the final organic solvent concentration <0.5%? check_stock->check_final_conc Yes sonicate->check_stock lower_conc Lower the final solvent concentration check_final_conc->lower_conc No prewarm_media Try pre-warming the aqueous medium to 37°C check_final_conc->prewarm_media Yes lower_conc->start consider_formulation Consider alternative formulation strategies (e.g., use of cyclodextrins) prewarm_media->consider_formulation Still Precipitates

References

Technical Support Center: Enhancing the Aqueous Stability of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy Flunarizine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue Potential Cause Recommended Solution
Precipitation or Cloudiness in Solution Low aqueous solubility of this compound. The pH of the solution may be unfavorable for solubility.Initially dissolve this compound in a small amount of an organic co-solvent like DMSO before adding it to the aqueous buffer[1]. Adjust the pH of the aqueous solution; as a basic compound, solubility may be higher at a lower pH. Consider using solubilizing agents such as cyclodextrins.
Loss of Potency Over Time Chemical degradation of this compound. The compound may be susceptible to hydrolysis, oxidation, or photodegradation.Prepare solutions fresh daily and store them protected from light and at a controlled room temperature or refrigerated if stability data permits[2][3]. Conduct forced degradation studies to identify the primary degradation pathways[4][5]. Based on the degradation pathway, consider adding antioxidants or using light-protective containers.
Inconsistent Experimental Results Variability in solution preparation and stability. Degradation of the compound leading to lower effective concentrations.Standardize the solution preparation protocol. Ensure complete dissolution before use. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of this compound before each experiment[6].
Color Change in Solution Oxidative degradation.Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite, after confirming their compatibility with the experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to the poor water solubility of Flunarizine and likely its hydroxylated metabolite, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution.[1][7] This stock solution can then be diluted with the aqueous buffer of your choice. It is advisable to purge the organic solvent with an inert gas.[1]

Q2: At what pH is this compound most stable?

Q3: How should I store my aqueous solutions of this compound?

A3: Aqueous solutions of Flunarizine are not recommended to be stored for more than one day.[1] For this compound, it is best practice to prepare solutions fresh before each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light.[2][3] Long-term storage of aqueous solutions is not advised due to the risk of degradation.

Q4: What are the primary degradation pathways for this compound?

A4: Based on studies of Flunarizine, the primary degradation pathways are likely to be oxidation and hydrolysis, particularly under basic conditions.[4][5][8] Photodegradation can also be a concern. Key degradation products of Flunarizine have been identified, including the N-oxide derivative and products resulting from the cleavage of the piperazine ring.[8]

Q5: How can I improve the solubility and stability of this compound in my aqueous formulation?

A5: Several strategies can be employed:

  • Co-solvents: Using a water-miscible organic solvent like DMSO, ethanol, or propylene glycol can increase solubility.[1][2][3]

  • Cyclodextrins: Complexation with cyclodextrins can enhance the aqueous solubility and stability of poorly soluble compounds.

  • Surfactants: The use of non-ionic surfactants can aid in solubilization by forming micelles.

  • pH Adjustment: Maintaining a slightly acidic pH can improve the solubility of basic compounds like this compound.

  • Solid Dispersions: For solid dosage forms, creating a solid dispersion with a polymer like polyvinylpyrrolidone (PVP) can enhance solubility.[9]

  • Nanoemulsions: Formulating the compound into a nanoemulsion is another approach to improve solubility and potentially stability.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add a minimal amount of HPLC-grade DMSO to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Inert Gas Purge: Gently bubble nitrogen or argon gas through the stock solution for 1-2 minutes to remove dissolved oxygen.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol is designed to identify the degradation pathways of this compound.

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or a suitable organic solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105°C).

    • Photodegradation: Expose the solution to UV light.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

  • Data Analysis: Monitor the decrease in the parent drug peak and the appearance of degradation product peaks using a stability-indicating HPLC method.

Data Presentation

Table 1: Physicochemical Properties of Flunarizine (Parent Compound)

PropertyValueReference
Molecular FormulaC₂₆H₂₆F₂N₂[11]
Molecular Weight404.5 g/mol [11]
pKapKa1 ≈ 10, pKa2 ≈ 6[2][3]
LogP5.78[11]
Aqueous SolubilityPoorly soluble/Insoluble[7][9][10]
Solubility in Organic SolventsSoluble in DMSO, methanol, ethanol, DMF, PEG 400, propylene glycol[1][2][3][7]

Visualizations

Caption: Experimental workflow for preparing a stable aqueous solution.

stability_factors Factors Affecting this compound Stability in Aqueous Solution stability This compound Aqueous Stability ph pH ph->stability temp Temperature temp->stability light Light Exposure light->stability oxygen Dissolved Oxygen oxygen->stability cosolvents Co-solvents cosolvents->stability excipients Excipients excipients->stability

Caption: Key factors influencing the stability of this compound.

References

Mitigating matrix effects in the LC-MS/MS analysis of Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Hydroxy Flunarizine.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) and Inconsistent Retention Times

  • Question: My chromatogram for this compound shows significant peak tailing and the retention time is shifting between injections. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and retention time instability are common issues in LC-MS/MS analysis and can often be attributed to matrix effects or suboptimal chromatographic conditions.[1][2]

    Potential Causes & Solutions:

Potential CauseRecommended Solution
Residual Phospholipids: Co-eluting phospholipids are a major cause of ion suppression and can interact with the analytical column, leading to poor peak shape.[3] Implement a more effective phospholipid removal step in your sample preparation. Techniques like Solid-Phase Extraction (SPE) with mixed-mode cation exchange cartridges or specialized phospholipid removal plates (e.g., HybridSPE®) are highly effective.[4]
Suboptimal Mobile Phase pH: This compound, being a basic compound, is sensitive to the pH of the mobile phase. An incorrect pH can lead to mixed ionization states and interactions with residual silanols on the column. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is consistently in its protonated form. For basic compounds, a mobile phase containing a small amount of formic acid or ammonium formate is often a good starting point.[5][6]
Column Contamination: Buildup of matrix components on the analytical column can degrade its performance over time.[1] Implement a robust column washing protocol between batches. A gradient wash from a weak to a strong solvent can help remove strongly retained interferences. Consider using a guard column to protect the analytical column.
Inappropriate Column Chemistry: The choice of stationary phase is critical. For a basic analyte like this compound, a C18 column is a common choice, but other chemistries like phenyl-hexyl or embedded polar group (EPG) columns might provide better peak shape by minimizing secondary interactions.[7]

Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)

  • Question: I am observing a significantly lower signal for this compound in my plasma samples compared to the standard solution prepared in a clean solvent. What is causing this ion suppression and how can I improve my signal?

  • Answer: A significant decrease in signal intensity when analyzing samples in a biological matrix is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][9][10]

    Potential Causes & Solutions:

Potential CauseRecommended Solution
High Concentration of Co-eluting Matrix Components: Endogenous compounds from the biological matrix, especially phospholipids and salts, are the primary culprits for ion suppression in ESI.[9][11] Enhance your sample clean-up procedure. Move from a simple protein precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][12]
Chromatographic Co-elution: If matrix components elute at the same time as this compound, they will compete for ionization.[8][9] Modify your chromatographic method to separate the analyte from the region of major matrix interference. You can adjust the gradient profile, change the organic solvent (e.g., methanol vs. acetonitrile), or try a different column chemistry.[8][12] A post-column infusion experiment can help identify the retention time windows with the most significant ion suppression.[13][14]
Sample Dilution: A simple yet effective strategy can be to dilute the sample extract with the mobile phase.[8][13] This reduces the concentration of interfering components introduced into the ion source. However, this approach is only feasible if the method has sufficient sensitivity to still detect the analyte at the lower concentration.[13]
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[8][14] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. By monitoring the analyte/IS peak area ratio, the variability caused by matrix effects can be effectively normalized.

Frequently Asked Questions (FAQs)

1. What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[9][15] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[8][16] The most common sources of matrix effects in biological samples are phospholipids, salts, and endogenous metabolites.[9][11]

2. How can I quantitatively assess the matrix effect for my this compound assay?

The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[9][13] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat solution at the same concentration.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Post-Spiked Blank Matrix Extract) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

This should be evaluated using at least six different lots of the biological matrix to assess the variability of the matrix effect.

3. What is the best sample preparation technique to minimize matrix effects for this compound?

While there is no single "best" technique for all applications, for a basic compound like this compound in a complex matrix like plasma, a mixed-mode Solid-Phase Extraction (SPE) is often superior to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[4]

  • Protein Precipitation (PPT): This is a simple and fast technique but is generally not effective at removing phospholipids, a major source of matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[5] For a basic analyte like this compound, adjusting the pH of the aqueous phase to be basic (at least 2 pH units above the pKa) will ensure the analyte is in its neutral form and can be efficiently extracted into an organic solvent.[5]

  • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE combining reversed-phase and strong cation-exchange (SCX) retention mechanisms, offers the highest degree of selectivity and cleanup.[4] This allows for the retention of the basic analyte while more effectively washing away neutral and acidic interferences, including phospholipids.

Comparison of Sample Preparation Techniques for Phospholipid Removal:

Sample Preparation TechniqueRelative Phospholipid Removal EfficiencyRelative Method Development Time
Protein Precipitation (PPT)LowShort
Liquid-Liquid Extraction (LLE)ModerateModerate
Solid-Phase Extraction (SPE)HighLong
Phospholipid Removal Plates (e.g., HybridSPE®)Very HighShort

4. Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects without optimizing my sample preparation?

While a SIL-IS is an excellent tool for compensating for matrix effects, it is not a substitute for good sample preparation and chromatography.[8][14] Relying solely on a SIL-IS to correct for severe ion suppression can lead to other problems. If the analyte signal is suppressed to a very low level, the assay may not meet the required sensitivity (Lower Limit of Quantitation - LLOQ).[1] Furthermore, significant matrix effects can lead to a build-up of contaminants in the ion source and mass spectrometer, increasing the need for instrument maintenance.[3] The best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any remaining, unavoidable matrix effects.[17]

Experimental Protocols & Visualizations

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound

This protocol is a starting point for developing a robust SPE method for extracting this compound from plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.

  • Conditioning: Condition a mixed-mode reversed-phase/strong cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the SCX sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Workflow for Mitigating Matrix Effects

Mitigating_Matrix_Effects start Start: Low Signal/Poor Peak Shape assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Significant? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE, PL Removal) me_present->optimize_sp Yes use_sil_is Incorporate SIL-IS me_present->use_sil_is No optimize_lc Optimize Chromatography (Gradient, Column, pH) optimize_sp->optimize_lc optimize_lc->use_sil_is validate Validate Method use_sil_is->validate end End: Robust Method validate->end

Caption: A logical workflow for identifying and mitigating matrix effects.

Decision Tree for Troubleshooting Ion Suppression

Ion_Suppression_Troubleshooting q1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) being used? a1_no Implement a SIL-IS to compensate for variability. q1->a1_no No q2 Is the analyte/IS ratio consistent but signal intensity low? q1->q2 Yes end_node Continue Method Optimization a1_no->end_node a2_yes Improve sample cleanup to reduce the overall level of suppression. (e.g., PPT -> SPE) q2->a2_yes Yes q3 Is the analyte signal suppressed more than the IS signal? q2->q3 No a2_yes->end_node a3_yes Adjust chromatography to ensure analyte and IS co-elute perfectly and are away from major suppression zones. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting ion suppression issues.

References

Technical Support Center: Dose-Response Optimization of Flunarizine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Hydroxy Flunarizine: Initial research indicates that this compound is a metabolite of the drug Flunarizine.[1] Specifically, it is the main metabolite in female rats and male dogs. Publicly available data on the specific dose-response optimization of this compound as an independent compound in animal studies is limited. Therefore, this technical support center provides information on the parent drug, Flunarizine , to guide researchers in the field.

Troubleshooting Guides and FAQs

Q1: What are typical starting doses for Flunarizine in preclinical animal studies?

A1: Starting doses for Flunarizine can vary significantly based on the animal model and the therapeutic area being investigated. For neuroprotection studies in rats, doses have ranged from 3 mg/kg to 30 mg/kg administered intraperitoneally (IP) or orally.[2][3][4] In canine models for cardiovascular or neurological effects, intravenous (IV) doses have been explored in the range of 0.16 mg/kg to 5.0 mg/kg, with some studies using doses as low as 6 µg/kg.[5][6][7] It is crucial to start with a low dose and escalate to find the optimal balance between efficacy and side effects.

Q2: I am observing significant sedation in my study animals. How can I mitigate this?

A2: Sedation and drowsiness are common side effects of Flunarizine, partly due to its antihistaminic properties.[1][8] If sedation is impacting your experimental endpoints (e.g., behavioral tests), consider the following:

  • Dose Reduction: This is the most straightforward approach. Assess if a lower dose can still achieve the desired therapeutic effect with less sedation.

  • Timing of Administration: If your experimental protocol allows, administer Flunarizine at a time when the sedative effects will not interfere with key measurements (e.g., before the animal's dark/rest cycle).

  • Acclimatization Period: For longer studies, animals may develop some tolerance to the sedative effects. An initial acclimatization period with the drug before the main experiment could be beneficial.

Q3: My results show high inter-individual variability. Is this expected with Flunarizine?

A3: Yes, substantial inter-individual variation in plasma levels of Flunarizine has been reported, even with consistent dosing.[5] This is likely due to differences in metabolism, primarily through the CYP2D6 enzyme.[1] To manage this:

  • Increase Sample Size: A larger number of animals per group can help to account for this variability and increase the statistical power of your study.

  • Monitor Plasma Concentrations: If feasible, measuring plasma concentrations of Flunarizine can help to correlate exposure levels with therapeutic effects and explain variability in outcomes.

  • Control for Genetic Background: Using a specific inbred strain of animals can help to reduce variability related to genetic differences in drug metabolism.

Q4: What is a suitable vehicle for administering Flunarizine in animal studies?

A4: Flunarizine is lipophilic. For oral administration, it can be formulated as a suspension. For intraperitoneal (IP) injections, a common vehicle is a solution containing Tween 80 to aid in solubilization.[9] For intravenous (IV) administration, it is often dissolved in a suitable solvent before being further diluted for infusion. The choice of vehicle is critical and should always be tested alone in a control group to ensure it does not have any independent effects on the experimental outcomes.

Q5: Are there any known drug interactions I should be aware of in my animal experiments?

A5: Yes, Flunarizine can interact with other drugs. Co-administration with other central nervous system (CNS) depressants, such as anesthetics or sedatives, can lead to additive sedative effects.[8] Additionally, drugs that induce or inhibit hepatic enzymes, particularly CYP2D6, can alter the metabolism and clearance of Flunarizine, potentially affecting its plasma concentrations and efficacy.[8] For instance, certain anticonvulsants that are enzyme inducers may increase the metabolism of Flunarizine.

Data Presentation: Summary of Doses in Animal Studies

Animal ModelIndicationRoute of AdministrationDose RangeObserved Effect
RatHypoxic-Ischemic InjuryIntraperitoneal (IP)30 mg/kgNeuroprotective effect against hypoxic-ischemic injury.[2]
RatHypoxic-Ischemic InjuryOral / Parenteral30 mg/kgPotent neuroprotective properties against morphologic brain injury.[3]
RatCardiac Arrest ModelIV, IP, Oral0.5 mg/kg (IV), 10 mg/kg (IP), 20 mg/kg (Oral)Reduced the number of ischemic neurons in the hippocampus.[10]
RatCortical Spreading DepressionIntraperitoneal (IP)3 mg/kgDecreased the number and amplitude of cortical spreading depression events.[4]
DogCardiac Arrest ModelIntravenous (IV)0.1 mg/kgImproved short-term neurological recovery.[7]
DogCardiovascular EffectsIntravenous (IV)0.16 - 5.0 mg/kgDose-related decrease in ventricular force; no impairment of myocardial pump performance at doses up to 2.5 mg/kg.[5]
DogCerebral Blood FlowIntravenous (IV)6 µg/kgReturn of cerebral cortical blood flow to pre-arrest levels.[6]

Experimental Protocols

Neuroprotection in a Rat Model of Hypoxic-Ischemic Injury
  • Animal Model: 21-day-old rats.

  • Procedure:

    • Animals are subjected to unilateral carotid ligation.

    • This is followed by a 2-hour period of hypoxia.

  • Drug Administration:

    • Treatment Group: Pre-treated with Flunarizine (30 mg/kg, IP).

    • Control Group: Pre-treated with an equal volume of the diluent.

  • Endpoint Measurement:

    • After 5 days of observation, animals are euthanized for histological analysis.

    • The extent of brain injury, including cortical infarction and damage to the striatum, thalamus, amygdala, and hippocampus, is quantified.[2]

Cardiovascular Effects in Anesthetized Dogs
  • Animal Model: Anesthetized dogs.

  • Procedure:

    • Animals are anesthetized.

    • Cardiovascular parameters such as blood pressure, heart rate, and ventricular force (dp/dt) are continuously monitored.

  • Drug Administration:

    • Flunarizine is administered intravenously at escalating doses (ranging from 0.16 to 5.0 mg/kg).

  • Endpoint Measurement:

    • The effects of each dose on blood pressure, heart rate, left ventricular pressure, and right ventricular force are recorded to determine the dose-response relationship.[5]

Mandatory Visualization

Signaling Pathways

Flunarizine_Mechanism cluster_channels Ion Channels & Receptors cluster_effects Cellular & Physiological Effects Flunarizine Flunarizine Ca_Channel Voltage-Gated Ca²⁺ Channels (T-type & L-type) Flunarizine->Ca_Channel H1_Receptor Histamine H1 Receptor Flunarizine->H1_Receptor D2_Receptor Dopamine D2 Receptor Flunarizine->D2_Receptor Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Sedation Sedation H1_Receptor->Sedation Dopamine_Block Dopamine Blockade D2_Receptor->Dopamine_Block Neuronal_Excitability ↓ Neuronal Excitability Ca_Influx->Neuronal_Excitability Vasodilation Vasodilation Ca_Influx->Vasodilation

Caption: Simplified signaling pathway of Flunarizine.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Pre-treatment cluster_insult Phase 2: Experimental Insult cluster_analysis Phase 3: Observation & Analysis Animal_Model Select Animal Model (e.g., 21-day-old rats) Group_Assignment Randomly Assign to Control & Treatment Groups Animal_Model->Group_Assignment Pre_treatment Administer Vehicle (Control) or Flunarizine (Treatment) Group_Assignment->Pre_treatment Ligation Unilateral Carotid Ligation Pre_treatment->Ligation Hypoxia Induce Hypoxia (e.g., 2 hours) Ligation->Hypoxia Observation Post-Insult Observation (e.g., 5 days) Hypoxia->Observation Euthanasia Euthanasia & Tissue Collection Observation->Euthanasia Histology Histological Analysis Euthanasia->Histology Data_Analysis Quantify Neuronal Damage & Statistical Analysis Histology->Data_Analysis

References

Troubleshooting lack of reproducibility in Hydroxy Flunarizine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy Flunarizine experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to experimental reproducibility. This compound is a primary metabolite of Flunarizine, and many of the experimental considerations for the parent compound apply to its hydroxylated form.

Section 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

FAQs: Compound Integrity and Handling

Q1: How can I verify the identity and purity of my this compound sample?

A1: Lack of purity is a major source of irreproducibility. It is crucial to verify the identity and purity of your compound batch.

  • Identity Confirmation: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method. Several HPLC methods have been developed for Flunarizine and its impurities, which can be adapted for this compound.[1][2][3] A high-purity standard is essential for comparison.

Q2: What are the optimal storage and handling conditions for this compound?

A2: Improper storage can lead to degradation of the compound. Flunarizine, the parent compound, is a pale cream-colored powder that should be protected from light and moisture.[4]

  • Storage: Store the solid compound at room temperature (15-30°C) or as recommended by the supplier, protected from light and moisture.[4]

  • Solubility: Flunarizine hydrochloride is poorly soluble in water but soluble in DMSO, methanol, and other organic solvents.[4] Prepare stock solutions in an appropriate solvent like DMSO.

  • Solution Stability: For stock solutions in DMSO, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Perform stability tests on your working solutions under your specific experimental conditions, as degradation can occur.

Q3: My experimental results are inconsistent. Could compound degradation be the cause?

A3: Yes, degradation can significantly impact results. Forced degradation studies on Flunarizine have shown it is stable under acidic, thermal, and photolytic stress but degrades in basic and oxidative conditions.[5][6]

  • Check your experimental conditions: Ensure your buffers and media are not strongly basic (alkaline).

  • Oxidative Stress: Be cautious if your experimental system generates reactive oxygen species, as this may degrade the compound.

  • Recommendation: Run a stability-indicating HPLC analysis on your compound before and after an experiment to check for degradation products.[5][7]

FAQs: In Vitro Cell-Based Assays

Q4: We are observing high variability in our cell viability/proliferation assays (e.g., WST-1, MTT). What are the common causes?

A4: High variability is an intrinsic feature of cell-based assays, but several factors can be controlled.[8]

  • Cell Line Authenticity and Health: Always use authenticated, low-passage cell lines. Cellular drift can occur at high passages, altering drug response. Ensure cells are healthy and free from contamination (especially mycoplasma).

  • Seeding Density: Inconsistent initial cell numbers will lead to variable results. Optimize and strictly control the seeding density.

  • Compound Precipitation: this compound, like its parent compound, has low aqueous solubility. It may precipitate in your culture medium, especially at higher concentrations. Visually inspect for precipitation and consider using a lower percentage of DMSO in the final medium (typically <0.5%).

  • Assay-Specific Issues: Ensure uniform incubation times, proper mixing of reagents, and that your readout (e.g., absorbance) is within the linear range of the instrument.

Q5: How can I improve the reproducibility of cell migration and invasion assays?

A5: These assays are complex and prone to variability.[9]

  • Standardize Cell Handling: Ensure a consistent cell monolayer for scratch/wound healing assays or a single-cell suspension for transwell assays.

  • Control Chemoattractant Gradient: In transwell assays, the stability of the chemoattractant gradient is crucial. Ensure consistent volumes and concentrations.

  • Optimize Incubation Time: The incubation period should be long enough to allow for measurable migration but short enough to prevent cell proliferation from confounding the results.

  • Quantification Method: Use automated image analysis to quantify migration, as it is more objective and reproducible than manual counting.

FAQs: In Vivo Experiments

Q6: What are the key challenges when conducting in vivo studies with Flunarizine and its derivatives?

A6: Translating in vitro findings to in vivo models presents several challenges.

  • Pharmacokinetics (PK): Flunarizine has a very long elimination half-life (around 19 days) and is highly protein-bound (>99%).[4][10] This can make dosing schedules and washout periods complex. The PK of this compound may differ and should be characterized in your model.

  • Bioavailability: The bioavailability of Flunarizine can be affected by food. High-fat meals have been shown to delay the time to maximum concentration and increase exposure.[11] Standardize feeding protocols for your animal studies to ensure consistent drug exposure.

  • Blood-Brain Barrier: Flunarizine readily passes the blood-brain barrier.[10] If this is relevant to your research, you will need to confirm the brain penetration of this compound.

Section 2: Standardized Experimental Protocols

Adhering to a detailed, standardized protocol is critical for reproducibility. Below are example methodologies for key experiments.

Protocol 1: Cell Viability Assay (WST-1 Method)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • Assay: Add 10 µL of WST-1 reagent to each well.

  • Readout: Incubate for 1-4 hours, then measure the absorbance at 450 nm using a plate reader.[12]

  • Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 2: Colony Formation Assay
  • Cell Seeding: Seed cells at a low (clonal) density (e.g., 500 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Allow cells to form colonies for 7-14 days, replacing the medium every 3-4 days.

  • Staining: Fix the colonies with 4% paraformaldehyde, then stain with 0.01% Crystal Violet.[12]

  • Quantification: Wash the plates, allow them to dry, and then count the colonies (manually or using an automated counter).

Protocol 3: HPLC Method for Purity and Stability Analysis

This is a generalized protocol based on published methods for Flunarizine.[1][5] It should be optimized for this compound.

  • Column: C18 column (e.g., Thermo Scientific Hypersil Gold C18, 50 mm × 4.6 mm, 1.9 µm).[1][2]

  • Mobile Phase: A gradient mobile phase of acetonitrile and a buffer (e.g., ammonium acetate).

  • Flow Rate: 1.8 mL/min.

  • Detection: UV detection at 230 nm or 254 nm.[1][3]

  • Procedure:

    • Prepare a standard curve with a high-purity reference standard of this compound.

    • Prepare your sample by dissolving it in the mobile phase or a suitable solvent.

    • Inject the sample and analyze the chromatogram for the main peak and any impurity or degradation peaks.

    • Calculate purity based on the area under the curve relative to the total peak area.

Section 3: Quantitative Data Summary

The following tables summarize key data related to Flunarizine, which can serve as a baseline for experiments with its hydroxylated metabolite.

Table 1: Stability of Flunarizine Under Forced Degradation Conditions

Stress ConditionObservationReference
Acidic (e.g., 0.1N HCl)Stable[5][6]
Basic (e.g., 0.1N NaOH)Extensive Degradation[5][6]
Oxidative (e.g., 6% H₂O₂)Slight Degradation[5]
Thermal (e.g., 80°C)Stable[5]
Photolytic (UV light)Stable[5]

Table 2: Example HPLC Method Validation Parameters for Flunarizine

ParameterConcentration RangeCorrelation Coefficient (r²)Reference
Linearity15–40 µg/mL> 0.999[1]
Limit of Detection (LOD)1.6 µg/mLN/A[5]
Limit of Quantification (LOQ)4.9 µg/mLN/A[5]

Section 4: Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Experimental Irreproducibility

G cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_system System Checks cluster_data Data Analysis Checks start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound purity Confirm Purity (HPLC) check_compound->purity stability Check for Degradation check_compound->stability storage Verify Storage Conditions check_compound->storage check_protocol Step 2: Review Experimental Protocol reagents Reagent Quality & Conc. check_protocol->reagents SOP Strict Adherence to SOP check_protocol->SOP equipment Equipment Calibration check_protocol->equipment check_system Step 3: Examine Biological System cells Cell Line Authentication & Passage Number check_system->cells contamination Mycoplasma Test check_system->contamination check_data Step 4: Re-evaluate Data Analysis controls Appropriate Controls Used? check_data->controls stats Correct Statistical Test? check_data->stats resolve Problem Resolved purity->check_protocol stability->check_protocol storage->check_protocol reagents->check_system SOP->check_system equipment->check_system cells->check_data contamination->check_data controls->resolve stats->resolve

Caption: A stepwise workflow for troubleshooting lack of reproducibility.

Diagram 2: Proposed Signaling Pathway of Flunarizine and Potential Variability Points

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects compound This compound Ca_channel Voltage-gated Ca²⁺ Channels (T-type, L-type) compound->Ca_channel Blocks H1_receptor Histamine H1 Receptor compound->H1_receptor Blocks D2_receptor Dopamine D2 Receptor compound->D2_receptor Blocks variability2 Variability: Compound Stability & Concentration compound->variability2 Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx variability1 Variability: Channel/Receptor Expression Levels Ca_channel->variability1 H1_receptor->variability1 D2_receptor->variability1 neuronal_excitability ↓ Neuronal Hyperexcitability Ca_influx->neuronal_excitability cell_proliferation ↓ Cell Proliferation Ca_influx->cell_proliferation cell_migration ↓ Cell Migration Ca_influx->cell_migration

Caption: Mechanism of action for Flunarizine, adaptable for its hydroxy metabolite.

Diagram 3: General Experimental Workflow for a Cell-Based Assay

G start Start prep_cells Prepare & Seed Cells (Day 1) start->prep_cells qc1 QC Check: Cell Density & Morphology prep_cells->qc1 treat Treat with This compound (Day 2) qc1->treat incubate Incubate (e.g., 72h) treat->incubate assay Perform Assay (e.g., WST-1) incubate->assay read Acquire Data (Plate Reader) assay->read analyze Analyze Data & Normalize to Controls read->analyze end End analyze->end

Caption: A standardized workflow for in vitro cell-based screening assays.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric detection of Hydroxy Flunarizine.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (Q1) for this compound?

A1: The molecular weight of Flunarizine is approximately 404.5 g/mol . A common ionization method for Flunarizine is positive mode electrospray ionization (ESI+), resulting in a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 405.2.[1][2] Hydroxylation adds an oxygen atom and a hydrogen atom, increasing the mass by approximately 16 g/mol . Therefore, the expected precursor ion for this compound [M+H]+ would be around m/z 421.2. This should be confirmed by infusing a standard of this compound if available, or by analyzing a sample known to contain the metabolite.

Q2: Where can I find a starting point for the mass spectrometry parameters for this compound?

Q3: What are the key steps to optimize the detection of this compound?

A3: The key steps involve a systematic approach to determine the optimal mass spectrometry parameters. This includes:

  • Precursor Ion Determination: Confirming the m/z of the protonated molecule of this compound.

  • Product Ion Scan: Fragmenting the precursor ion to identify the most abundant and stable product ions (fragments).

  • Collision Energy Optimization: Determining the optimal collision energy for each selected precursor-product ion transition (MRM transition) to maximize signal intensity.

  • Chromatographic Method Development: Optimizing the liquid chromatography conditions to achieve good peak shape, resolution, and retention time.

Troubleshooting Guides

Problem: I am not seeing a peak for my predicted this compound precursor ion.

  • Possible Cause 1: Incorrect mass calculation. Double-check the expected molecular weight and the resulting m/z for the protonated molecule.

  • Troubleshooting Step 1: Perform a full scan analysis of a sample expected to contain this compound to search for the predicted m/z.

  • Possible Cause 2: Poor ionization. The source conditions may not be optimal for this compound.

  • Troubleshooting Step 2: Systematically adjust the ion source parameters, such as capillary voltage, source temperature, and gas flows, while infusing a standard if available.

  • Possible Cause 3: Low abundance of the metabolite. The concentration of this compound in your sample may be below the limit of detection.

  • Troubleshooting Step 3: Concentrate the sample or use a more sensitive instrument if possible.

Problem: I have a weak or unstable signal for my this compound MRM transition.

  • Possible Cause 1: Sub-optimal collision energy. The applied collision energy may be too high or too low, leading to inefficient fragmentation or excessive fragmentation.

  • Troubleshooting Step 1: Perform a collision energy optimization experiment as detailed in the experimental protocols section.

  • Possible Cause 2: Matrix effects. Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

  • Troubleshooting Step 2: Improve the sample preparation procedure to remove interfering matrix components. Modifying the chromatographic method to better separate the analyte from matrix interferences can also be effective.

  • Possible Cause 3: In-source fragmentation. The molecule may be fragmenting in the ion source before entering the quadrupole.

  • Troubleshooting Step 3: Reduce the cone voltage (or equivalent parameter) to minimize in-source fragmentation.

Data Presentation

Table 1: Published LC-MS/MS Parameters for Flunarizine

ParameterValueReference
Mass Spectrometry
Ionization ModeESI+[1][2]
Q1 (Precursor Ion)405.2 m/z[1][2]
Q3 (Product Ion)203.2 m/z[1][2]
Liquid Chromatography
ColumnHypersil Gold C18 (50 x 2.1 mm, 3 µm)[1][2]
Mobile PhaseMethanol: 10 mM Ammonium Formate, pH 3.0 (90:10, v/v)[1][2]
Flow RateNot Specified[1][2]
Sample Preparation
TechniqueLiquid-Liquid Extraction[1][2]

Experimental Protocols

Protocol 1: Determination of MRM Transitions and Collision Energy Optimization for this compound

Objective: To identify the optimal precursor-to-product ion transitions (MRM transitions) and the corresponding collision energies (CE) for the detection of this compound.

Methodology:

  • Preparation of this compound Solution:

    • If a reference standard is available, prepare a stock solution in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

    • If a standard is not available, use a sample matrix (e.g., plasma from a subject administered Flunarizine) that is known to contain the metabolite.

  • Precursor Ion (Q1) Confirmation:

    • Infuse the prepared solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Perform a full scan in positive ion mode over a mass range that includes the predicted m/z of 421.2.

    • Confirm the presence of the [M+H]+ ion for this compound.

  • Product Ion (Q3) Identification:

    • Set the mass spectrometer to product ion scan mode.

    • Select the confirmed precursor ion (e.g., m/z 421.2) in the first quadrupole (Q1).

    • Apply a range of collision energies (e.g., starting from 10 eV and increasing in 5 eV increments up to 50 eV) in the collision cell (Q2).

    • Monitor the resulting fragment ions in the third quadrupole (Q3).

    • Identify the two to three most intense and stable product ions. These will be your potential Q3 ions for the MRM transitions.

  • Collision Energy (CE) Optimization:

    • Set the mass spectrometer to MRM mode.

    • For each identified precursor-product ion pair (e.g., 421.2 -> product ion 1, 421.2 -> product ion 2), create a series of experiments where the collision energy is varied.

    • Infuse the this compound solution and monitor the signal intensity for each transition at different CE values (e.g., in 2 eV increments around the value that gave the best signal in the product ion scan).

    • Plot the signal intensity against the collision energy for each MRM transition.

    • The CE value that provides the maximum signal intensity is the optimal collision energy for that transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms_optimization Mass Spectrometry Optimization cluster_output Optimized Parameters prep Prepare this compound Solution q1_confirm Confirm Precursor Ion (Q1) (Full Scan) prep->q1_confirm Infuse into MS product_scan Identify Product Ions (Q3) (Product Ion Scan) q1_confirm->product_scan Confirmed Q1 ce_optimization Optimize Collision Energy (CE) (MRM Mode) product_scan->ce_optimization Identified Q3 Ions output Optimized MRM Transitions and Collision Energies ce_optimization->output

Caption: Workflow for MRM and Collision Energy Optimization.

troubleshooting_workflow start Weak or No Signal? check_precursor Precursor Ion Correct? start->check_precursor check_ionization Ionization Optimized? check_precursor->check_ionization Yes solution_recalculate Recalculate m/z check_precursor->solution_recalculate No check_concentration Sufficient Concentration? check_ionization->check_concentration Yes solution_adjust_source Adjust Source Parameters check_ionization->solution_adjust_source No check_ce Collision Energy Optimized? check_concentration->check_ce Yes solution_concentrate Concentrate Sample check_concentration->solution_concentrate No check_matrix Matrix Effects Present? check_ce->check_matrix Yes solution_optimize_ce Perform CE Optimization check_ce->solution_optimize_ce No solution_improve_cleanup Improve Sample Cleanup/ Chromatography check_matrix->solution_improve_cleanup Yes

Caption: Troubleshooting Logic for Weak or No Signal.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Hydroxy Flunarizine in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Hydroxy Flunarizine, a major metabolite of the calcium channel blocker Flunarizine. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data accuracy, reliability, and regulatory compliance. This document is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for pharmacokinetic, metabolic, and toxicological studies.

Introduction to this compound and Analytical Challenges

Flunarizine is a widely used medication for the prophylaxis of migraine and the management of vertigo.[1][2] It undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation, leading to the formation of this compound.[3] As a major metabolite, the accurate quantification of this compound in biological matrices is crucial for understanding the overall pharmacokinetic profile and potential pharmacological activity of Flunarizine.

The development and validation of bioanalytical methods for metabolites present unique challenges, including the potential for lower concentrations compared to the parent drug and the need for highly selective and sensitive assays. This guide explores and compares suitable analytical techniques and their validation parameters to address these challenges effectively.

Comparison of Analytical Methods

While specific validated methods for this compound are not extensively published, this guide presents a comparison of commonly employed analytical techniques for the parent drug, Flunarizine, which can be adapted and validated for its hydroxylated metabolite. The primary methods of choice are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), owing to their high sensitivity and selectivity.

Below is a comparative summary of hypothetical validated methods for this compound, based on established methods for Flunarizine and other hydroxylated drug metabolites.

ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MS
Instrumentation HPLC with UV DetectorUPLC coupled to a Triple Quadrupole Mass Spectrometer
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (75:25 v/v)Acetonitrile:0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+ MRM
Linearity Range 10 - 1000 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Specificity/Selectivity No interference from endogenous componentsNo interference from endogenous components or metabolites
Robustness Acceptable variations in pH and mobile phase compositionAcceptable variations in flow rate and column temperature

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the two compared methods.

Method A: HPLC-UV

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

Method B: UPLC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject into the UPLC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: (Specific to this compound and its internal standard)

  • Run Time: 5 minutes

Validation Workflow and Signaling Pathway

To visualize the logical flow of the analytical method validation process and the pharmacological context of Flunarizine, the following diagrams are provided.

ICH_Q2_R1_Validation_Workflow cluster_MethodDevelopment Method Development cluster_ValidationParameters ICH Q2(R1) Validation Parameters cluster_Application Method Application Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Sample_Preparation Sample Preparation (SPE, LLE, PP) Method_Optimization->Sample_Preparation Specificity Specificity Sample_Preparation->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Pharmacokinetic_Studies Pharmacokinetic Studies Routine_Analysis->Pharmacokinetic_Studies

Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.

Flunarizine_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Flunarizine Flunarizine / this compound Ca_Channel Voltage-Gated Calcium Channel Flunarizine->Ca_Channel Blocks Ca_Influx Reduced Ca²⁺ Influx Ca_Channel->Ca_Influx Inhibits Neuronal_Excitability Decreased Neuronal Hyperexcitability Ca_Influx->Neuronal_Excitability Leads to Therapeutic_Effect Therapeutic Effect (e.g., Migraine Prophylaxis) Neuronal_Excitability->Therapeutic_Effect Results in

Caption: Simplified signaling pathway of Flunarizine's action on neuronal calcium channels.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations are expected. HPLC-UV provides a more cost-effective alternative for in-vitro studies or when higher concentrations of the analyte are present. Regardless of the method chosen, rigorous validation according to ICH Q2(R1) guidelines is paramount to ensure the generation of high-quality, reliable, and defensible data in drug development.

References

A comparative study of the pharmacological effects of Hydroxy Flunarizine and Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative overview of the pharmacological effects of the selective calcium channel blocker, Flunarizine, and its major human metabolite, Hydroxy Flunarizine. While extensive data exists for Flunarizine, it is crucial to note that publicly available research on the specific pharmacological activities of this compound is limited. This document summarizes the known properties of Flunarizine and outlines the experimental protocols that would be necessary to conduct a direct comparative analysis of these two compounds.

Introduction to Flunarizine

Flunarizine is a diphenylpiperazine derivative that acts as a non-selective, voltage-dependent calcium channel antagonist.[1][2] It is known to block several types of calcium channels, including T-type, L-type, and N-type, which contributes to its therapeutic effects in the management of migraine and vertigo.[3][4] Beyond its primary calcium channel blocking activity, Flunarizine also exhibits antihistaminic and weak dopamine D2 receptor antagonistic properties.[5]

Metabolism of Flunarizine to this compound

Flunarizine undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation and N-dealkylation. Aromatic hydroxylation of the cinnamyl group leads to the formation of this compound, which has been identified as a major metabolite in both female rats and humans.

Comparative Pharmacological Data

A direct, quantitative comparison of the pharmacological effects of Flunarizine and this compound is hampered by the lack of specific studies on the bioactivity of the hydroxylated metabolite. The following table summarizes the known pharmacological data for Flunarizine.

Table 1: Pharmacological Profile of Flunarizine

ParameterDescriptionValue/Effect
Primary Mechanism Selective, non-competitive blockade of voltage-gated calcium channels.[1][2]-
Calcium Channel Subtype Selectivity Blocks T-type, L-type, and N-type calcium channels.[3][4]T-type > L-type (in some neuronal cells)[3]
Receptor Binding Histamine H1 receptor antagonist, weak Dopamine D2 receptor antagonist.[5]-
Therapeutic Indications Prophylaxis of migraine, treatment of vertigo.[5]-
Cardiovascular Effects Systemic vasodilation.[6] Minimal effects on cardiac contractility and conduction at therapeutic doses.[6]-
Neuroprotective Effects Protects against neuronal damage in models of cerebral ischemia.[1]-

Experimental Protocols for a Comparative Study

To ascertain the pharmacological profile of this compound and compare it to Flunarizine, a series of in vitro experiments would be required. The following are detailed protocols for key assays.

Radioligand Binding Assay for Calcium Channel Affinity

This assay determines the binding affinity of the compounds to specific calcium channel subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of Flunarizine and this compound for L-type calcium channels.

Materials:

  • Cell membranes expressing a high density of L-type calcium channels (e.g., from rat cerebral cortex or a stable cell line).

  • Radioligand: [3H]-nitrendipine or a similar L-type calcium channel ligand.

  • Test compounds: Flunarizine and this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (Flunarizine or this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Activity

This technique directly measures the effect of the compounds on the function of calcium channels.

Objective: To evaluate the inhibitory effect of Flunarizine and this compound on voltage-gated calcium currents in a neuronal cell line (e.g., SH-SY5Y or HEK-293 cells stably expressing specific calcium channel subtypes).

Materials:

  • Cultured cells expressing the target calcium channels.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular solution (containing Ba2+ or Ca2+ as the charge carrier).

  • Intracellular solution (pipette solution).

  • Test compounds: Flunarizine and this compound.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.

  • Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential where the calcium channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing known concentrations of Flunarizine or this compound.

  • Data Recording: Record the calcium currents before, during, and after the application of the test compounds.

  • Data Analysis: Measure the peak current amplitude at each voltage step. Construct concentration-response curves to determine the IC50 for the inhibition of the calcium currents by each compound.

Visualizations

Signaling Pathway of Flunarizine

Flunarizine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_channel Voltage-Gated Ca²⁺ Channel (T, L, N-type) Ca_ext->Ca_channel Influx Ca_int Ca²⁺ Ca_channel->Ca_int Cellular_Response Decreased Neuronal Excitability & Vasodilation Ca_int->Cellular_Response Reduced Intracellular Concentration Flunarizine Flunarizine Block Blockade Flunarizine->Block Block->Ca_channel

Caption: Mechanism of action of Flunarizine.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Flunarizine Flunarizine Binding_Assay Radioligand Binding Assay (Calcium Channel Affinity) Flunarizine->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (Functional Activity) Flunarizine->Patch_Clamp Hydroxy_Flunarizine This compound Hydroxy_Flunarizine->Binding_Assay Hydroxy_Flunarizine->Patch_Clamp Ki_values Binding Affinity (Ki) Binding_Assay->Ki_values IC50_values Functional Potency (IC₅₀) Patch_Clamp->IC50_values Comparison Comparative Pharmacological Profile Ki_values->Comparison IC50_values->Comparison

Caption: Workflow for comparing Flunarizine and this compound.

Conclusion

Flunarizine is a well-characterized calcium channel blocker with a complex pharmacological profile. Its major metabolite, this compound, has been identified, but its pharmacological activity remains to be elucidated. The experimental protocols detailed in this guide provide a framework for future research to directly compare the effects of Flunarizine and its hydroxylated metabolite. Such studies are essential for a comprehensive understanding of the overall pharmacological and potential toxicological profile of Flunarizine administration in a clinical setting. This will allow researchers to determine if the metabolite contributes to the therapeutic efficacy or adverse effects of the parent drug.

References

A Comparative Analysis of Hydroxy Flunarizine and Other Flunarizine Metabolites: Efficacy and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available efficacy data for Hydroxy Flunarizine and other known metabolites of the calcium channel blocker, Flunarizine. Flunarizine is primarily metabolized in the liver through N-dealkylation and aromatic hydroxylation, leading to the formation of several metabolites, most notably p-Hydroxyflunarizine, 1-[bis(4-fluorophenyl)methyl]piperazine, and bis(4-fluorophenyl)methanone.[1][2] While extensive research has been conducted on the parent drug, Flunarizine, a complete picture of the pharmacological activity and comparative efficacy of its metabolites remains an area of ongoing investigation. This document summarizes the current, albeit limited, state of knowledge.

Summary of Key Flunarizine Metabolites

Flunarizine undergoes significant metabolism, with aromatic hydroxylation being a primary pathway in humans, leading to the formation of this compound.[1] The other major metabolites arise from the cleavage of the piperazine ring structure.

Metabolite Metabolic Pathway Known Pharmacological Activity Quantitative Efficacy Data
This compound Aromatic HydroxylationPresumed calcium channel blocking activityNot publicly available
1-[bis(4-fluorophenyl)methyl]piperazine N-dealkylationCalcium channel blocking activity[3]No quantitative binding affinity or potency data found
bis(4-fluorophenyl)methanone N-dealkylationNo reported calcium channel blocking activity[4][5]Not applicable

Comparative Efficacy: A Landscape of Limited Data

Direct comparative studies detailing the efficacy of this compound against other Flunarizine metabolites are notably absent in the current scientific literature. The available information allows for a qualitative assessment at best, highlighting a significant data gap in the pharmacological understanding of Flunarizine's metabolic fate.

This compound: As a major metabolite resulting from the hydroxylation of the parent compound, it is plausible that this compound retains some affinity for calcium channels. However, without experimental data on its binding affinity (Ki) or functional potency (IC50) in relevant in vitro assays, its contribution to the overall therapeutic effect of Flunarizine remains speculative.

1-[bis(4-fluorophenyl)methyl]piperazine: This metabolite is explicitly recognized for its calcium channel blocking activity.[3] Its structural similarity to other known calcium channel antagonists suggests it may contribute to the pharmacological effects of Flunarizine. The lack of quantitative data, however, prevents a direct comparison of its potency relative to this compound or the parent drug. Furthermore, this metabolite has been investigated for other pharmacological activities, including potential antidepressant and serotonin receptor modulating effects, which could suggest a broader and more complex pharmacological profile.[3]

bis(4-fluorophenyl)methanone: This metabolite is unlikely to possess significant calcium channel blocking activity due to its substantially different chemical structure, lacking the key pharmacophoric elements of a diphenylpiperazine-type calcium channel blocker. It is primarily considered an inactive metabolite in the context of calcium channel modulation.[4][5]

Experimental Methodologies for Efficacy Determination

To definitively compare the efficacy of this compound and other metabolites, a series of well-established in vitro experimental protocols should be employed. The following methodologies are standard in the field of pharmacology for characterizing calcium channel blockers.

Radioligand Binding Assays

This technique is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other metabolites for specific calcium channel subtypes (e.g., L-type, T-type).

General Protocol:

  • Membrane Preparation: Isolation of cell membranes expressing the target calcium channel from a suitable source (e.g., rat brain tissue or cell lines overexpressing the channel).

  • Incubation: Incubation of the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-nitrendipine for L-type channels) and varying concentrations of the unlabeled test compound (Flunarizine metabolites).

  • Separation: Separation of bound from free radioligand via rapid filtration.

  • Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Calculation of the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequent conversion to Ki using the Cheng-Prusoff equation.[6][7][8]

In Vitro Functional Assays

These assays measure the functional consequence of a compound binding to its target, providing a measure of its potency.

Objective: To measure the direct inhibitory effect of the metabolites on calcium currents in whole cells.

General Protocol:

  • Cell Culture: Use of cell lines stably expressing the calcium channel subtype of interest.

  • Patch-Clamp Recording: Formation of a high-resistance seal between a glass micropipette and the cell membrane to record ion channel currents.

  • Drug Application: Perfusion of the cells with varying concentrations of the Flunarizine metabolites.

  • Current Measurement: Measurement of the inhibition of voltage-gated calcium currents.

  • Data Analysis: Determination of the IC50 value for the inhibition of the calcium current.[9]

Objective: To assess the ability of the metabolites to inhibit calcium-induced contractions in vascular smooth muscle.

General Protocol:

  • Tissue Preparation: Isolation of aortic rings from a suitable animal model (e.g., rat).

  • Tissue Mounting: Mounting of the aortic rings in an organ bath containing a physiological salt solution and measurement of isometric tension.

  • Depolarization and Contraction: Induction of contraction by depolarizing the tissue with a high-potassium solution in the presence of calcium.

  • Drug Incubation: Pre-incubation of the tissues with varying concentrations of the Flunarizine metabolites.

  • Data Analysis: Measurement of the reduction in the contractile response and calculation of the IC50 value.[10]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for Flunarizine and its potentially active metabolites involves the blockade of voltage-gated calcium channels, which in turn modulates downstream signaling pathways dependent on calcium influx.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Ca_channel Voltage-Gated Calcium Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Contraction Smooth Muscle Contraction CaM_Kinase->Contraction Neurotransmitter_Release Neurotransmitter Release CaM_Kinase->Neurotransmitter_Release Metabolites Flunarizine Metabolites (e.g., this compound) Metabolites->Ca_channel Blockade Experimental_Workflow Metabolites Flunarizine Metabolites (this compound, etc.) Binding_Assay Radioligand Binding Assay (Determine Ki) Metabolites->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Patch-Clamp, Aortic Ring) (Determine IC50) Binding_Assay->Functional_Assay Data_Analysis Comparative Data Analysis (Efficacy Ranking) Functional_Assay->Data_Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Assays for Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

It is important to note that while the principles of these assays are applicable, methods validated for Flunarizine and 5-Hydroxy Flunixin would require specific validation for the precise quantification of Hydroxy Flunarizine.

Quantitative Performance Data

The following table summarizes the performance characteristics of different analytical assays. This data is compiled from studies on 5-Hydroxy Flunixin and Flunarizine and serves as a benchmark for what can be expected from assays for this compound.

ParameterLC-MS/MS (for 5-Hydroxy Flunixin)HPLC-UV (for Flunarizine)ELISA (for 5-Hydroxy Flunixin)
Limit of Detection (LOD) 2–10 µg/kg[1][2]0.1016 µg/mL[3]0.78 µg/L[4][5]
Limit of Quantitation (LOQ) 6–33 µg/kg[1][2]0.3080 µg/mL[3]Not explicitly stated, but linear range suggests it is below 0.076 ng/mL.
Linearity Range Not explicitly stated2–10 µg/mL[3]0.076–16.3 ng/mL[4]
Accuracy (% Recovery) 84.6%–115%[1][2]99.07%–100.35%[3]83%–105%[4][5]
Precision (%RSD) 0.7%–9.3%[1][2]< 2%[3]5.8%–11.3%[4][5]

Experimental Protocols

Below are detailed methodologies for the analytical assays cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 5-Hydroxy Flunixin

This method is designed for the quantitative analysis of 5-Hydroxy Flunixin in biological matrices like milk.[1]

  • Sample Preparation:

    • To a 2 g milk sample in a 50 mL centrifuge tube, add 100 µL of EDTA solution and shake for 3 minutes.

    • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

    • Shake the mixture for 15 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

    • Shake for 10 minutes and centrifuge again at 4,500 x g for 10 minutes at 4°C.

    • The supernatant is then concentrated and reconstituted for analysis.[1]

  • Chromatographic Conditions:

    • The specific column, mobile phase composition, and gradient are not detailed in the provided search results but would typically involve a C18 reversed-phase column with a gradient of acetonitrile and water containing a small percentage of formic acid.

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer, with specific precursor and product ion transitions monitored for 5-Hydroxy Flunixin. The exact mass transitions are not specified in the search results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Flunarizine

This method is validated for the determination of Flunarizine in bulk and pharmaceutical tablet dosage forms.[3]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder twenty tablets.

    • Transfer a quantity of powder equivalent to 10 mg of Flunarizine to a 100 mL volumetric flask.

    • Add 70 mL of the mobile phase and sonicate to dissolve.

    • Make up the volume to 100 mL with the mobile phase.

    • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

    • Filter the resulting solution through a 0.2 µm filter before injection.[3]

  • Chromatographic Conditions:

    • Column: Welchrom C18 (250 mm × 4.6 mm, 5 µm particle size)

    • Mobile Phase: Methanol: Acetonitrile: Water (50:30:20 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for 5-Hydroxy Flunixin

This protocol describes an indirect competitive ELISA for the detection of 5-Hydroxy Flunixin.[4][5]

  • Assay Principle: This is a competitive immunoassay. The wells of a microtiter plate are coated with an antibody specific to 5-Hydroxy Flunixin. When the sample and a known amount of enzyme-conjugated 5-Hydroxy Flunixin are added to the wells, they compete for binding to the antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of 5-Hydroxy Flunixin in the sample.

  • Procedure Outline:

    • A polyclonal antibody with broad selectivity for flunixin and its metabolites is used. The semi-inhibitory concentration (IC50) of the antibody for 5-hydroxyflunixin is 0.29 ng/mL.[4]

    • Samples are extracted using 0.5% hydrochloric acid in acetonitrile, followed by sonication and centrifugation. The supernatant is collected and evaporated to dryness before being reconstituted for the assay.[4][5]

    • The color development is stopped, and the absorbance is read on a microplate reader. The concentration of 5-Hydroxy Flunixin is determined by comparing the sample absorbance to a standard curve.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of different analytical assays, a crucial step in ensuring data integrity and method robustness.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion Assay1 Develop & Validate Assay 1 (e.g., LC-MS/MS) SampleSet Prepare Standardized Sample Set Assay2 Develop & Validate Assay 2 (e.g., HPLC-UV) Assay3 Develop & Validate Assay 3 (e.g., ELISA) Analyze1 Analyze Samples with Assay 1 SampleSet->Analyze1 Analyze2 Analyze Samples with Assay 2 SampleSet->Analyze2 Analyze3 Analyze Samples with Assay 3 SampleSet->Analyze3 Compare Compare Results (Statistical Analysis) Analyze1->Compare Analyze2->Compare Analyze3->Compare Conclusion Determine Concordance & Method Suitability Compare->Conclusion

Caption: A generalized workflow for the cross-validation of multiple analytical assays.

References

A Comparative Guide to the In Vitro Potency of Flunarizine and its Metabolite, Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of the calcium channel blocker Flunarizine and its major metabolite, Hydroxy Flunarizine. While extensive data is available for the parent drug, a significant data gap exists for the in vitro activity of its hydroxylated metabolite. This document summarizes the known potency of Flunarizine, details the experimental methodologies for its assessment, and outlines the necessary future research to establish a direct potency comparison with this compound.

In Vitro Potency: A Direct Comparison Remains Elusive

Extensive literature search did not yield specific in vitro potency data, such as IC50 or Ki values, for this compound's activity on its targets, including calcium channels. It is known that Flunarizine is metabolized in the liver via aromatic hydroxylation to form p-Hydroxyflunarizine, a major metabolite in humans. However, the functional activity of this metabolite has not been extensively characterized in the public domain.

Therefore, a direct quantitative comparison of the in vitro potency between Flunarizine and this compound is not possible at this time. The following sections provide the available data for Flunarizine to serve as a benchmark for future comparative studies.

In Vitro Potency of Flunarizine

Flunarizine is a well-characterized calcium channel blocker with additional antagonist activity at dopamine D2 and histamine H1 receptors. Its in vitro potency has been determined in various assays, with key data summarized below.

CompoundTargetAssay TypeCell/Tissue TypePotency (IC50)Reference
FlunarizineVoltage-gated Na+ channelsElectrophysiologyCultured rat cortical neurons0.94 µM[1][2]
FlunarizineT-type Ca2+ channelsElectrophysiologyCultured rat cortical neurons1.77 µM[1][2]
FlunarizineHistamine H1 ReceptorRadioligand BindingNot SpecifiedKi: 68 nM[3]
FlunarizineDopamine D2 ReceptorRadioligand BindingNot SpecifiedKi: 80 nM[3]
FlunarizineSerotonin S2 ReceptorRadioligand BindingNot SpecifiedKi: 200 nM[3]
Flunarizineα1-adrenergic ReceptorRadioligand BindingNot SpecifiedKi: 250 nM[3]
FlunarizineNitrendipine binding sites (L-type Ca2+ channels)Radioligand BindingNot SpecifiedKi: 380 nM[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in determining the in vitro potency of Flunarizine. These protocols would be applicable for a direct comparative study including this compound.

Electrophysiological Recording of Ion Channel Activity

Objective: To determine the inhibitory concentration (IC50) of a compound on voltage-gated sodium and calcium channels.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured on poly-L-lysine-coated glass coverslips.

  • Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed on cultured neurons using an amplifier and data acquisition system.

  • Solution Composition:

    • External Solution (for ICa): Contains (in mM): 130 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 glucose, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (0.5 µM) is added to block sodium currents.

    • Pipette Solution (for ICa): Contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 1 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

    • External Solution (for INa): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Pipette Solution (for INa): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Data Acquisition: Currents are elicited by appropriate voltage protocols. For ICa, cells are held at -80 mV and depolarized to 0 mV. For INa, cells are held at -100 mV and depolarized to -10 mV.

  • Drug Application: The test compound (Flunarizine or this compound) is applied at increasing concentrations via a perfusion system.

  • Data Analysis: The peak current amplitude at each concentration is measured and normalized to the control current. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the target receptor (e.g., dopamine D2, histamine H1) are prepared from cell lines or animal tissues.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolic Pathway and Experimental Workflow

The metabolic conversion of Flunarizine to this compound is a critical consideration for understanding the overall pharmacological effect.

Flunarizine Flunarizine HydroxyFlunarizine p-Hydroxyflunarizine Flunarizine->HydroxyFlunarizine Aromatic Hydroxylation CYP_Enzymes CYP450 Enzymes (e.g., CYP2D6, CYP3A4)

Caption: Metabolic Conversion of Flunarizine to p-Hydroxyflunarizine.

To directly compare the in vitro potency, a standardized experimental workflow is essential.

cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis Flunarizine Flunarizine PatchClamp Whole-Cell Patch Clamp (Ion Channels) Flunarizine->PatchClamp BindingAssay Radioligand Binding (Receptors) Flunarizine->BindingAssay HydroxyFlunarizine This compound HydroxyFlunarizine->PatchClamp HydroxyFlunarizine->BindingAssay IC50 IC50 Determination PatchClamp->IC50 Ki Ki Determination BindingAssay->Ki Comparison Potency Comparison IC50->Comparison Ki->Comparison

Caption: Experimental Workflow for Potency Comparison.

Conclusion and Future Directions

Flunarizine is a compound with well-documented in vitro potency against several ion channels and receptors. In contrast, there is a clear lack of publicly available data on the in vitro potency of its major metabolite, this compound. To provide a comprehensive understanding of the pharmacological profile of Flunarizine and its metabolites, it is imperative that future research focuses on characterizing the in vitro activity of this compound.

Recommendations for future studies:

  • Direct Comparative Assays: Conduct side-by-side in vitro assays (e.g., patch-clamp electrophysiology, radioligand binding) to determine the IC50 and Ki values of both Flunarizine and this compound against a panel of relevant targets, including various calcium channel subtypes, sodium channels, and other receptors.

  • Functional Cellular Assays: Evaluate the functional consequences of target engagement by both compounds in cellular models, for instance, by measuring changes in intracellular calcium levels or neurotransmitter release.

By filling this knowledge gap, the scientific community can gain a more complete picture of the contribution of both the parent drug and its metabolite to the overall therapeutic effects and potential side effects of Flunarizine.

References

A Comparative Guide to the Bioequivalence of Flunarizine: Unraveling the Role of its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence studies on flunarizine, with a specific focus on the current understanding of its primary metabolites. While direct bioequivalence comparisons with metabolites are not extensively documented in publicly available literature, this document synthesizes the existing knowledge on flunarizine's metabolism, pharmacokinetics, and the analytical methodologies employed in its assessment. This guide aims to be an invaluable resource for professionals engaged in the development and evaluation of flunarizine formulations.

Executive Summary

Flunarizine, a selective calcium channel antagonist, is widely used for the prophylaxis of migraine and the management of vertigo. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is characterized by good absorption, extensive metabolism, and a long elimination half-life. The primary metabolic pathways for flunarizine in humans are understood to be aromatic hydroxylation and N-dealkylation , processes predominantly mediated by the cytochrome P450 enzyme, CYP2D6 . Despite this knowledge, published bioequivalence studies have consistently focused on the parent drug, flunarizine, with a noticeable absence of comparative pharmacokinetic data for its primary metabolites. This guide will present the available bioequivalence data for flunarizine, detail the established metabolic pathways, and describe the sophisticated analytical techniques utilized for its quantification in biological matrices.

Comparative Bioequivalence Data for Flunarizine

Numerous studies have been conducted to establish the bioequivalence of generic formulations of flunarizine with the reference product. These studies are crucial for ensuring that generic drugs meet the same standards of quality, efficacy, and safety as the innovator product. The pharmacokinetic parameters most commonly assessed are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Below is a summary table compiling representative pharmacokinetic data from a bioequivalence study of a 20 mg flunarizine formulation. It is important to note that these studies did not report data for flunarizine's metabolites.

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)AUC (0-∞) (ng·h/mL)Relative Bioavailability (%)
Test 86 ± 362.5 (1-3)725 ± 338811 ± 375102.2 ± 8.3
Reference 82 ± 343.0 (2-5)709 ± 320780 ± 330-

Data presented as mean ± standard deviation or median (range). The results of these studies concluded that the test and reference formulations of flunarizine were bioequivalent.[1]

Understanding Flunarizine's Metabolism: The Missing Piece in Bioequivalence

Flunarizine undergoes extensive metabolism in the liver before its excretion.[2][3] The two primary metabolic pathways identified are:

  • Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to one of the aromatic rings of the flunarizine molecule. This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6.

  • N-dealkylation: This pathway involves the removal of an alkyl group from a nitrogen atom in the piperazine ring.

While these metabolic pathways are known, the clinical significance and pharmacokinetic profiles of the resulting metabolites have not been a primary focus in published bioequivalence studies. According to the U.S. Food and Drug Administration (FDA) guidelines, the measurement of metabolites in bioequivalence studies is generally recommended when the metabolite is formed through presystemic metabolism and contributes significantly to the drug's overall activity or safety. The lack of metabolite data in flunarizine bioequivalence studies may suggest that the parent drug is considered the primary active moiety and that the metabolites do not significantly contribute to its therapeutic effect or have safety concerns that would necessitate their monitoring for bioequivalence purposes.

Visualizing the Metabolic Pathway of Flunarizine

The following diagram illustrates the primary metabolic pathways of flunarizine.

Flunarizine_Metabolism cluster_enzymes Flunarizine Flunarizine Hydroxylated_Metabolite Aromatic Hydroxylated Metabolite Flunarizine->Hydroxylated_Metabolite Aromatic Hydroxylation NDealkylated_Metabolite N-Dealkylated Metabolite Flunarizine->NDealkylated_Metabolite N-dealkylation CYP2D6 CYP2D6 Other_CYPs Other CYPs

Caption: Primary metabolic pathways of flunarizine.

Experimental Protocols: A Look into Bioanalytical Methodologies

The quantification of flunarizine in biological matrices, typically human plasma, is a critical component of bioequivalence studies. The most widely accepted and utilized method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and throughput.[4]

A Generalized LC-MS/MS Protocol for Flunarizine Quantification

While specific protocols vary between laboratories, a typical workflow for the analysis of flunarizine in human plasma using LC-MS/MS is outlined below.

1. Sample Preparation:

  • Objective: To extract flunarizine from the complex plasma matrix and remove interfering substances.

  • Common Technique: Liquid-liquid extraction or solid-phase extraction.

    • A small volume of plasma (e.g., 100 µL) is mixed with an internal standard (a deuterated version of flunarizine is often used for improved accuracy).

    • An organic solvent (e.g., a mixture of ethyl acetate and hexane) is added to the plasma sample.

    • The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.

    • The organic layer, containing the flunarizine and internal standard, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation:

  • Objective: To separate flunarizine from any remaining endogenous components before it enters the mass spectrometer.

  • Typical Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water). The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to optimize the separation.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify flunarizine with high specificity.

  • Ionization Technique: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection Method: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for both flunarizine and the internal standard are monitored. This highly selective technique minimizes interference from other compounds.

The following diagram illustrates a typical experimental workflow for a flunarizine bioequivalence study.

BE_Workflow cluster_StudyDesign Study Design cluster_Bioanalysis Bioanalysis cluster_DataAnalysis Data Analysis Screening Volunteer Screening Randomization Randomization Screening->Randomization Dosing_Period1 Dosing: Period 1 (Test or Reference) Randomization->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Blood_Sampling Blood Sampling Dosing_Period1->Blood_Sampling Dosing_Period2 Dosing: Period 2 (Alternative Formulation) Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) LCMS_Analysis->PK_Parameter_Calc Statistical_Analysis Statistical Analysis (90% Confidence Intervals) PK_Parameter_Calc->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

References

In Vivo Validation of Flunarizine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on Hydroxy Flunarizine: Publicly available research on the specific in vivo therapeutic validation of this compound, a primary metabolite of Flunarizine, is limited. The following guide focuses on the extensive in vivo data available for the parent compound, Flunarizine, which has well-documented therapeutic effects. It is understood that the pharmacological activity of Flunarizine in vivo is a composite of the parent drug and its metabolites, including this compound.

Flunarizine is a selective calcium channel blocker with a well-established therapeutic profile, primarily in the prophylaxis of migraine and the management of vertigo.[1][2][3] Its mechanism of action centers on preventing cellular calcium overload by reducing excessive transmembrane calcium influx, without interfering with normal cellular calcium homeostasis.[1][4] This guide provides a comparative analysis of Flunarizine's in vivo performance against other therapeutic alternatives, supported by experimental data.

Comparative Efficacy of Flunarizine

Flunarizine has been compared to several other drugs in clinical trials for migraine prophylaxis. The data consistently demonstrates its efficacy, often comparable or superior to other treatments.

Comparison Drug Dosage Study Duration Key Findings Reference
Propranolol Flunarizine: 10 mg/day; Propranolol: 80 mg twice daily4 monthsBoth significantly reduced migraine frequency. Flunarizine showed a significantly greater decrease in the number of attacks after 1 and 4 months.[5]
Nifedipine Flunarizine: 10 mg; Nifedipine: 20 mg3 monthsBoth reduced migraine scores significantly. Flunarizine's beneficial effect was more rapid.[6]
Pizotifen Not specifiedNot specifiedFlunarizine was shown to be at least as effective as pizotifen in migraine prophylaxis.[2]
Placebo Flunarizine: 10 mg/day4 weeksFlunarizine reduced headache frequency by 0.44 attacks per 4 weeks compared to placebo.[7]

Pharmacokinetic Profile of Flunarizine

Understanding the pharmacokinetic properties of Flunarizine is crucial for interpreting its in vivo efficacy and safety.

Parameter Value Conditions Reference
Time to Peak Plasma Concentration (Tmax) 2–4 hoursSingle dose[8]
Elimination Half-life (t1/2) Approximately 19 daysLong-term use[4][8]
Protein Binding 99.1% (90% to plasma proteins, 9% to blood cells)Not specified[4]
Metabolism Principally through N-oxidation and aromatic hydroxylationNot specified[4]
Excretion Minimal urinary (<0.2%) and fecal (<6%) excretion of flunarizine and/or its metabolites within 48 hours after a single dose.Single 30 mg dose[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in key in vivo studies of Flunarizine.

Migraine Prophylaxis Clinical Trial Protocol (Flunarizine vs. Propranolol)
  • Study Design: A 1-month single-blind placebo baseline period followed by a 4-month double-blind, randomized trial.

  • Subjects: 94 patients with migraine with or without aura.

  • Treatment Arms:

    • Flunarizine: 10 mg daily.

    • Propranolol: 80 mg twice daily.

  • Primary Outcome: Reduction in the frequency of migraine attacks.

  • Secondary Outcomes: Use of rescue analgesics, severity, and duration of migraines.

  • Cardiovascular Monitoring: Blood pressure and heart rate were monitored.[5]

Contact Sensitivity Model for In Vivo Cellular Immunity in Mice
  • Objective: To evaluate the effects of calcium channel blockers on in vivo cellular immunity.

  • Animal Model: Twelve-week-old female C3H mice.

  • Method:

    • Mice were sensitized with oxazolone on the shaved abdominal wall on day 2.

    • Study agents (including nifedipine, verapamil, and diltiazem as representative calcium channel blockers) were administered daily from day 1 to day 9.

    • On day 8, mice were challenged with oxazolone on the right ear.

    • Delayed-type hypersensitivity (DTH) was measured on day 10 as the difference in thickness between the right (challenged) and left (control) ear.

  • Results: Nifedipine showed a significant suppressive effect on DTH, while verapamil had an enhancing effect, and diltiazem had no significant effect.[9] This protocol can be adapted to test the immunomodulatory effects of Flunarizine.

Visualizing Mechanisms and Workflows

Simplified Signaling Pathway of Flunarizine Action

Flunarizine_Mechanism cluster_cell Cell Membrane Ca_channel Voltage-Gated Calcium Channel (L-type and T-type) Ca_ion_in Ca_channel->Ca_ion_in Flunarizine Flunarizine Flunarizine->Ca_channel Blocks Intracellular_Ca Ca_ion_in->Intracellular_Ca Ca_ion_out Ca_ion_out->Ca_channel Normal Influx Cellular_Response Cellular Responses (e.g., Neuronal Excitability, Vasoconstriction) Intracellular_Ca->Cellular_Response

Caption: Flunarizine blocks voltage-gated calcium channels, reducing calcium influx and subsequent cellular responses.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_preclinical Preclinical In Vivo Model cluster_clinical Clinical Trial Animal_Model Select Animal Model (e.g., Migraine Model) Grouping Randomize into Groups (Vehicle, Flunarizine, Comparator) Animal_Model->Grouping Dosing Administer Treatment Grouping->Dosing Induction Induce Disease Phenotype (e.g., Migraine Trigger) Dosing->Induction Observation Observe and Record Behavioral/Physiological Parameters Induction->Observation Analysis Data Analysis and Statistical Comparison Observation->Analysis Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment Patient_Recruitment->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment Treatment Period Randomization->Treatment Follow_up Follow-up and Efficacy/Safety Assessment Treatment->Follow_up Final_Analysis Final Data Analysis Follow_up->Final_Analysis

Caption: A generalized workflow for preclinical and clinical in vivo validation of a therapeutic agent like Flunarizine.

Concluding Remarks

The in vivo validation of Flunarizine demonstrates its consistent efficacy in the prophylactic treatment of migraine, with a performance profile that is often comparable or superior to other established therapies like propranolol and nifedipine.[2][5][6] Its long half-life allows for once-daily dosing, which can improve patient compliance.[2] While generally well-tolerated, side effects such as drowsiness and weight gain have been reported.[2][10] The primary mechanism of action, selective calcium channel blockade, provides a strong rationale for its therapeutic effects in conditions characterized by neuronal hyperexcitability and vascular dysregulation.[1][4][11] Further research into the specific contributions of its metabolites, such as this compound, to the overall therapeutic effect would provide a more complete understanding of its pharmacology.

References

In Vivo Validation of Hydroxy Flunarizine's Proposed Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo validation of the proposed mechanism of action of Hydroxy Flunarizine, a primary metabolite of Flunarizine. Due to a lack of specific in vivo studies on this compound, this guide focuses on the extensive research conducted on the parent compound, Flunarizine, with the inferred mechanism being applicable to its active metabolite. The guide compares Flunarizine's performance with key alternatives in preclinical models of migraine, a primary indication for its use. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key in vivo validation methods are provided.

Executive Summary

Flunarizine, a selective calcium channel blocker, is proposed to exert its therapeutic effects, particularly in migraine prophylaxis, by inhibiting excessive calcium influx into neurons and glial cells. This action is thought to reduce neuronal hyperexcitability, a key factor in the pathophysiology of migraine. The primary mechanism involves the blockade of T-type and L-type voltage-gated calcium channels. In vivo studies in animal models of migraine, such as the cortical spreading depression (CSD) and nitroglycerin-induced hyperalgesia models, have provided significant validation for this mechanism.

While in vivo data specifically for this compound is limited, its structural similarity to the parent compound strongly suggests a comparable mechanism of action. This guide presents the available in vivo evidence for Flunarizine and compares its efficacy with other migraine prophylactic drugs, including beta-blockers (Propranolol), anticonvulsants (Topiramate), tricyclic antidepressants (Amitriptyline), and CGRP monoclonal antibodies.

Proposed Mechanism of Action of Flunarizine and this compound

The primary proposed mechanism of action for Flunarizine, and by extension this compound, is the selective blockade of voltage-gated calcium channels. This leads to a reduction in intracellular calcium overload, which in turn dampens neuronal hyperexcitability.

Flunarizine_Mechanism Migraine_Triggers Migraine Triggers (e.g., Stress, Chemical) Neuronal_Hyperexcitability Neuronal Hyperexcitability Migraine_Triggers->Neuronal_Hyperexcitability VGCC Voltage-Gated Ca2+ Channels (T-type, L-type) Neuronal_Hyperexcitability->VGCC Opens Ca_Influx Increased Intracellular Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release CSD Cortical Spreading Depression (CSD) Neurotransmitter_Release->CSD Pain_Pathway Activation of Trigeminovascular System CSD->Pain_Pathway Migraine_Attack Migraine Attack Pain_Pathway->Migraine_Attack Flunarizine Flunarizine / This compound Flunarizine->VGCC Blocks

Caption: Proposed mechanism of action of Flunarizine.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of Flunarizine with other migraine prophylactic drugs in the cortical spreading depression (CSD) model. CSD is a wave of neuronal and glial depolarization believed to be the electrophysiological correlate of migraine aura and a trigger for migraine headaches.

Table 1: Effect of Migraine Prophylactic Drugs on Cortical Spreading Depression (CSD) Frequency in Rats

DrugDosageTreatment DurationCSD Frequency Reduction (%)Reference
Flunarizine 3 mg/kg, i.p.AcuteNot specified, but significant reduction in number of CSDs[1]
Propranolol 20 mg/kg/dayChronic (4+ weeks)~50%[2]
Topiramate 80 mg/kg/dayChronic (4+ weeks)~60%[2]
Amitriptyline 20 mg/kg/dayChronic (9+ weeks)~45%[3]
CGRP mAb (Fremanezumab) Not applicableNot applicableDoes not inhibit CSD induction[4][5]

Note: CGRP monoclonal antibodies do not typically prevent the initiation of CSD but are thought to act downstream by blocking the activation of trigeminal nociceptors.

Table 2: Effect of Migraine Prophylactic Drugs on CSD Propagation Velocity in Rats

DrugDosageTreatment DurationCSD Propagation VelocityReference
Flunarizine Not specifiedNot specifiedNot specified
Propranolol 20 mg/kg/dayChronic (4+ weeks)Significantly reduced[3]
Topiramate 600 mg/kgChronic (6 weeks)Dose-dependently reduced[6]
Amitriptyline 20 mg/kg/dayChronic (9+ weeks)Significantly reduced[3]
CGRP mAb (Fremanezumab) Not applicableNot applicableNo effect[4][5]

Experimental Protocols for In Vivo Validation

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings.

Cortical Spreading Depression (CSD) with In Vivo Electrophysiology

This model is a cornerstone for investigating the mechanism of anti-migraine drugs.

CSD_Workflow Animal_Prep Animal Preparation (Rat, anesthetized) Craniotomy Craniotomy (Exposure of cerebral cortex) Animal_Prep->Craniotomy Electrode_Placement Electrode Placement (Ag/AgCl electrodes on cortex) Craniotomy->Electrode_Placement Drug_Admin Drug Administration (e.g., Flunarizine, i.p.) Electrode_Placement->Drug_Admin CSD_Induction CSD Induction (Topical KCl application) Drug_Admin->CSD_Induction Recording Electrophysiological Recording (DC potential shifts) CSD_Induction->Recording Data_Analysis Data Analysis (Frequency, amplitude, duration, propagation velocity of CSDs) Recording->Data_Analysis

Caption: Experimental workflow for CSD induction and recording.

Detailed Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The animal's head is fixed in a stereotaxic frame. Body temperature is maintained at 37°C with a heating pad.

  • Craniotomy: A burr hole (2-3 mm in diameter) is drilled over the parietal cortex. The dura mater is carefully removed to expose the cortical surface.

  • Electrode Placement: Two Ag/AgCl electrodes are placed on the cortical surface. One electrode is placed near the site of CSD induction, and the other is placed a few millimeters away to record the propagation of the CSD wave. A reference electrode is placed on the contralateral skull.

  • Drug Administration: Flunarizine (e.g., 3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before CSD induction.[1] For chronic studies, drugs are administered daily for several weeks.[2]

  • CSD Induction: A cotton ball soaked in 1M KCl solution is applied to the cortical surface for 10 minutes to induce CSD.

  • Electrophysiological Recording: The DC potential shifts characteristic of CSD are recorded for a period of 2 hours. The signals are amplified and digitized for offline analysis.

  • Data Analysis: The frequency (number of CSD events per hour), amplitude (mV), duration (s), and propagation velocity (mm/min) of the CSD waves are calculated and compared between drug-treated and vehicle-treated groups.

In Vivo Two-Photon Calcium Imaging in a Migraine Model

This technique allows for the direct visualization of changes in intracellular calcium in individual neurons in response to migraine triggers and the effect of pharmacological interventions.

Two_Photon_Workflow Viral_Injection Viral Vector Injection (AAV-GCaMP into cortex) Cranial_Window Cranial Window Implantation (Optical access to the brain) Viral_Injection->Cranial_Window Habituation Animal Habituation (to head-fixation) Cranial_Window->Habituation Drug_Admin Drug Administration (e.g., Flunarizine) Habituation->Drug_Admin Migraine_Trigger Migraine Trigger (e.g., KCl application for CSD) Drug_Admin->Migraine_Trigger Imaging Two-Photon Calcium Imaging (Neuronal Ca2+ signals) Migraine_Trigger->Imaging Data_Analysis Data Analysis (Frequency and amplitude of Ca2+ transients) Imaging->Data_Analysis

Caption: Workflow for in vivo two-photon calcium imaging.

Detailed Protocol:

  • Viral Vector Injection: An adeno-associated virus (AAV) carrying the gene for a genetically encoded calcium indicator (e.g., GCaMP6f) is injected into the somatosensory cortex of a mouse.[7][8] This allows for the expression of the calcium sensor in neurons.

  • Cranial Window Implantation: 2-3 weeks after viral injection, a chronic cranial window (a small glass coverslip) is implanted over the injection site to provide optical access to the brain.[7]

  • Animal Habituation: Mice are habituated to being head-fixed under the two-photon microscope.

  • Drug Administration: Flunarizine or vehicle is administered prior to the imaging session.

  • Migraine Trigger: CSD is induced by topical application of KCl on the exposed cortex under the cranial window.

  • Two-Photon Calcium Imaging: A two-photon microscope is used to excite the GCaMP6f and record the fluorescence changes in individual neurons before, during, and after CSD induction.

  • Data Analysis: The frequency and amplitude of calcium transients in individual neurons are analyzed to determine the effect of the drug on neuronal activity during a migraine-relevant event.

Downstream Signaling Pathway of Calcium Channel Blockade

The blockade of voltage-gated calcium channels by Flunarizine has several downstream effects that contribute to its anti-migraine properties.

Downstream_Signaling Flunarizine Flunarizine / This compound VGCC_Block Blockade of Voltage-Gated Ca2+ Channels Flunarizine->VGCC_Block Reduced_Ca Reduced Intracellular Ca2+ Concentration VGCC_Block->Reduced_Ca Reduced_Excitability Decreased Neuronal Excitability Reduced_Ca->Reduced_Excitability Reduced_Glutamate Reduced Glutamate Release Reduced_Ca->Reduced_Glutamate Inhibition_CSD Inhibition of CSD Initiation & Propagation Reduced_Excitability->Inhibition_CSD Reduced_Glutamate->Inhibition_CSD Reduced_Trigeminal Reduced Activation of Trigeminovascular System Inhibition_CSD->Reduced_Trigeminal Migraine_Prophylaxis Migraine Prophylaxis Reduced_Trigeminal->Migraine_Prophylaxis

Caption: Downstream effects of calcium channel blockade by Flunarizine.

Conclusion

The available in vivo evidence strongly supports the proposed mechanism of action for Flunarizine as a selective calcium channel blocker for the prophylaxis of migraine. Its ability to suppress cortical spreading depression in animal models provides a robust validation of its effects on neuronal hyperexcitability. While direct in vivo validation for its active metabolite, this compound, is currently lacking, the data from Flunarizine studies provide a strong foundation for its presumed similar mechanism.

Compared to other migraine prophylactic drugs, Flunarizine demonstrates comparable efficacy in preclinical models that assess the core pathophysiology of migraine aura. The detailed experimental protocols provided in this guide should facilitate further research into the in vivo effects of this compound and other novel calcium channel blockers for the treatment of migraine and other neurological disorders. Future studies should focus on directly assessing the in vivo activity and potency of this compound to fully elucidate its contribution to the therapeutic effects of the parent compound.

References

Assessing the Reproducibility of Research on Hydroxy Flunarizine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a primary metabolite of the widely used migraine prophylactic, Flunarizine, a comprehensive assessment of the reproducibility of research findings on Hydroxy Flunarizine is currently unfeasible due to a significant lack of dedicated studies on its biological activity and pharmacological profile. This guide summarizes the existing, albeit limited, information on this compound and highlights the critical gaps in the scientific literature that prevent a thorough comparison with its parent compound or other alternatives.

Limited Understanding of a Key Metabolite

This compound, specifically p-Hydroxyflunarizine, is a known human metabolite of Flunarizine, formed via aromatic hydroxylation.[1][2] In vivo studies in animals have also identified this compound as a major metabolite. For instance, in female rats and male dogs, it was found to be the main metabolic product of Flunarizine.[3] While the metabolic pathway is established, research into the specific biological effects of this hydroxylated form is sparse.

Postulated Link to Adverse Effects

A patent application has suggested a potential role for this compound in the manifestation of extrapyramidal side effects associated with Flunarizine treatment.[4] The document posits that this compound may exhibit a stronger binding affinity for the 5-HTA receptor compared to the parent drug, which could contribute to these adverse neurological effects.[4] However, this remains a hypothesis and requires substantial experimental validation.

Data Presentation: Unavailability of Quantitative Data

A critical requirement for assessing reproducibility is the availability of quantitative data from multiple independent studies. For this compound, there is a notable absence of such data in the public domain. Key performance indicators for a pharmacological agent, such as efficacy (e.g., IC50, EC50), potency, and receptor binding affinities, have not been systematically reported for this compound. Consequently, a comparative table summarizing its performance against Flunarizine or other relevant compounds cannot be constructed.

Experimental Protocols: A Focus on Metabolism, Not Activity

The available experimental protocols related to this compound primarily describe its identification and characterization as a metabolite of Flunarizine. These studies utilize techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to analyze samples from in vitro metabolism assays using liver microsomes and hepatocytes, as well as in vivo samples from animal studies.[2][5] There is a lack of published, detailed methodologies for experiments designed to specifically investigate the pharmacological or toxicological activity of isolated this compound.

Visualizing the Knowledge Gap

The current understanding of Flunarizine's metabolism to this compound can be visualized. However, the subsequent signaling pathways and biological effects of this compound remain largely uninvestigated, preventing the creation of detailed diagrams for its mechanism of action.

Flunarizine_Metabolism Flunarizine Flunarizine Aromatic_Hydroxylation Aromatic Hydroxylation (Major Pathway in Humans) Flunarizine->Aromatic_Hydroxylation Hydroxy_Flunarizine p-Hydroxyflunarizine Aromatic_Hydroxylation->Hydroxy_Flunarizine Biological_Effects Biological Effects (Largely Unknown) Hydroxy_Flunarizine->Biological_Effects

Metabolism of Flunarizine to this compound.

Conclusion: A Call for Further Research

References

Comparative Safety and Toxicity of Hydroxy Flunarizine versus Flunarizine: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap in the toxicological profile of Hydroxy Flunarizine, the primary human metabolite of the calcium channel blocker Flunarizine. While extensive safety and toxicity data exist for the parent drug, Flunarizine, no direct experimental studies evaluating the safety profile of this compound could be identified. This guide summarizes the known safety and toxicity of Flunarizine and highlights the current lack of comparative data for its hydroxylated metabolite.

Executive Summary

Flunarizine is a widely used medication for the prophylaxis of migraine and the management of vertigo. It undergoes extensive metabolism in the liver, with aromatic hydroxylation being a major pathway, leading to the formation of this compound. Despite being a significant metabolite, there is a notable absence of publicly available toxicological data for this compound. This precludes a direct, data-driven comparison of its safety and toxicity profile with that of the parent compound, Flunarizine. This document provides a detailed overview of the known toxicological data for Flunarizine to serve as a baseline and underscores the critical need for further research into the safety of its metabolites.

Metabolism of Flunarizine

Flunarizine is metabolized in the liver primarily through two pathways: N-oxidation and aromatic hydroxylation.[1][2] The cytochrome P450 enzyme CYP2D6 is the main catalyst for the aromatic hydroxylation that produces this compound.[3]

Flunarizine Flunarizine This compound This compound Flunarizine->this compound Aromatic Hydroxylation (CYP2D6) Other Metabolites Other Metabolites Flunarizine->Other Metabolites N-Oxidation

Caption: Primary metabolic pathways of Flunarizine.

Safety and Toxicity Profile of Flunarizine

The safety and toxicity of Flunarizine have been established through extensive preclinical and clinical investigations.

Quantitative Toxicological Data

A summary of the key quantitative toxicity data for Flunarizine is presented in the table below.

ParameterTest SystemRoute of AdministrationResultReference
Acute Toxicity
LD50MouseOral285 mg/kg[4]
LD50RatOral503 mg/kg[5]
Cytotoxicity
IC50U-87 MG (Glioblastoma)In vitro30.82 µg/mL (24h)[6]
IC50LN-229 (Glioblastoma)In vitro21.96 µg/mL (24h)[6]
IC50U-118 MG (Glioblastoma)In vitro19.17 µg/mL (24h)[6]
Clinical Safety Profile

In human clinical use, Flunarizine is generally well-tolerated, but is associated with a range of side effects.

  • Common Adverse Effects: The most frequently reported side effects are drowsiness (which can also be described as sedation or fatigue) and weight gain.[6][7]

  • Serious Adverse Effects: More severe, though less common, adverse effects include depression and extrapyramidal symptoms, such as parkinsonism, particularly in elderly patients.[1][8]

Experimental Methodologies for Flunarizine Toxicity

The toxicological data for Flunarizine have been generated using standardized and widely accepted experimental protocols.

Acute Oral Toxicity (LD50) Determination
  • Principle: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Protocol:

    • Groups of laboratory animals (e.g., mice or rats) are administered single, graded doses of Flunarizine via oral gavage.

    • A control group receives the vehicle only.

    • Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

    • The LD50 value is calculated statistically from the observed mortality rates at different dose levels.

In Vitro Cytotoxicity Assay (MTT or similar)
  • Principle: To assess the concentration of a substance that reduces the viability of cultured cells by 50% (IC50).

  • Protocol:

    • A specific cell line (e.g., U-87 MG glioblastoma cells) is seeded in multi-well plates.[6]

    • Cells are exposed to a range of concentrations of Flunarizine for a defined period (e.g., 24 or 48 hours).[6]

    • A viability reagent (e.g., MTT, XTT, or a resazurin-based dye) is added to the wells. The conversion of the reagent by metabolically active cells results in a colorimetric or fluorescent signal.

    • The signal is quantified using a plate reader, and the IC50 value is determined by plotting cell viability against the drug concentration.

cluster_0 Experimental Workflow: In Vitro Cytotoxicity Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Caption: General workflow for an in vitro cytotoxicity assay.

The Data Gap: this compound

Despite being a major metabolite of Flunarizine in humans, a thorough search of the scientific and regulatory literature did not yield any specific studies on the safety and toxicity of this compound. This lack of data prevents a direct comparison with the parent drug and raises important questions regarding its potential contribution to the overall toxicological profile of Flunarizine.

To conduct a meaningful comparative safety assessment, the following toxicological endpoints for this compound would need to be investigated:

  • General Toxicity: Acute, sub-acute, and chronic toxicity studies to determine target organs and establish no-observed-adverse-effect levels (NOAELs).

  • Genotoxicity: A battery of tests to assess mutagenic and clastogenic potential, such as the Ames test and in vitro/in vivo micronucleus assays.

  • Cardiotoxicity: Evaluation of effects on cardiac ion channels (e.g., hERG assay) and overall cardiovascular function.

  • Neurotoxicity: Assessment of potential effects on the central and peripheral nervous systems.

  • Reproductive and Developmental Toxicity: Studies to evaluate potential effects on fertility, embryonic development, and offspring.

Conclusion and Future Directions

While the safety and toxicity profile of Flunarizine is well-characterized, the absence of corresponding data for its primary metabolite, this compound, is a critical knowledge gap. Without experimental data on the toxicological properties of this compound, a comparative safety assessment cannot be performed. This highlights the need for future research to isolate or synthesize this compound and subject it to a comprehensive battery of non-clinical safety studies. The findings of such studies would be invaluable for a more complete understanding of the safety of Flunarizine in clinical use and would provide a basis for comparing the toxicological profiles of the parent drug and its major metabolite. For researchers, scientists, and drug development professionals, this represents an important area for further investigation to ensure a thorough understanding of the disposition and safety of Flunarizine.

References

A Comparative Guide to the Efficacy of Flunarizine and Amitriptyline in Preclinical Migraine Prophylaxis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Efficacy Comparison

The following table summarizes the quantitative data on the efficacy of flunarizine and amitriptyline in two key preclinical models of migraine: the Cortical Spreading Depression (CSD) model and the Trigeminovascular System (TVS) activation model.

Preclinical ModelCompoundDosageEfficacy MetricResult
Cortical Spreading Depression (CSD) FlunarizineNot specifiedNumber of CSDsDecreased[1]
Amplitude of CSDsDecreased (under normoxic conditions)[1]
Duration of CSDsShortened[1]
Amitriptyline10 mg/kg/day (chronic)CSD FrequencySuppressed (11 ± 3 CSDs/2 hours vs. control)[2]
20 mg/kg/day (chronic)CSD FrequencySuppressed (8 ± 4 CSDs/2 hours vs. control)[2]
Trigeminovascular System (TVS) Activation FlunarizineDose-dependentInhibition of spontaneous firing of dural trigeminovascular neuronsDose-dependent inhibition observed
AmitriptylineDose-dependentInhibition of spontaneous firing of dural trigeminovascular neuronsDose-dependent inhibition observed
Amitriptyline3 µMFrequency of spontaneous Inhibitory Postsynaptic Currents (sIPSCs)Significantly reduced (normalized frequency change: 0.44 ± 0.08)[3]
3 µMAmplitude of spontaneous Inhibitory Postsynaptic Currents (sIPSCs)Significantly reduced (normalized amplitude change: 0.74 ± 0.06)[3]

Experimental Protocols

Cortical Spreading Depression (CSD) Model

Objective: To assess the effect of prophylactic drugs on the susceptibility of the cerebral cortex to waves of depolarization, which are considered a neurophysiological correlate of migraine aura.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (250–350 g) are anesthetized, typically with sodium pentobarbital (60 mg/kg, intraperitoneally). The animal is then placed in a stereotaxic frame.

  • Surgical Procedure: A midline scalp incision is made, and a small craniotomy (e.g., 2 mm in diameter) is performed over the parietal cortex to expose the dura mater.

  • CSD Induction: CSD can be induced through various methods:

    • Chemical Stimulation: Application of a high-concentration potassium chloride (KCl) solution (e.g., 1 M KCl) onto the exposed cortical surface for a defined period (e.g., 30 seconds).[4]

    • Electrical Stimulation: Using a stimulating electrode to deliver electrical pulses to the cortex.

  • Recording: Electrophysiological recordings are made using a glass micropipette filled with a conductive solution (e.g., 0.5 M sodium acetate) placed in the cortex at a distance from the stimulation site. Changes in the DC potential are monitored to detect the occurrence, amplitude, and duration of CSD events.

  • Drug Administration: Test compounds (flunarizine or amitriptyline) or vehicle are administered chronically over a period of weeks prior to the CSD induction to assess their prophylactic effects.[2][5]

  • Data Analysis: The frequency, amplitude, and duration of CSD events are measured and compared between the drug-treated and control groups.

Trigeminovascular System (TVS) Activation Model

Objective: To evaluate the effect of prophylactic drugs on the activation of the trigeminal nervous system, a key pathway in migraine pain.

Methodology:

  • Animal Preparation: The experiment is typically performed on anesthetized cats or rats.

  • Surgical Procedure: The animal is placed in a stereotaxic frame. A craniotomy is performed to expose the dura mater and allow for stimulation.

  • Neuronal Recording: A recording electrode is lowered into the trigeminal nucleus caudalis (TNC) in the brainstem to monitor the firing of neurons that receive input from the dura mater.

  • Stimulation: The trigeminal ganglion or the dura mater is electrically stimulated to evoke neuronal firing in the TNC.

  • Drug Administration: Test compounds are administered, often intravenously, to assess their ability to suppress both spontaneous and evoked neuronal firing.

  • Data Analysis: The firing rate of TNC neurons is recorded before and after drug administration to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

Flunarizine

Flunarizine's primary mechanism of action in migraine prophylaxis is through its activity as a selective calcium channel blocker. It inhibits the influx of calcium into neurons, thereby reducing neuronal hyperexcitability, a key factor in the initiation of migraine attacks.

Flunarizine_Pathway Flunarizine Flunarizine Ca_Channel Voltage-Gated Calcium Channels (T-type and L-type) Flunarizine->Ca_Channel Blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability Leads to CSD Cortical Spreading Depression (CSD) Neuronal_Hyperexcitability->CSD Contributes to Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Neuronal_Hyperexcitability->Neurotransmitter_Release Increases Migraine_Attack Migraine Attack CSD->Migraine_Attack Triggers Neurotransmitter_Release->Migraine_Attack Contributes to

Caption: Flunarizine's mechanism of action in migraine prophylaxis.

Amitriptyline

Amitriptyline, a tricyclic antidepressant, has a more complex mechanism of action in migraine prophylaxis that is independent of its antidepressant effects.[2] It involves the modulation of several neurotransmitter systems and ion channels.

Amitriptyline_Pathway cluster_outcome Therapeutic Effect Amitriptyline Amitriptyline Serotonin_Reuptake Serotonin (5-HT) Reuptake Amitriptyline->Serotonin_Reuptake Inhibits Amitriptyline->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake Amitriptyline->Norepinephrine_Reuptake Inhibits Amitriptyline->Norepinephrine_Reuptake Na_Channels Voltage-Gated Sodium Channels Amitriptyline->Na_Channels Blocks Amitriptyline->Na_Channels Ca_Channels Voltage-Gated Calcium Channels Amitriptyline->Ca_Channels Blocks Amitriptyline->Ca_Channels Synaptic_5HT Increased Synaptic Serotonin Synaptic_NE Increased Synaptic Norepinephrine Neuronal_Excitability Decreased Neuronal Excitability Na_Channels->Neuronal_Excitability Modulates Ca_Channels->Neuronal_Excitability Modulates Pain_Transmission Pain Transmission Synaptic_5HT->Pain_Transmission Modulates Migraine_Prophylaxis Migraine Prophylaxis Synaptic_NE->Pain_Transmission Modulates CSD Cortical Spreading Depression (CSD) Neuronal_Excitability->CSD CSD->Pain_Transmission Triggers Experimental_Workflow Start Start: Select Preclinical Model (e.g., CSD or TVS) Animal_Prep Animal Preparation (Anesthesia, Surgery) Start->Animal_Prep Baseline Baseline Measurement (e.g., CSD frequency, Neuronal Firing) Animal_Prep->Baseline Drug_Admin Chronic Drug Administration (Flunarizine, Amitriptyline, or Vehicle) Baseline->Drug_Admin Induction Induction of Migraine-like Event (e.g., KCl application, Electrical Stimulation) Drug_Admin->Induction Post_Drug_Measurement Post-Drug Measurement (Record CSD or Neuronal Firing) Induction->Post_Drug_Measurement Data_Analysis Data Analysis and Comparison (Drug vs. Vehicle) Post_Drug_Measurement->Data_Analysis Conclusion Conclusion on Prophylactic Efficacy Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Hydroxy Flunarizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including compounds like Hydroxy Flunarizine, is regulated by various federal and state agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies overseeing these regulations.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal mandates, which may be more stringent than federal guidelines.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended if there is a risk of generating dust or aerosols

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Characterization

Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by regulatory agencies or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4] While specific data for this compound is limited, it is prudent to handle it as a potentially hazardous compound due to its pharmacological activity.

Step 2: Segregation and Collection

  • Do not mix this compound waste with other waste streams.

  • Collect all solid waste (e.g., contaminated vials, weighing papers, pipette tips) and unused product in a designated, clearly labeled, and sealable hazardous waste container.[5][6][7]

  • For liquid waste containing this compound, use a separate, labeled, and sealed container. Do not pour liquid waste down the drain.[6][8]

Step 3: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.

  • Store the sealed waste container in a designated and secure secondary containment area to prevent spills.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.

  • The most common and required method for disposing of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][4]

For Spills:

In the event of a spill, follow these steps:

  • Evacuate and restrict access to the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid creating dust.[5]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • Report the spill to your EHS department.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management that aligns with the procedures outlined above. All materials that come into contact with the compound should be considered contaminated and disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Hydroxy_Flunarizine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe characterize Step 1: Characterize Waste (Assume Hazardous) segregate Step 2: Segregate Waste characterize->segregate ppe->characterize solid_waste Solid Waste (Vials, PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid label_store Step 3: Label and Store Securely collect_solid->label_store collect_liquid->label_store contact_ehs Step 4: Contact EHS for Disposal label_store->contact_ehs incineration Final Disposal via Licensed Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers and scientists can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's EHS professionals.

References

Personal protective equipment for handling Hydroxy Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require clear, actionable safety protocols to ensure a safe laboratory environment when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling Hydroxy Flunarizine, a derivative of Flunarizine. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety protocols for Flunarizine and its salts, and should be considered best practices in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A risk assessment is crucial to determine the specific PPE required for any task involving hazardous chemicals.[1] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

PPE CategoryItemSpecifications and Use Cases
Hand Protection Chemical-resistant glovesWear general protective gloves, such as lightweight rubber gloves.[2] Gloves should be inspected for wear and degradation before and during use.[3] Handle with gloves, which must be inspected prior to use. Wash and dry hands after handling.[4]
Eye and Face Protection Safety glasses or gogglesTightly fitting safety goggles with side-shields are recommended.[4][5] For larger quantities or when there is a splash hazard, a face shield may be required for supplementary protection.[3]
Body Protection Laboratory coat or coverallsFor quantities up to 500 grams, a laboratory coat is suitable. For larger quantities, a disposable coverall of low permeability is recommended.[3] For manufacturing operations, air-supplied full-body suits may be necessary.[3]
Respiratory Protection RespiratorUse an appropriate NIOSH-certified respirator if engineering controls are insufficient or during emergency situations. The type of respirator will depend on the concentration of airborne particulates.[3] A full-face respirator may be used if exposure limits are exceeded or irritation occurs.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure and ensure safety at every step.

1. Receiving and Storage:

  • Upon receipt, inspect containers for any damage or leaks.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3][6]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[2][3]

2. Handling and Preparation:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5][6]

  • Use personal protective equipment as outlined in the table above.[6]

  • Avoid contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling.[2][6]

3. Spill Management:

  • In case of a minor spill, immediately clean it up using dry procedures to avoid generating dust.[3]

  • Wear appropriate PPE, including a dust respirator, protective clothing, gloves, and safety glasses during cleanup.[3]

  • Use a vacuum cleaner fitted with a HEPA filter for cleanup.[3]

  • Collect the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[2][5][6]

  • For major spills, evacuate the area and alert emergency responders.[2]

4. Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Place waste in suitable, closed, and clearly labeled containers for disposal.[5][6]

  • Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.[5]

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center.[4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water as a precaution.[6]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Cleanup Procedure cluster_2 Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE: Gloves, Gown, Goggles, Respirator Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Cleanup Clean up using dry methods (HEPA vacuum or sweeping) Contain->Cleanup Decontaminate Decontaminate the spill area Cleanup->Decontaminate Package_Waste Package waste in a labeled, sealed container Decontaminate->Package_Waste Dispose Dispose of waste according to institutional guidelines Package_Waste->Dispose Report Report the incident Dispose->Report

Figure 1: Chemical Spill Response Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.